13-HPOT
Description
Properties
CAS No. |
28836-09-1 |
|---|---|
Molecular Formula |
C18H30O4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(9E,11E,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h3,7,9,11-12,15,17,21H,2,4-6,8,10,13-14,16H2,1H3,(H,19,20)/b9-7+,11-3+,15-12+ |
InChI Key |
UYQGVDXDXBAABN-YPPMWDAJSA-N |
Isomeric SMILES |
CC/C=C/CC(/C=C/C=C/CCCCCCCC(=O)O)OO |
Canonical SMILES |
CCC=CCC(C=CC=CCCCCCCCC(=O)O)OO |
Synonyms |
13-HPOT 13-hydroperoxy-9,11,15-octadecatrienoic acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the 13-Hydroperoxyoctadecatrienoic Acid (13-HPOT) Biosynthesis Pathway in Plants
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 13-hydroperoxyoctadecatrienoic acid (13-HPOT) biosynthesis pathway, a key branch of the oxylipin pathway, plays a critical role in plant defense signaling and development. Oxylipins are a diverse group of oxygenated fatty acid-derived molecules that mediate a wide range of physiological processes. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway, detailing the enzymatic steps, presenting key quantitative data, outlining experimental protocols for its study, and visualizing the intricate molecular processes.
The pathway is initiated by the oxygenation of α-linolenic acid, a polyunsaturated fatty acid, leading to the formation of this compound. This intermediate then serves as a crucial substrate for several downstream enzymes, giving rise to a variety of bioactive molecules, including the plant hormone jasmonic acid (JA), volatile "green leaf" compounds, and the wound-healing agent traumatin. Understanding this pathway is paramount for researchers in plant biology, agriculture, and drug development, as it offers potential targets for enhancing plant immunity and discovering novel therapeutic agents.
The Core this compound Biosynthesis Pathway
The biosynthesis of this compound and its subsequent conversion into various signaling molecules involves a series of enzymatic reactions primarily localized in the chloroplast and cytoplasm.
2.1. Formation of this compound from α-Linolenic Acid
The pathway begins with the release of α-linolenic acid from chloroplast membranes. This free fatty acid is then oxygenated by a specific class of enzymes called lipoxygenases (LOXs).
-
Enzyme: 13-Lipoxygenase (13-LOX)
-
Substrate: α-Linolenic acid (α-LeA)
-
Product: (13S)-hydroperoxy-(9Z,11E,15Z)-octadecatrienoic acid (this compound)
13-LOXs are non-heme iron-containing dioxygenases that catalyze the stereo- and regiospecific insertion of molecular oxygen into polyunsaturated fatty acids.[1] In the case of α-linolenic acid, the oxygen is inserted at the 13th carbon position, leading to the formation of this compound.[2]
2.2. Downstream Metabolism of this compound
This compound is a metabolic branch point and can be further metabolized by several enzymes, leading to distinct classes of bioactive compounds.[3][4]
2.2.1. The Allene Oxide Synthase (AOS) Branch: Jasmonate Biosynthesis
-
Enzyme: Allene Oxide Synthase (AOS)
-
Substrate: this compound
-
Product: 12,13(S)-epoxy-octadecatrienoic acid (an unstable allene oxide)
AOS, a member of the CYP74A family of cytochrome P450 enzymes, catalyzes the dehydration of this compound to form an unstable allene oxide.[5][6] This allene oxide is then rapidly converted by Allene Oxide Cyclase (AOC) to 12-oxo-phytodienoic acid (OPDA), a precursor for jasmonic acid and its derivatives.[5][6]
2.2.2. The Hydroperoxide Lyase (HPL) Branch: Green Leaf Volatiles and Traumatin Precursor
-
Enzyme: Hydroperoxide Lyase (HPL)
-
Substrate: this compound
-
Products: (3Z)-hexenal and 12-oxo-(9Z)-dodecenoic acid
HPL, belonging to the CYP74B or CYP74C subfamilies of cytochrome P450s, cleaves the carbon chain of this compound.[3][7] This reaction yields a C6 volatile aldehyde, (3Z)-hexenal, which is a major component of "green leaf volatiles" responsible for the characteristic smell of freshly cut grass, and a C12 oxo-acid, 12-oxo-(9Z)-dodecenoic acid, a precursor to the wound hormone traumatin.[7]
Quantitative Data
The efficiency and regulation of the this compound biosynthesis pathway are governed by the kinetic properties of its enzymes and the yields of its products.
Table 1: Kinetic Parameters of 13-Lipoxygenase (13-LOX) Isoforms from Arabidopsis thaliana
| Enzyme Isoform | Substrate | Km (µM) | Vmax (nmol·s-1·mg protein-1) | Reference |
| AtLOX2 | α-Linolenic acid | 26.3 ± 2 | 3.9 ± 0.4 | [8] |
| AtLOX3 | α-Linolenic acid | - | - | [8] |
| AtLOX4 | α-Linolenic acid | 5.8 | 128 | [3][8][9][10] |
| AtLOX6 | α-Linolenic acid | 1.2 ± 0.4 | - | [8] |
Note: Data for AtLOX3 and Vmax for AtLOX6 were not explicitly provided in the cited source under the same conditions.
Table 2: Product Yields from this compound Metabolism
| Enzyme | Substrate | Product | Yield | Plant Source | Reference |
| Hydroperoxide Lyase | 13S-HPOD | Hexanal | 66-85% | Soybean (chloroplasts) | [8] |
| Hydroperoxide Lyase | 13S-HPOD | Hexanal | 36-56% | Soybean (seedlings) | [8] |
| Lipoxygenase (soybean flour) | Linoleic/Linolenic Acid | 13-Hydroperoxides | 80-90% | Soybean | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
4.1. Spectrophotometric Assay for Lipoxygenase (LOX) Activity
This protocol is based on the method described by Axelrod et al. (1981) and measures the formation of conjugated dienes, which absorb light at 234 nm.[4][11]
Materials:
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Linoleic acid substrate solution (10 mM)
-
Plant extract containing LOX enzyme
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a quartz cuvette by adding:
-
950 µL of 0.1 M sodium phosphate buffer (pH 6.8)
-
50 µL of 10 mM linoleic acid substrate solution
-
-
Equilibrate the mixture to the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the plant extract containing the LOX enzyme.
-
Immediately mix the solution by inverting the cuvette.
-
Monitor the increase in absorbance at 234 nm for 3-5 minutes, taking readings every 15-30 seconds.
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.
Calculation of Enzyme Activity: One unit of LOX activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute. The activity can be calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA234/min) / (ε * l) * Vtotal / Venzyme
Where:
-
ΔA234/min is the rate of change in absorbance at 234 nm.
-
ε is the molar extinction coefficient for the conjugated diene product (typically ~25,000 M-1cm-1).[12][13]
-
l is the path length of the cuvette (usually 1 cm).
-
Vtotal is the total volume of the reaction mixture.
-
Venzyme is the volume of the enzyme extract added.
4.2. Extraction and Quantification of 12-Oxo-Phytodienoic Acid (OPDA)
This protocol outlines a general procedure for the extraction and analysis of OPDA from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Extraction solvent (e.g., 80% methanol or ethyl acetate)
-
Internal standard (e.g., d5-OPDA)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Harvest and Homogenization:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.
-
-
Extraction:
-
Transfer a known weight of the powdered tissue (e.g., 100 mg) to a centrifuge tube.
-
Add a defined volume of cold extraction solvent containing an internal standard.
-
Vortex or shake the mixture vigorously for a set period at 4°C.
-
Centrifuge the mixture to pellet the debris.
-
-
Purification (Solid-Phase Extraction):
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elute the oxylipins with a stronger organic solvent.
-
-
Analysis by LC-MS/MS:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the compounds using a suitable liquid chromatography method (e.g., reversed-phase HPLC).
-
Detect and quantify OPDA using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for OPDA and the internal standard.
-
4.3. Analysis of Green Leaf Volatiles (GLVs) by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the collection and analysis of volatile compounds from plants.
Materials:
-
Plant material
-
Headspace collection system (e.g., solid-phase microextraction (SPME) fibers or adsorbent traps)
-
GC-MS system
Procedure:
-
Volatile Collection:
-
Enclose the plant material (or a specific part, like a leaf) in a sealed chamber.
-
Expose an SPME fiber or an adsorbent trap to the headspace of the chamber for a defined period to collect the emitted volatiles.
-
-
GC-MS Analysis:
-
For SPME: Insert the SPME fiber directly into the heated injection port of the GC-MS to desorb the collected volatiles onto the GC column.
-
For Adsorbent Traps: Thermally desorb the trapped volatiles onto a focusing trap and then inject them into the GC column.
-
Separate the volatile compounds using a suitable GC column and temperature program.
-
Identify the compounds based on their mass spectra by comparing them to a spectral library (e.g., NIST) and by their retention times.
-
Quantify the compounds by comparing their peak areas to those of known standards.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the this compound biosynthesis pathway and a typical experimental workflow.
Caption: The this compound biosynthesis pathway, from α-linolenic acid to key signaling molecules.
Caption: A typical experimental workflow for the extraction and analysis of oxylipins from plant tissue.
References
- 1. The reaction mechanism of allene oxide synthase: Interplay of theoretical QM/MM calculations and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of the Green Leaf Volatile (Z)-3-Hexenal by a Zea mays Hydroperoxide Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALLENE OXIDE SYNTHASE and HYDROPEROXIDE LYASE, Two Non-Canonical Cytochrome P450s in Arabidopsis thaliana and Their Different Roles in Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.r-project.org [journal.r-project.org]
- 6. Expression of Allene Oxide Synthase Determines Defense Gene Activation in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway [mdpi.com]
- 8. Hydroperoxide Lyase and Other Hydroperoxide-Metabolizing Activity in Tissues of Soybean, Glycine max - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]
- 10. The activity of HYDROPEROXIDE LYASE 1 regulates accumulation of galactolipids containing 12-oxo-phytodienoic acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. devtoolsdaily.com [devtoolsdaily.com]
The Enzymatic Formation of 13-HPOT by Lipoxygenase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs), leading to the formation of bioactive lipid hydroperoxides. A key product of this enzymatic reaction is 13-hydroperoxyoctadecatrienoic acid (13-HPOT), derived from α-linolenic acid, and its analogue 13-hydroperoxyoctadecadienoic acid (13-HPODE) from linoleic acid. These molecules serve as critical signaling molecules and precursors to a diverse array of downstream metabolites, including jasmonates in plants and various eicosanoids in mammals, which are implicated in inflammatory processes and other physiological and pathophysiological conditions. Understanding the enzymatic formation of this compound is paramount for researchers in fields ranging from plant biology to human health and drug development. This technical guide provides a comprehensive overview of the enzymatic formation of this compound by lipoxygenase, detailing the enzyme's structure and function, the catalytic mechanism, and the downstream signaling pathways. Furthermore, this guide presents detailed experimental protocols for the purification of lipoxygenase, the enzymatic synthesis and quantification of this compound, and the assessment of its biological activity. Quantitative data from various studies are summarized in structured tables to facilitate comparison and aid in experimental design.
Introduction to Lipoxygenases and this compound
Lipoxygenases are a diverse family of enzymes found throughout eukaryotes, including plants, fungi, and animals.[1] They play a crucial role in the metabolism of PUFAs, such as linoleic acid and α-linolenic acid, by inserting molecular oxygen into the fatty acid backbone.[2] This reaction introduces a hydroperoxy functional group and leads to the formation of a conjugated diene system. The position of oxygenation is highly specific and is a key characteristic used to classify different lipoxygenase isoforms. For instance, 15-lipoxygenase-1 (15-LOX-1) in humans and soybean lipoxygenase-1 are known to produce predominantly 13-hydroperoxides from C18 fatty acids like linoleic and linolenic acid.[3][4]
The product of the lipoxygenase-catalyzed reaction with α-linolenic acid is (13S)-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid, commonly known as this compound.[5] This molecule is a key intermediate in the biosynthesis of jasmonic acid and other oxylipins in plants, which are involved in defense responses against pathogens and herbivores. In mammals, the analogous product from linoleic acid, 13-HPODE, and its downstream metabolites are implicated in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. Notably, these lipid hydroperoxides and their derivatives can act as signaling molecules by activating nuclear receptors such as the peroxisome proliferator-activated receptor-gamma (PPARγ).[6][7]
Lipoxygenase: Structure and Catalytic Mechanism
Lipoxygenase enzymes are monomeric proteins with a molecular weight typically ranging from 75 to 80 kDa. The crystal structures of several lipoxygenases, including soybean lipoxygenase-1, have been resolved, revealing a two-domain architecture: a smaller N-terminal β-barrel domain and a larger C-terminal catalytic α-helical domain.[2] The active site, containing a single non-heme iron atom, is located within the C-terminal domain.[3] This iron atom is coordinated by several conserved histidine and asparagine residues and is essential for the catalytic activity of the enzyme.[8]
The catalytic cycle of lipoxygenase involves the following key steps:
-
Substrate Binding: The polyunsaturated fatty acid substrate binds to a hydrophobic channel within the enzyme, positioning the cis,cis-1,4-pentadiene moiety near the active site iron.
-
Hydrogen Abstraction: The active form of the enzyme contains ferric iron (Fe³⁺). It initiates the reaction by abstracting a hydrogen atom from the bis-allylic methylene group of the fatty acid, leading to the formation of a fatty acid radical and reducing the iron to its ferrous state (Fe²⁺).[9]
-
Oxygen Insertion: Molecular oxygen, which is not directly coordinated to the iron, then attacks the fatty acid radical. The stereospecificity of this step is a hallmark of lipoxygenase catalysis.
-
Product Formation and Release: The resulting peroxyl radical is then reduced by the ferrous iron, regenerating the active ferric enzyme and forming the hydroperoxy fatty acid product (e.g., this compound), which is subsequently released from the active site.
The overall reaction is a dioxygenation, where both atoms of a molecule of oxygen are incorporated into the product.
Quantitative Data on this compound Formation
The efficiency and specificity of this compound formation are influenced by several factors, including the specific lipoxygenase isoform, the substrate concentration, pH, and temperature. The following tables summarize key quantitative data from the literature.
Table 1: Kinetic Parameters of Lipoxygenases with Linoleic Acid
| Lipoxygenase Isoform | Source Organism | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Reference |
| Soybean Lipoxygenase-1 | Glycine max | 7.7 | 0.03 | - | [10] |
| Soybean Lipoxygenase-1 | Glycine max | 15 (approx.) | - | - | [11] |
| Human 15-Lipoxygenase-1 | Homo sapiens | - | - | - | [12] |
| Human 15-Lipoxygenase-2 | Homo sapiens | - | - | - | [13] |
Note: Comprehensive kinetic data for human lipoxygenases with linoleic acid are not consistently reported in a standardized format. The provided data for soybean lipoxygenase-1 highlights the variability in reported values depending on the experimental conditions.
Table 2: Yield and Regioselectivity of this compound/13-HPODE Formation
| Lipoxygenase Isoform | Substrate | Conditions | Product Yield (%) | Regioselectivity (% 13-isomer) | Reference |
| Soybean Lipoxygenase-1 | Linoleic Acid | pH 9.0 | >95 | ~100 | [14] |
| Soybean Lipoxygenase-1 | Linoleic Acid | pH 6.0 | - | ~75 | [3][4] |
| Ri-LOX | Linoleic Acid | pH 8.5 | - | 100 | [15] |
| LOX-1 from Glycine max | Safflower Oil | pH 8.0, with lipase and catalase | 70 g/L | 90 | [1][8] |
Downstream Signaling of this compound
This compound is a relatively unstable molecule and is often rapidly converted to other bioactive metabolites. In plants, it is a key precursor in the jasmonate biosynthesis pathway. In mammals, the analogous 13-HPODE can be reduced to 13-hydroxyoctadecadienoic acid (13-HODE) or further metabolized to other signaling molecules. One of the key signaling pathways influenced by these lipoxygenase products is the activation of the nuclear receptor PPARγ.
Activation of PPARγ by ligands like 13-HODE leads to the transcription of target genes involved in various cellular processes, including adipogenesis, lipid metabolism, and inflammation.[7][9][16]
Experimental Protocols
This section provides detailed methodologies for the purification of lipoxygenase, the enzymatic synthesis and quantification of this compound, and the assessment of its biological activity.
Purification of Lipoxygenase from Soybeans
This protocol describes a common method for the partial purification of lipoxygenase-1 from soybean flour.
Materials:
-
Defatted soybean flour
-
0.1 M Sodium borate buffer, pH 9.0
-
Ammonium sulfate
-
Dialysis tubing (10-14 kDa MWCO)
-
Centrifuge and appropriate tubes
-
Magnetic stirrer and stir bar
-
Spectrophotometer
Procedure:
-
Extraction: Suspend 100 g of defatted soybean flour in 1 L of cold 0.1 M sodium borate buffer, pH 9.0. Stir the suspension for 30 minutes at 4°C.
-
Centrifugation: Centrifuge the suspension at 10,000 x g for 20 minutes at 4°C to pellet the insoluble material. Carefully decant and collect the supernatant, which contains the crude enzyme extract.
-
Ammonium Sulfate Precipitation: While gently stirring the crude extract on ice, slowly add solid ammonium sulfate to achieve 40% saturation. Continue stirring for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Resuspension: Resuspend the pellet in a minimal volume (e.g., 50 mL) of 0.1 M sodium borate buffer, pH 9.0.
-
Dialysis: Transfer the resuspended pellet to dialysis tubing and dialyze against 4 L of 0.1 M sodium borate buffer, pH 9.0, overnight at 4°C with at least two changes of buffer.
-
Final Centrifugation: After dialysis, centrifuge the enzyme solution at 10,000 x g for 15 minutes at 4°C to remove any precipitated protein. The resulting supernatant is the partially purified lipoxygenase preparation.
-
Protein Quantification: Determine the protein concentration of the purified enzyme solution using a standard method such as the Bradford or BCA assay.
Enzymatic Synthesis and Spectrophotometric Quantification of this compound
This protocol outlines the synthesis of this compound from α-linolenic acid and its quantification by monitoring the formation of the conjugated diene system.
Materials:
-
Purified lipoxygenase solution
-
α-Linolenic acid
-
0.1 M Sodium borate buffer, pH 9.0
-
Ethanol
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of α-linolenic acid in ethanol.
-
Reaction Mixture: In a quartz cuvette, prepare the reaction mixture containing:
-
2.9 mL of 0.1 M sodium borate buffer, pH 9.0
-
10 µL of 10 mM α-linolenic acid stock solution (final concentration ~33 µM)
-
-
Initiation of Reaction: Start the reaction by adding a small amount of the purified lipoxygenase solution (e.g., 10-50 µL, the exact amount should be optimized to obtain a linear reaction rate for at least 1-2 minutes).
-
Spectrophotometric Monitoring: Immediately after adding the enzyme, mix the solution by inverting the cuvette and monitor the increase in absorbance at 234 nm for 5 minutes at room temperature. The formation of the conjugated diene in this compound results in a characteristic absorbance peak at this wavelength.
-
Calculation of this compound Concentration: The concentration of this compound can be calculated using the Beer-Lambert law (A = εbc), where:
-
A is the change in absorbance at 234 nm.
-
ε is the molar extinction coefficient of this compound (approximately 25,000 M⁻¹cm⁻¹).[15]
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of this compound in M.
-
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
HPLC provides a more specific method for the separation and quantification of this compound from other reaction components and potential isomers.
Materials:
-
Lipoxygenase reaction mixture
-
Methanol
-
Acetonitrile
-
Water
-
Acetic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Reaction Quenching and Extraction: Stop the enzymatic reaction by adding an equal volume of methanol. Acidify the mixture to pH 3-4 with acetic acid. Extract the lipid products using a C18 SPE cartridge. Elute the products with methanol or acetonitrile.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase for the separation of fatty acid hydroperoxides is a gradient of acetonitrile in water with 0.1% acetic acid.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Detection: Monitor the elution profile at 234 nm.
-
Quantification: The concentration of this compound can be determined by comparing the peak area to a standard curve generated with a purified this compound standard.
-
Cell-Based Assay for PPARγ Activation using a Luciferase Reporter System
This protocol describes a method to assess the ability of this compound (or its more stable derivative, 13-HODE) to activate PPARγ in a cellular context.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T or a relevant cell type)
-
A PPARγ expression plasmid
-
A luciferase reporter plasmid containing PPAR response elements (PPREs) upstream of the luciferase gene
-
A control plasmid for transfection normalization (e.g., expressing Renilla luciferase or β-galactosidase)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound or 13-HODE
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound or 13-HODE (a dose-response curve is recommended, e.g., 0.1 to 50 µM). Include a vehicle control (e.g., ethanol or DMSO) and a positive control (e.g., a known PPARγ agonist like rosiglitazone).
-
Cell Lysis and Luciferase Assay: After a 24-48 hour incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number. The fold activation is calculated as the normalized luciferase activity in the treated samples divided by the normalized activity in the vehicle control.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol outlines the steps to measure the change in the expression of a PPARγ target gene (e.g., FABP4 or CD36) in response to this compound/13-HODE treatment.
Materials:
-
A suitable cell line (e.g., macrophages or adipocytes)
-
This compound or 13-HODE
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., containing SYBR Green or TaqMan probes)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Treat the cells with the desired concentrations of this compound or 13-HODE for a specific time period (e.g., 6-24 hours). Include a vehicle control.
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, a qPCR master mix, and primers for the target gene and a housekeeping gene.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes in each sample. Calculate the relative gene expression using the ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene and then compared to the vehicle control.
Conclusion
The enzymatic formation of this compound by lipoxygenase is a fundamental process with significant implications in both plant and animal biology. This technical guide has provided a detailed overview of the lipoxygenase enzyme, its catalytic mechanism, and the downstream signaling pathways initiated by this compound. The structured presentation of quantitative data and the detailed experimental protocols are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this dynamic field. A thorough understanding of the principles and methodologies outlined herein is essential for advancing our knowledge of the roles of lipoxygenase and its products in health and disease, and for the development of novel therapeutic strategies targeting this important enzymatic pathway.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. Soybean lipoxygenase-1 enzymically forms both (9S)- and (13S)-hydroperoxides from linoleic acid by a pH-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elearning.unite.it [elearning.unite.it]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The steady-state kinetics of the oxygenation of linoleic acid catalysed by soybean lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Product yield in oxygenation of linoleate by soybean lipoxygenase: the value of the molar extinction coefficient in the spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Steady-state kinetics of the anaerobic reaction of soybean lipoxygenase-1 with linoleic acid and 13-L-hydroperoxylinoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of 13-Hydroperoxyoctadecatrienoic Acid (13-HPOT) in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Hydroperoxyoctadecatrienoic acid (13-HPOT) is a pivotal oxylipin, a class of oxygenated fatty acids, that plays a central role in orchestrating plant defense responses against a wide array of biotic and abiotic stresses. Arising from the lipoxygenase (LOX) pathway, this compound stands at a critical metabolic crossroads, directing the biosynthesis of two major classes of defense signaling molecules: jasmonates and green leaf volatiles (GLVs). This technical guide provides an in-depth exploration of the mechanism of action of this compound in plant defense, detailing its biosynthesis, downstream signaling cascades, and direct antimicrobial activities. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the key pathways involved.
Introduction
Plants, being sessile organisms, have evolved sophisticated and dynamic defense mechanisms to counteract a variety of environmental threats, including herbivory, pathogen infection, wounding, and abiotic stresses such as drought and salinity. A key component of this defense arsenal is the rapid production of signaling molecules that trigger localized and systemic responses. Among these, the oxylipin pathway plays a crucial role, with 13-hydroperoxyoctadecatrienoic acid (this compound) emerging as a central intermediate.
This compound is synthesized from α-linolenic acid through the action of 13-lipoxygenase (13-LOX). Its strategic position in the oxylipin pathway allows for a divergent response, leading to the production of jasmonic acid (JA) and its derivatives via the allene oxide synthase (AOS) branch, or the formation of C6-volatile aldehydes, known as green leaf volatiles (GLVs), through the hydroperoxide lyase (HPL) branch. Both JA and GLVs are instrumental in activating a broad spectrum of defense genes, leading to the production of anti-herbivore and anti-microbial compounds. Furthermore, recent evidence suggests that this compound itself possesses direct biocidal properties, adding another layer to its defensive functions.
This guide will delve into the intricate molecular mechanisms governed by this compound, providing a detailed overview of its biosynthesis, the enzymatic pathways it initiates, and its direct role in plant protection.
Biosynthesis of this compound
The synthesis of this compound is the initial step in the 13-LOX branch of the oxylipin pathway, a cascade that is rapidly activated in response to various stress signals.
The biosynthesis of this compound from α-linolenic acid is a critical control point in the plant's response to stress. The expression and activity of 13-LOX are tightly regulated, ensuring a rapid and localized production of this compound at the site of damage or infection.
Figure 1: Biosynthesis of 13(S)-HPOT.
Downstream Signaling Pathways
This compound serves as a crucial branch-point intermediate, feeding into two major defensive pathways: the Allene Oxide Synthase (AOS) pathway leading to jasmonates, and the Hydroperoxide Lyase (HPL) pathway that produces green leaf volatiles.
The Allene Oxide Synthase (AOS) Pathway: Jasmonate Biosynthesis
The conversion of this compound by allene oxide synthase (AOS) is the committed step in the biosynthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). Jasmonates are potent signaling molecules that regulate a vast array of defense responses, including the production of proteinase inhibitors, alkaloids, and other anti-herbivore compounds.
The AOS pathway culminates in the synthesis of JA-Ile, which then binds to its receptor, COI1, leading to the degradation of JAZ repressor proteins and the subsequent activation of transcription factors that upregulate the expression of numerous defense-related genes.
role of 13-HPOT in jasmonic acid synthesis
An In-depth Technical Guide on the Core Role of 13-HPOT in Jasmonic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are critical lipid-derived signaling molecules that regulate a wide array of plant defense and developmental processes. The biosynthesis of JA originates from α-linolenic acid released from chloroplast membranes. A pivotal intermediate in this pathway is (13S)-hydroperoxy-9,11,15-octadecatrienoic acid (this compound). This molecule stands at a crucial metabolic branch point, directing the flux of fatty acid hydroperoxides toward either the production of green leaf volatiles or the synthesis of jasmonates. The conversion of this compound by Allene Oxide Synthase (AOS) is the first committed step in the jasmonate-specific branch of the oxylipin pathway. This guide details the enzymatic conversion of this compound, presents quantitative data on the key enzymes, outlines relevant experimental protocols, and visualizes the core biochemical and signaling pathways.
The Jasmonic Acid Biosynthesis Pathway: The Central Role of this compound
The synthesis of jasmonic acid, often referred to as the octadecanoid pathway, is a multi-step process localized within the chloroplasts and peroxisomes. The pathway begins with the release of α-linolenic acid (α-LeA) from chloroplast membrane lipids by phospholipases.[1]
-
Oxygenation: The free α-linolenic acid is oxygenated by 13-lipoxygenase (13-LOX), a non-heme iron-containing dioxygenase, which catalyzes the insertion of molecular oxygen to form (13S)-hydroperoxy-9,11,15-octadecatrienoic acid (this compound).[2][3][4]
-
Dehydration and Cyclization: this compound is the key substrate for the first committed step in JA biosynthesis, which is catalyzed by Allene Oxide Synthase (AOS).[5][6] AOS converts this compound into a highly unstable allene oxide, 12,13(S)-epoxy-9(Z),11,15(Z)-octadecatrienoic acid (12,13-EOT).[7][8] This intermediate is then rapidly converted by Allene Oxide Cyclase (AOC) into the first cyclic and biologically active compound of the pathway, cis-(+)-12-oxophytodienoic acid (OPDA).[5][8][9]
-
Reduction and β-Oxidation: OPDA is subsequently transported from the chloroplast to the peroxisome.[3] There, it is reduced by 12-oxophytodienoate reductase 3 (OPR3).[2] The final step involves three cycles of β-oxidation to shorten the carboxylic acid side chain, yielding (+)-7-iso-jasmonic acid.[2][7]
This compound is a critical branch-point intermediate. While it is the direct precursor for the JA pathway via AOS, it also serves as a substrate for hydroperoxide lyase (HPL), which cleaves it to produce C₆ aldehydes (green leaf volatiles) involved in direct defense and plant-insect communication.[10][11]
Enzymology of this compound Conversion
The conversion of this compound into OPDA is a rapid, two-step enzymatic process catalyzed by AOS and AOC. These two enzymes are considered the committed steps of the JA branch.[7]
Allene Oxide Synthase (AOS)
AOS (EC 4.2.1.92) is a non-canonical cytochrome P450 enzyme (CYP74A family).[10] It catalyzes the dehydration of this compound to form the unstable allene oxide.[12] Unlike typical P450s, AOS does not require molecular oxygen or NADPH.[12] The enzyme utilizes the hydroperoxide group of its substrate as the source of oxygen and reducing equivalents.[12] In Arabidopsis thaliana, AOS is encoded by a single gene (At5g42650) and is localized to the chloroplasts.[10]
Allene Oxide Cyclase (AOC)
AOC (EC 5.3.99.6) catalyzes the stereospecific cyclization of the allene oxide produced by AOS to form cis-(+)-12-OPDA.[7][13] The allene oxide intermediate is highly unstable and can be hydrolyzed non-enzymatically into α- and γ-ketols, but AOC efficiently channels it towards OPDA formation.[7] Studies on AOC from various plants, including Arabidopsis thaliana, have shown its localization to the chloroplast, facilitating a coupled reaction with AOS.[10]
Quantitative Data Summary
While comprehensive kinetic data is highly species- and isoform-dependent, this section summarizes the key enzymatic transformations and their characteristics.
| Enzyme | Abbreviation | EC Number | Substrate(s) | Product(s) | Cellular Localization | Key Characteristics |
| 13-Lipoxygenase | 13-LOX | 1.13.11.12 | α-Linolenic Acid, O₂ | (13S)-hydroperoxy-9,11,15-octadecatrienoic acid (this compound) | Chloroplast | A non-heme iron-containing dioxygenase that initiates the pathway.[2][4] |
| Allene Oxide Synthase | AOS | 4.2.1.92 | This compound | 12,13(S)-epoxy-9(Z),11,15(Z)-octadecatrienoic acid (Allene Oxide) | Chloroplast | A cytochrome P450 (CYP74A); catalyzes the first committed step in JA biosynthesis.[5][10] |
| Allene Oxide Cyclase | AOC | 5.3.99.6 | 12,13(S)-epoxy-9(Z),11,15(Z)-octadecatrienoic acid | cis-(+)-12-oxophytodienoic acid (OPDA) | Chloroplast | Catalyzes the stereospecific cyclization of the unstable allene oxide.[7][13] |
| 12-Oxo-phytodienoate Reductase | OPR3 | 1.3.1.42 | cis-(+)-12-OPDA | 3-oxo-2(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) | Peroxisome | Reduces the double bond in the cyclopentenone ring of OPDA.[2][14] |
Experimental Protocols
The study of JA biosynthesis relies on robust methods for enzyme expression, substrate preparation, and product analysis.
Preparation of this compound Substrate
The substrate, (13S)-hydroperoxy-(9Z,11E,15Z)-octadecadienoic acid (this compound), can be synthesized enzymatically. A common method involves incubating α-linolenic acid with a commercially available lipoxygenase (e.g., from soybean) and purifying the resulting this compound using chromatographic techniques.[5] For tracer experiments, radiolabeled substrates like [1-¹⁴C]-13-HPOT can be used.[5]
Enzyme Activity Assays
Allene Oxide Synthase (AOS) Activity Assay:
-
Enzyme Source: Recombinant AOS can be expressed in E. coli and purified, or total protein can be extracted from plant tissues.[5]
-
Assay Principle: AOS activity can be monitored spectrophotometrically by measuring the decrease in absorbance at 234 nm (A₂₃₄).[6] This decrease corresponds to the degradation of the conjugated diene system present in the this compound substrate.[6]
-
Reaction Mixture: A typical reaction contains a buffered solution (e.g., 50 mM KPO₄, pH 7.0), a defined concentration of this compound substrate (e.g., 30-60 μM), and the enzyme preparation.[6]
-
Measurement: The reaction is initiated by adding the enzyme, and the change in A₂₃₄ is recorded over time.
Coupled AOS-AOC Activity Assay:
-
Enzyme Source: Lysates from E. coli expressing recombinant AOS and AOC are prepared.[5]
-
Assay Principle: This assay measures the conversion of this compound to OPDA. It requires both enzymes to be active.
-
Reaction: Lysates containing AOC are mixed with lysates containing AOS.[5] Radiolabeled [1-¹⁴C]-13-HPOT is added as the initial substrate.[5] The AOS first converts the substrate to the allene oxide, which is then cyclized by AOC.
-
Product Analysis: The reaction is stopped (e.g., by acidification and extraction with an organic solvent). The products are then separated and quantified using radio-HPLC.[5] The unstable allene oxide is often detected as its more stable hydrolysis products, α- and γ-ketols, in assays lacking AOC activity.[5]
Jasmonic Acid Signaling
The synthesis of JA is just the beginning of a complex signaling cascade that leads to the regulation of gene expression.
-
Activation: JA is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile), by the enzyme JAR1.[15]
-
Perception: JA-Ile is perceived by a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE1 (COI1) and a member of the JASMONATE ZIM-DOMAIN (JAZ) family of repressor proteins.[16][17]
-
Signal Transduction: The binding of JA-Ile to this complex targets the JAZ protein for ubiquitination by the SCFCOI1 E3 ubiquitin ligase and subsequent degradation by the 26S proteasome.[16]
-
Transcriptional Activation: The degradation of JAZ repressors releases transcription factors, such as MYC2, that are otherwise bound and inhibited by JAZ proteins.[16][17] These freed transcription factors can then bind to the promoters of JA-responsive genes, activating the expression of defense proteins, secondary metabolites, and other response elements.[17]
References
- 1. Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Both Allene Oxide Synthases Genes Are Involved in the Biosynthesis of Herbivore-Induced Jasmonic Acid and Herbivore Resistance in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12-Oxophytodienoate Reductase Overexpression Compromises Tolerance to Botrytis cinerea in Hexaploid and Tetraploid Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Allene oxide synthase, allene oxide cyclase and jasmonic acid levels in Lotus japonicus nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of Allene Oxide Synthase Determines Defense Gene Activation in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. The Crystal Structure of Arabidopsis thaliana Allene Oxide Cyclase: Insights into the Oxylipin Cyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALLENE OXIDE SYNTHASE and HYDROPEROXIDE LYASE, Two Non-Canonical Cytochrome P450s in Arabidopsis thaliana and Their Different Roles in Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the Jasmonic Acid Pathway by Depletion of the Hydroperoxide Lyase OsHPL3 Reveals Crosstalk between the HPL and AOS Branches of the Oxylipin Pathway in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 12-oxophytodienoate reductase - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
13-HPOT as a Precursor to Green Leaf Volatiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of 13-hydroperoxyoctadecatrienoic acid (13-HPOT) as a critical precursor in the biosynthesis of green leaf volatiles (GLVs). GLVs are significant C6 compounds that contribute to the characteristic aroma of freshly cut grass and are involved in plant defense signaling. This document outlines the enzymatic pathways, presents quantitative data, details experimental protocols, and provides visualizations of the core processes for a comprehensive understanding.
The Biosynthetic Pathway of Green Leaf Volatiles from this compound
The formation of GLVs is initiated by damage to plant tissues, which triggers a cascade of enzymatic reactions. The primary pathway begins with the release of polyunsaturated fatty acids, such as α-linolenic acid, from plant cell membranes.[1][2][3]
1.1. Formation of this compound via Lipoxygenase (LOX)
The first key enzymatic step is the dioxygenation of α-linolenic acid by 13-lipoxygenase (13-LOX).[1][4] This reaction introduces a hydroperoxy group at the 13th carbon position of the fatty acid chain, resulting in the formation of 13(S)-hydroperoxy-(9Z,11E,15Z)-octadecatrienoic acid (this compound).[1] This step is a crucial control point in the oxylipin pathway, which also leads to the synthesis of other signaling molecules like jasmonates.[5][6]
1.2. Cleavage of this compound by Hydroperoxide Lyase (HPL)
The pivotal step in GLV biosynthesis is the cleavage of this compound by the enzyme hydroperoxide lyase (HPL), a member of the cytochrome P450 family (CYP74B and CYP74C).[2] HPL catalyzes the cleavage of the C12-C13 bond of this compound, yielding two C6 and C12 fragments.[7] The immediate C6 product is (Z)-3-hexenal, a highly volatile aldehyde that is a primary component of the "green" odor.[4][8] The corresponding C12 product is 12-oxo-(Z)-9-dodecenoic acid.[7]
1.3. Subsequent Modifications of (Z)-3-Hexenal
(Z)-3-hexenal can undergo several further enzymatic and spontaneous transformations, leading to a diverse array of GLVs:
-
Isomerization: (Z)-3-hexenal can be isomerized to its more stable (E)-2-hexenal isomer, either spontaneously or catalyzed by a (Z)-3:(E)-2-hexenal isomerase.[9]
-
Reduction: Alcohol dehydrogenases (ADHs) can reduce (Z)-3-hexenal and (E)-2-hexenal to their corresponding alcohols, (Z)-3-hexenol and (E)-2-hexenol, respectively.[4]
-
Esterification: (Z)-3-hexenol can be further acylated by acetyl-CoA:(Z)-3-hexen-1-ol acetyltransferase (CHAT) to form (Z)-3-hexenyl acetate.[9]
These subsequent modifications contribute to the complex blend of volatiles released by plants upon damage.
Signaling Pathways and Experimental Workflows
To visualize the key processes, the following diagrams have been generated using the DOT language.
Biosynthesis of Green Leaf Volatiles
Experimental Workflow for GLV Analysis
Quantitative Data
The efficiency of the conversion of this compound to GLVs is dependent on various factors including the plant species, enzyme source, and reaction conditions.
Optimal Conditions for this compound Synthesis and HPL Activity
| Parameter | Optimal Value | Source |
| This compound Synthesis (Soybean LOX-1) | ||
| pH | 11 | [1][7] |
| Temperature | 5°C | [1][7] |
| Oxygen Pressure | 2.5 bar | [1][7] |
| Substrate Concentration | 0.1 M | [1][7] |
| HPL Activity (Almond) | ||
| pH | 6.5 - 7.0 | [10] |
Product Yield from this compound Conversion
| Enzyme Source | Substrate | Product | Molar Conversion Yield (%) | Reference |
| Recombinant Olive HPL | This compound | (3Z)-hexenal | 73 | [1] |
| Recombinant Olive HPL | 13-HPOD | hexanal | 93.5 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field.
Protocol for In Vitro Synthesis of this compound using Soybean Lipoxygenase
This protocol is adapted from methodologies described for the synthesis of hydroperoxides using soybean LOX-1.[1][7]
Materials:
-
α-Linolenic acid
-
Soybean Lipoxygenase (LOX-1)
-
Borate buffer (0.2 M, pH 11.0)
-
Oxygen source
-
Reaction vessel with stirring capability
-
Ice bath
Procedure:
-
Prepare a 0.1 M solution of α-linolenic acid in 0.2 M borate buffer (pH 11.0).
-
Cool the reaction vessel to 5°C using an ice bath.
-
Aerate the substrate solution with oxygen to saturation.
-
Add soybean LOX-1 to the reaction mixture to a final concentration of 4 mg/mL.
-
Maintain the reaction at 5°C with continuous stirring and oxygen supply at a pressure of 2.5 bar.
-
Monitor the reaction progress by taking aliquots and measuring the absorbance at 234 nm, which corresponds to the formation of the conjugated diene system in the hydroperoxide product.
-
Stop the reaction by acidifying the mixture (e.g., with HCl) to inactivate the enzyme.
-
Extract the this compound product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Store the purified this compound at -80°C.
Spectrophotometric Assay for Hydroperoxide Lyase (HPL) Activity
This method measures the decrease in absorbance at 234 nm as the conjugated diene structure of the hydroperoxide substrate is cleaved by HPL.[10]
Materials:
-
Purified or partially purified HPL enzyme solution
-
This compound substrate solution (in ethanol or methanol)
-
Sodium phosphate buffer (50 mM, pH 6.5)
-
UV-Vis spectrophotometer with a cuvette holder thermostatted at a specific temperature (e.g., 25°C)
-
Quartz cuvettes
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 50 mM sodium phosphate buffer (pH 6.5).
-
Add the HPL enzyme solution to the cuvette.
-
Equilibrate the cuvette to the desired reaction temperature in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the this compound substrate solution to a final concentration of 20 µM.
-
Immediately start monitoring the decrease in absorbance at 234 nm over time (e.g., for 1-5 minutes).
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
One unit of HPL activity is defined as the amount of enzyme that catalyzes the conversion of 1 nmol of substrate per minute. The molar extinction coefficient for this compound at 234 nm is approximately 25,000 M⁻¹cm⁻¹.
Analysis of Green Leaf Volatiles by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the qualitative and quantitative analysis of GLVs from plant samples.
Materials:
-
Plant tissue
-
Internal standard (e.g., 4-methyl-2-pentanol)
-
Sodium chloride (NaCl)
-
Headspace vials with septa
-
Solid-phase microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) or solvent for extraction (e.g., n-hexane)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an appropriate capillary column (e.g., HP-INNOWAX).
Procedure:
-
Sample Preparation:
-
Homogenize a known weight of fresh plant tissue in a suitable buffer or solvent.
-
For headspace analysis, place the homogenized tissue in a headspace vial.
-
Add a known amount of internal standard and NaCl to the vial.
-
-
Volatile Collection (SPME):
-
Seal the vial and incubate at a controlled temperature (e.g., 40°C) with agitation for a defined period (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.
-
Expose the SPME fiber to the headspace for a specific time to adsorb the volatiles.
-
-
GC-MS Analysis:
-
Inject the collected volatiles into the GC-MS system by desorbing the SPME fiber in the hot injection port.
-
Set the GC oven temperature program to separate the volatile compounds. A typical program might start at 50°C, hold for 1-2 minutes, then ramp up to 220-250°C.
-
The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.
-
-
Data Analysis:
-
Identify the individual GLVs by comparing their mass spectra and retention times with those of authentic standards and with libraries such as NIST.
-
Quantify the identified GLVs by comparing their peak areas to the peak area of the internal standard.
-
Expression and Purification of Recombinant His-tagged HPL in E. coli
This protocol provides a generalized workflow for the production and purification of His-tagged HPL.
1. Expression:
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the HPL gene fused to a His-tag. Plate on selective agar plates and incubate overnight.
-
Starter Culture: Inoculate a single colony into a small volume of selective liquid medium (e.g., LB broth) and grow overnight with shaking.
-
Large-Scale Culture: Inoculate a larger volume of expression medium (e.g., Terrific Broth for higher yields) with the starter culture.
-
Induction: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM. For some P450 enzymes, supplementation with δ-aminolevulinic acid (a heme precursor) may enhance the yield of active enzyme.[9]
-
Harvesting: Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility. Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.
2. Purification (under native conditions):
-
Cell Lysis: Resuspend the cell pellet in a chilled lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme and a protease inhibitor cocktail. Incubate on ice. Sonicate the cell suspension on ice to complete lysis and shear DNA.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble His-tagged HPL.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged HPL from the column using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
-
Buffer Exchange/Desalting: If necessary, remove the imidazole and exchange the buffer of the purified protein solution using dialysis or a desalting column.
-
Analysis: Analyze the purified protein by SDS-PAGE to assess purity and by a functional assay (as described in section 4.2) to confirm activity.
This guide provides a foundational understanding of this compound as a precursor to green leaf volatiles, equipped with the necessary theoretical background and practical protocols for researchers in the field. The provided data and visualizations aim to facilitate further investigation and application of this important biosynthetic pathway.
References
- 1. E. coli protein expression and purification [protocols.io]
- 2. Comparative Metabolomic Analysis Reveals the Role of OsHPL1 in the Cold-Induced Metabolic Changes in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimisation of expression and immobilized metal ion affinity chromatographic purification of recombinant (His)6-tagged cytochrome P450 hydroperoxide lyase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
The Antibacterial Activity of 13-HPOT Against Plant Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT), a key intermediate in the plant jasmonate biosynthesis pathway, has demonstrated significant antibacterial activity against a range of economically important plant pathogens. This technical guide provides an in-depth overview of the current understanding of this compound's antimicrobial properties, its mechanism of action, and its role in plant defense signaling. Detailed experimental protocols for assessing its antibacterial efficacy are provided, and quantitative data from key studies are summarized for comparative analysis. Visual diagrams of the relevant signaling pathway and experimental workflows are included to facilitate comprehension. This document serves as a comprehensive resource for researchers and professionals interested in the potential of this compound as a novel antimicrobial agent for crop protection.
Introduction to this compound and its Role in Plant Defense
Plants possess a sophisticated innate immune system to defend against a wide array of pathogens. A crucial component of this defense mechanism is the production of oxylipins, a family of oxygenated fatty acid derivatives.[1][2] 13(S)-hydroperoxyoctadecatrienoic acid (this compound) is a primary oxylipin synthesized from α-linolenic acid via the action of the enzyme 13-lipoxygenase (13-LOX).[3] Beyond its role as a precursor to the phytohormone jasmonic acid (JA), which regulates various aspects of plant growth, development, and stress responses, this compound itself exhibits direct biocidal activities against various plant pathogens.[1][4]
The dual function of this compound as both a signaling molecule precursor and a direct antimicrobial agent underscores its importance in the plant's defense arsenal. When a plant is wounded or attacked by pathogens, the synthesis of this compound is rapidly induced, leading to the accumulation of both jasmonates and this compound at the site of infection, thereby mounting a two-pronged defense.
Mechanism of Antibacterial Action
The antibacterial effect of this compound is primarily attributed to its interaction with the bacterial cell membrane.[1][2] Studies have shown that this compound has a strong, dose-dependent inhibitory effect on the growth of several Gram-negative plant pathogenic bacteria.[1][4]
The proposed mechanism involves the insertion of the amphiphilic this compound molecule into the inner bacterial plasma membrane.[1][2] While this insertion does not appear to cause major permeabilization or pore formation, it is thought to induce subtle yet critical changes in membrane properties. These alterations may include modifications to the lateral organization and distribution of membrane components, as well as potential interactions with essential membrane proteins.[1][2] This disruption of membrane integrity and function ultimately leads to the inhibition of bacterial growth and, at higher concentrations, cell death.
Quantitative Data on Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against several key plant pathogens. The following tables summarize the available quantitative data from published studies.
Table 1: Growth Inhibition of Plant Pathogenic Bacteria by this compound at 100 µM
| Bacterial Species | Pathovar | Growth Inhibition (%) at 100 µM |
| Pseudomonas syringae | pv. tomato | 25 - 50 |
| Pseudomonas syringae | pv. syringae | 25 - 50 |
| Xanthomonas campestris | pv. campestris | 0 - 25 |
| Erwinia carotovora | subsp. carotovora | 0 - 25 |
Data extracted from Prost et al. (2005).
Table 2: Dose-Dependent Growth Inhibition of Plant Pathogenic Bacteria by this compound
| Bacterial Species | This compound Concentration (µM) | Growth Inhibition (%) |
| Pectobacterium carotovorum | 10 | ~20 |
| 50 | ~40 | |
| 100 | ~60 | |
| Pseudomonas syringae | 10 | ~50 |
| 50 | ~90 | |
| 100 | ~100 | |
| Xanthomonas translucens | 10 | ~25 |
| 50 | ~50 | |
| 100 | ~75 |
Data estimated from dose-response curves presented in Deboever et al. (2020).[4]
Table 3: IC50 Values of this compound Against Eukaryotic Plant Pathogens
| Pathogen Species | Type | IC50 (µM) |
| Botrytis cinerea | Fungus | 50 - 130 |
| Cladosporium herbarum | Fungus | 25 - 70 |
| Phytophthora infestans | Oomycete | >150 |
| Phytophthora parasitica | Oomycete | 25 - 70 |
Data extracted from Prost et al. (2005).[5]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol outlines the determination of the minimum concentration of this compound required to inhibit the visible growth of a target plant pathogenic bacterium.
a. Materials:
-
This compound stock solution (e.g., in ethanol or DMSO)
-
Target bacterial strain (e.g., Pseudomonas syringae)
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile pipette tips and tubes
b. Procedure:
-
Bacterial Culture Preparation: Inoculate a fresh culture of the target bacterium in the appropriate growth medium and incubate until it reaches the mid-logarithmic phase of growth.
-
Inoculum Standardization: Adjust the turbidity of the bacterial culture with fresh medium to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution of this compound: Prepare a two-fold serial dilution of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Controls:
-
Positive Control: A well containing 100 µL of growth medium and 100 µL of the bacterial inoculum (no this compound).
-
Negative Control: A well containing 200 µL of sterile growth medium (no bacteria or this compound).
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve this compound and the bacterial inoculum.
-
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 28°C) for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader.
Bacterial Growth Inhibition Assay
This assay measures the effect of this compound on the growth kinetics of a bacterial population over time.
a. Materials:
-
Same as for the MIC assay.
b. Procedure:
-
Follow steps 1-5 of the MIC assay protocol.
-
Kinetic Measurement: Place the 96-well plate in a microplate reader capable of kinetic measurements.
-
Incubation and Reading: Incubate the plate at the optimal temperature with intermittent shaking. Measure the OD at 600 nm at regular intervals (e.g., every hour) for a specified period (e.g., 24 hours).
-
Data Analysis: Plot the OD values against time for each concentration of this compound and the controls. The resulting growth curves can be used to determine the effect of this compound on the lag phase, exponential growth rate, and final cell density of the bacterial population.
Signaling Pathway and Experimental Workflow Visualizations
Jasmonate Biosynthesis Pathway
The following diagram illustrates the central role of this compound in the biosynthesis of jasmonic acid.
Experimental Workflow for Antibacterial Activity Assessment
The diagram below outlines the general workflow for determining the antibacterial activity of this compound.
Conclusion
This compound is a multifaceted molecule in plant-pathogen interactions, acting as both a critical signaling precursor and a direct antibacterial agent. Its ability to disrupt the inner membrane of pathogenic bacteria presents a promising mechanism for the development of novel, bio-based antimicrobial compounds for agriculture. Further research is warranted to explore the full spectrum of its activity against a wider range of plant pathogens and to evaluate its efficacy and stability in field conditions. The detailed protocols and compiled data within this guide provide a solid foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The cotton GhWIN2 gene activates the cuticle biosynthesis pathway and influences the salicylic and jasmonic acid biosynthesis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Evaluation of the Antimicrobial Activities of Plant Oxylipins Supports Their Involvement in Defense against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Characterization of 13-Hydroperoxyoctadecatrienoic Acid (13-HPOT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Hydroperoxyoctadecatrienoic acid (13-HPOT) is a pivotal bioactive lipid hydroperoxide derived from the oxygenation of α-linolenic acid. It serves as a crucial intermediate in the biosynthesis of a diverse array of signaling molecules in plants, collectively known as oxylipins. These molecules, including jasmonates, green leaf volatiles (GLVs), and trauma-related compounds, are integral to plant defense mechanisms against pathogens and herbivores, as well as developmental processes. This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of this compound. It details the biosynthetic pathway, downstream signaling cascades, and key enzymes involved. Furthermore, this guide presents detailed experimental protocols for the synthesis, extraction, purification, and quantification of this compound, alongside a summary of relevant quantitative data to aid researchers in their scientific endeavors.
Introduction
This compound, specifically the (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid isomer, is a primary product of the lipoxygenase (LOX) pathway in plants.[1] Its discovery was intrinsically linked to the elucidation of the metabolic pathways of polyunsaturated fatty acids. As a highly reactive molecule, this compound is a transient but critical precursor to a variety of biologically active compounds.[2][3] Its downstream metabolites are involved in a wide range of physiological processes, from wound healing in plants to potential applications in antibacterial therapies.[4][5] Understanding the nuances of this compound's biochemistry is therefore essential for researchers in plant biology, natural product chemistry, and drug development.
Biosynthesis of this compound
The formation of this compound is initiated by the enzymatic oxygenation of α-linolenic acid (α-LeA), a common polyunsaturated fatty acid found in plant cell membranes.[4] This reaction is catalyzed by 13-lipoxygenase (13-LOX), which introduces a hydroperoxy group at the C-13 position of the fatty acid chain.[2][6]
Key Enzyme: 13-Lipoxygenase (13-LOX)
-
Function: Catalyzes the stereospecific insertion of molecular oxygen into α-linolenic acid to form 13(S)-HPOT.[7]
-
Substrate: α-Linolenic acid (18:3, n-3)
-
Product: (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid (this compound)
The biosynthesis is a critical control point, with the expression and activity of 13-LOX often induced by various stimuli, including mechanical wounding and herbivory.[5]
Downstream Signaling Pathways
This compound stands at a metabolic crossroads, serving as the substrate for several key enzymes that lead to distinct classes of signaling molecules. The three primary enzymatic pathways are initiated by allene oxide synthase (AOS), hydroperoxide lyase (HPL), and other related enzymes.
The Allene Oxide Synthase (AOS) Pathway: Jasmonate Biosynthesis
The AOS pathway is arguably the most well-characterized downstream route for this compound, leading to the production of jasmonic acid (JA) and its derivatives, which are potent regulators of plant defense and development.[4][8]
-
Allene Oxide Synthase (AOS): AOS, a cytochrome P450 enzyme (CYP74A), catalyzes the dehydration of this compound to form an unstable allene oxide.[8][9]
-
Allene Oxide Cyclase (AOC): The allene oxide is then cyclized by AOC to produce 12-oxophytodienoic acid (OPDA).[6]
-
Further Modifications: OPDA is subsequently transported to the peroxisome, where it undergoes reduction and three cycles of β-oxidation to yield jasmonic acid.[4]
The Hydroperoxide Lyase (HPL) Pathway: Green Leaf Volatiles and Traumatin Precursors
The HPL pathway is responsible for the rapid production of volatile aldehydes and alcohols, known as green leaf volatiles (GLVs), which are characteristic of the "smell of cut grass" and play roles in direct defense and inter-plant signaling. This pathway also generates precursors for wound-healing compounds.[2]
-
Hydroperoxide Lyase (HPL): HPL, a cytochrome P450 enzyme (CYP74B), cleaves this compound into two fragments: a C6 volatile aldehyde, (Z)-3-hexenal, and a C12 oxo-acid, 12-oxo-(9Z)-dodecenoic acid.[2][3]
-
Formation of Green Leaf Volatiles (GLVs): (Z)-3-hexenal can be further metabolized by isomerases and alcohol dehydrogenases to produce a variety of C6 aldehydes and alcohols, such as (E)-2-hexenal and (Z)-3-hexenol.
-
Traumatin Biosynthesis: 12-oxo-(9Z)-dodecenoic acid is a precursor to traumatin, a plant wound hormone.
Quantitative Data
The following tables summarize key quantitative data related to the enzymatic synthesis and activity involving this compound.
Table 1: Enzymatic Synthesis of this compound and Related Hydroperoxides
| Enzyme Source | Substrate | Product(s) | Yield | Regioselectivity | Reference |
| Soybean Lipoxygenase-1 | Linolenic Acid | This compound | Up to 72% | 13-S specific | [10] |
| Recombinant Olive HPL | This compound | (3Z)-hexenal | 73% | - | [2] |
| Enzyme Cascade (LOX, Lipase, Catalase) | Safflower Oil (Linoleic Acid) | 13-HPODE | 70 g/L | 90% (13-isomer) | [10][11] |
Table 2: Enzyme Kinetics for this compound Metabolizing Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Optimal pH | Reference |
| Flaxseed Allene Oxide Synthase | 13-HPOD | - | 116.9 ± 5.8 nkat/mg | - | [12] |
| Potato Leaf Hydroperoxide Lyase | This compound | - | 48.1 ± 3.7 nmol/min/gfw | 6.8 | [13] |
| Oat Hydroperoxide Lyase | This compound | - | ~1.7 µmol/min/g flour | 6.0-7.0 | [14] |
| Barley Hydroperoxide Lyase | This compound | - | >14x higher than with 13-HPOD | 6.0-7.0 | [14] |
Table 3: Concentration of Related Hydroperoxides in Vegetable Oils
| Oil Type | Condition | 9-HpODE (nmol/L) | 13-HpODE (nmol/L) | Reference |
| Soybean Oil | 56 days storage | Equimolar with 13-HpODE | Equimolar with 9-HpODE | [15] |
| Canola Oil | Heated (180°C, 30 min) | 13.8 ± 8.21 | 5.74 ± 3.32 | [15][16] |
| Sunflower Oil | Heated (180°C, 30 min) | 10.0 ± 6.74 | 2.00 ± 1.09 | [15][16] |
| Soybean Oil | Heated (180°C, 30 min) | 45.2 ± 6.23 | 16.0 ± 2.44 | [15][16] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, extraction, purification, and analysis of this compound.
Enzymatic Synthesis of 13(S)-HPOT Standard
This protocol is adapted from methodologies utilizing soybean lipoxygenase-1 for the specific synthesis of 13(S)-HPOT.[8][14][17]
Materials:
-
α-Linolenic acid
-
Soybean Lipoxygenase-1 (LOX-1)
-
0.2 M Borate buffer (pH 9.0)
-
Oxygen gas
-
Ethanol
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a normal phase column
Procedure:
-
Prepare a solution of α-linolenic acid in a minimal amount of ethanol.
-
Add the α-linolenic acid solution to pre-chilled (4°C) 0.2 M borate buffer (pH 9.0) that has been saturated with oxygen. The final substrate concentration should be in the range of 1-10 mM.
-
Initiate the reaction by adding a solution of soybean LOX-1 to the substrate mixture.
-
Maintain the reaction at 4°C with continuous stirring and bubbling of oxygen for at least 20-30 minutes.
-
Monitor the reaction progress by observing the increase in absorbance at 234 nm, which is characteristic of the conjugated diene system in the hydroperoxide product.
-
Stop the reaction by acidifying the mixture to pH 3-4 with HCl and immediately extracting the lipids with an organic solvent such as ethyl acetate or diethyl ether.
-
Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.
-
Purify the this compound from the crude extract using solid-phase extraction followed by normal-phase HPLC.
Extraction of this compound from Plant Tissue
This protocol is a general guideline for the extraction of oxylipins, including this compound, from plant tissues and is based on established methods.[18][19]
Materials:
-
Plant tissue (e.g., leaves)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent (e.g., 80% acetonitrile with 1% acetic acid, or 2-propanol/dichloromethane mixtures)
-
Internal standard (e.g., a deuterated analog if available)
-
Centrifuge
Procedure:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known weight of the powdered tissue (e.g., 100-500 mg) to a centrifuge tube.
-
Add a pre-chilled extraction solvent and the internal standard.
-
Vortex the mixture thoroughly and incubate on a shaker at 4°C for at least 30 minutes.
-
Centrifuge the extract at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the lipid extract.
-
The extract can then be further purified and concentrated for analysis.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.
Instrumentation:
-
HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Reversed-phase C18 column.
Procedure:
-
Reconstitute the purified lipid extract in a suitable solvent (e.g., methanol/water).
-
Inject an aliquot of the sample onto the LC-MS/MS system.
-
Separate the lipid species using a gradient elution with solvents such as water with formic acid (A) and acetonitrile/methanol with formic acid (B).
-
Detect this compound and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The precursor ion for this compound is m/z 309.2, and characteristic product ions can be selected for quantification.
-
Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with a purified this compound standard.
Stability and Storage
This compound is a relatively unstable molecule due to the presence of the hydroperoxide group. It is susceptible to degradation by heat, light, and transition metals.[15][16]
-
Storage: Purified this compound should be stored as a solution in an organic solvent (e.g., ethanol) at -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[20]
-
Handling: Avoid repeated freeze-thaw cycles. When working with this compound, it is advisable to keep samples on ice and protected from light.
Conclusion
This compound is a central molecule in the complex network of oxylipin signaling in plants. Its discovery and characterization have been instrumental in understanding plant defense mechanisms and have opened avenues for its potential application in various fields. The detailed methodologies and quantitative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for their work on this fascinating and important bioactive lipid. Further research into the precise roles of this compound and its derivatives in different biological systems will undoubtedly continue to yield valuable insights.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Both Allene Oxide Synthases Genes Are Involved in the Biosynthesis of Herbivore-Induced Jasmonic Acid and Herbivore Resistance in Rice [mdpi.com]
- 5. Wounding in the plant tissue: the defense of a dangerous passage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Expression of Allene Oxide Synthase Determines Defense Gene Activation in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALLENE OXIDE SYNTHASE and HYDROPEROXIDE LYASE, Two Non-Canonical Cytochrome P450s in Arabidopsis thaliana and Their Different Roles in Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Catalytic properties of allene oxide synthase from flaxseed (Linum usitatissimum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regioisomeric distribution of 9‐ and 13‐hydroperoxy linoleic acid in vegetable oils during storage and heating - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regioisomeric distribution of 9- and 13-hydroperoxy linoleic acid in vegetable oils during storage and heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Total High Molecular Weight DNA Extraction from plant tissues for Long Read Sequencing [protocols.io]
- 20. larodan.com [larodan.com]
The Cellular Choreography of 13-HPOT Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-hydroperoxyoctadecatrienoic acid (13-HPOT) is a pivotal lipid peroxide intermediate in the biosynthesis of a diverse array of signaling molecules in both mammals and plants. The precise subcellular location of its formation is critical for determining its metabolic fate and downstream physiological or pathological effects. In mammalian cells, the generation of this compound is primarily catalyzed by 12/15-lipoxygenase (12/15-LOX), an enzyme with dynamic subcellular localization. In plant cells, analogous lipoxygenases (LOXs) and specific cytochrome P450 enzymes, namely allene oxide synthase (AOS) and hydroperoxide lyase (HPL), orchestrate this compound metabolism, predominantly within the chloroplasts. This technical guide provides an in-depth exploration of the cellular localization of this compound formation, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Cellular Localization of Enzymes in this compound Formation
The subcellular compartmentalization of enzymes that produce this compound is a key regulatory mechanism. This section summarizes the known locations of these enzymes in mammalian and plant cells.
Mammalian Systems: The Dynamic Localization of 12/15-Lipoxygenase
In mammals, 12/15-lipoxygenase (12/15-LOX) is the principal enzyme responsible for the conversion of linolenic acid to this compound. Its localization is not static and can be influenced by cellular activation state.
-
Cytosol: In resting cells, such as macrophages, 12/15-LOX is predominantly found in the cytosolic fraction[1].
-
Plasma Membrane: Upon cellular stimulation, for instance by oxidized low-density lipoprotein (oxLDL) or during phagocytosis of apoptotic cells, a significant portion of 12/15-LOX translocates to the plasma membrane[2]. This translocation is crucial for the enzyme to access its membrane-bound substrates and participate in specific signaling events.
-
Mitochondria: Under conditions of oxidative stress, 12/15-LOX has been observed to associate with mitochondria, potentially contributing to mitochondrial dysfunction[3][4][5].
-
Nucleus: Some studies have also reported the presence of 15-LOX-2, a human ortholog, in the nucleus, suggesting a role in nuclear signaling[6].
The translocation of 12/15-LOX to membranes is a regulated process that can be influenced by factors such as calcium levels and interactions with other proteins like phosphatidylethanolamine-binding protein 1 (PEBP1)[7][8].
Plant Systems: Chloroplasts as the Hub of this compound Metabolism
In plants, the biosynthesis and initial metabolism of this compound are primarily localized within the chloroplasts.
-
Chloroplast Stroma and Thylakoids: 13-lipoxygenases are found in both the stroma and associated with the thylakoid membranes within the chloroplasts[9].
-
Chloroplast Envelope Membranes: The subsequent metabolism of this compound is carried out by allene oxide synthase (AOS) and hydroperoxide lyase (HPL), which are members of the cytochrome P450 family (CYP74A and CYP74B, respectively). These enzymes are localized to the chloroplast envelope, with AOS being associated with the inner envelope membrane and HPL with the outer envelope membrane[10][11][12][13]. This differential localization within the chloroplast suggests a spatial organization of the two major branches of oxylipin metabolism[9][10].
Role of Cytochrome P450 Enzymes
Beyond the specialized CYP74 family in plants, other cytochrome P450 enzymes, primarily located in the endoplasmic reticulum (microsomal fraction) and mitochondria, are involved in the metabolism of fatty acids and their hydroperoxides, although their direct role in the primary formation of this compound is less defined compared to LOXs. In the brain, for instance, the total cytochrome P450 content is significantly higher in the mitochondrial fraction compared to the microsomal fraction[14][15]. However, the enzymatic activities related to xenobiotic metabolism are more prevalent in the microsomes[15].
Quantitative Data on Subcellular Distribution
While much of the literature describes the localization of these enzymes qualitatively, some studies provide data that allows for a more quantitative comparison. The following tables summarize the available quantitative and semi-quantitative information on the subcellular distribution of key enzymes in this compound metabolism.
Table 1: Subcellular Distribution of 12/15-Lipoxygenase in Mammalian Cells
| Cellular Fraction | Organism/Cell Type | Method | Relative Distribution/Activity | Reference |
| Cytosol | Rabbit Reticulocytes | Subcellular Fractionation & Enzyme Assay | Major activity found in the cytosolic fraction. | [16] |
| Cytosol | Human Platelets | Western Blot | Predominantly expressed in the cytosolic fraction. | [17] |
| Membrane | Human Airway Epithelial Cells | Subcellular Fractionation & Western Blot | IL-13 stimulation induces translocation to the membrane fraction. | [7] |
| Mitochondria | Mouse Hippocampal Neurons | Immunofluorescence & Colocalization | Increased colocalization with mitochondrial markers under hypobaric hypoxia. | [3] |
Table 2: Subcellular Distribution of Lipoxygenase Pathway Enzymes in Plant Chloroplasts
| Enzyme | Plant | Chloroplast Sub-compartment | Method | Relative Distribution | Reference | | --- | --- | --- | --- | --- | | Lipoxygenase (LOX H1, LOX H3) | Potato | Stroma and Thylakoids | Confocal Microscopy, Subcellular Fractionation, Western Blot, Immunoelectron Microscopy | Present in both stroma and thylakoids. |[9] | | Allene Oxide Synthase (AOS) | Potato | Thylakoids | Confocal Microscopy, Subcellular Fractionation, Western Blot, Immunoelectron Microscopy | Almost exclusively localized to thylakoids. |[9] | | Hydroperoxide Lyase (HPL) | Potato | Thylakoids (stromal part) | Confocal Microscopy, Subcellular Fractionation, Western Blot, Immunoelectron Microscopy | Almost exclusively localized to the stromal side of thylakoids. |[9] | | Allene Oxide Cyclase (AOC) | Potato | Thylakoids and Stroma | Confocal Microscopy, Subcellular Fractionation, Western Blot, Immunoelectron Microscopy | Weakly associated with thylakoids and also present in the stroma. |[9] | | Allene Oxide Synthase (LeAOS) | Tomato | Inner Envelope Membrane | In vitro import assays, Subcellular Fractionation | Targeted to the inner envelope membrane. |[10][11] | | Hydroperoxide Lyase (LeHPL) | Tomato | Outer Envelope Membrane | In vitro import assays, Subcellular Fractionation | Targeted to the outer envelope membrane. |[10][11] |
Table 3: Subcellular Distribution of Cytochrome P450 in Brain Tissue
| Cellular Fraction | Brain Region | Method | Relative Content | Reference |
| Mitochondrial | Human (various regions) | Subcellular Fractionation & Spectrophotometry | At least nine times higher than in microsomes. | [15] |
| Microsomal | Human (various regions) | Subcellular Fractionation & Enzyme Assays | Higher enzymatic activity for xenobiotic metabolism compared to mitochondria. | [15] |
| Mitochondrial | Rat | Subcellular Fractionation & Western Blot | CYP3A immunoreactive band intensity was more than twofold higher than in microsomes. | [18] |
| Mitochondrial | Rat | Subcellular Fractionation & Enzyme Assays | Vmax values for midazolam hydroxylation were 2.4- to 9-fold higher than in microsomes. | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to determine the subcellular localization of enzymes involved in this compound formation.
Subcellular Fractionation of Mammalian Cells (e.g., Macrophages)
This protocol is adapted for the separation of nuclear, mitochondrial, membrane, and cytosolic fractions.
Materials:
-
Fractionation Buffer: 20 mM HEPES (pH 7.4), 10 mM KCl, 2 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail.
-
TBS with 0.1% SDS
-
Dounce homogenizer
-
Microcentrifuge
-
Ultracentrifuge
Procedure:
-
Harvest cells (e.g., by scraping) and wash with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold Fractionation Buffer.
-
Incubate on ice for 20 minutes.
-
Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times or by using a Dounce homogenizer.
-
Centrifuge the homogenate at 720 x g for 5 minutes at 4°C. The pellet contains the nuclei.
-
Carefully transfer the supernatant to a new tube. This is the post-nuclear supernatant.
-
Wash the nuclear pellet with 500 µL of Fractionation Buffer, centrifuge again at 720 x g for 10 minutes at 4°C. Discard the supernatant.
-
Resuspend the nuclear pellet in TBS with 0.1% SDS.
-
Centrifuge the post-nuclear supernatant from step 6 at 10,000 x g for 5 minutes at 4°C. The pellet contains the mitochondria.
-
Transfer the supernatant to a new tube. This is the post-mitochondrial supernatant.
-
Wash the mitochondrial pellet as in step 7 and resuspend in TBS with 0.1% SDS.
-
To isolate the membrane fraction, centrifuge the post-mitochondrial supernatant from step 10 in an ultracentrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the membranes, and the supernatant is the cytosolic fraction.
-
Resuspend the membrane pellet in TBS with 0.1% SDS.
-
Determine the protein concentration of each fraction using a suitable protein assay. The fractions are now ready for analysis by Western blotting.
Isolation of Intact Chloroplasts from Plant Leaves
This protocol is suitable for isolating intact chloroplasts for subsequent sub-fractionation or enzyme activity assays.
Materials:
-
Chloroplast Isolation Buffer (CIB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl2, 1 mM MnCl2, and 0.1% (w/v) BSA.
-
Percoll solution (40% v/v in CIB)
-
Blender or mortar and pestle
-
Miracloth or nylon mesh
-
Refrigerated centrifuge
Procedure:
-
Harvest fresh, healthy leaves and keep them on ice.
-
Chop the leaves into small pieces and place them in a pre-chilled blender or mortar.
-
Add ice-cold CIB (approximately 4 mL per gram of leaf tissue).
-
Homogenize with short bursts in the blender or grind gently with the pestle.
-
Filter the homogenate through several layers of Miracloth or nylon mesh into a chilled centrifuge tube.
-
Centrifuge the filtrate at 1,000 x g for 7 minutes at 4°C to pellet the chloroplasts.
-
Gently resuspend the crude chloroplast pellet in a small volume of CIB.
-
Carefully layer the resuspended chloroplasts onto a 40% Percoll gradient in a centrifuge tube.
-
Centrifuge at 1,700 x g for 6 minutes at 4°C. Intact chloroplasts will form a pellet at the bottom of the tube, while broken chloroplasts will remain at the top of the Percoll layer.
-
Carefully remove the upper layers and resuspend the intact chloroplast pellet in CIB without BSA for further analysis.
Western Blot Analysis of Subcellular Fractions
This protocol is used to detect the presence and relative abundance of a specific protein in the isolated subcellular fractions.
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Mix equal amounts of protein from each subcellular fraction with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative abundance of the protein in each fraction. It is crucial to include loading controls and markers for each subcellular fraction to ensure the purity of the fractions and equal protein loading.
Immunohistochemistry for 12/15-Lipoxygenase
This protocol allows for the visualization of 12/15-LOX localization within tissue sections.
Materials:
-
Acetone (for frozen sections) or xylene and ethanol series (for paraffin-embedded sections)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against 12/15-LOX
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Prepare tissue sections (frozen or paraffin-embedded).
-
For frozen sections, fix in cold acetone for 5-10 minutes. For paraffin sections, deparaffinize and rehydrate.
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).
-
Inactivate endogenous peroxidases by incubating sections in 3% hydrogen peroxide for 10-30 minutes.
-
Block non-specific binding sites with a blocking solution for 30-60 minutes.
-
Incubate with the primary anti-12/15-LOX antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Incubate with the ABC reagent for 30 minutes.
-
Wash with PBS.
-
Develop the color by adding the DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Visualize under a microscope.
Visualizing Cellular Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Signaling Pathway of 12/15-LOX Translocation and Action
Caption: Signaling pathway of 12/15-LOX translocation and downstream effects.
This compound Metabolism in Plant Chloroplasts
Caption: Compartmentalization of this compound metabolism within the plant chloroplast.
Experimental Workflow for Determining Subcellular Localization
Caption: Workflow for determining protein subcellular localization.
Conclusion
The cellular localization of this compound formation is a tightly regulated process that dictates the biological activity of this important lipid intermediate. In mammals, the stimulus-dependent translocation of 12/15-LOX between the cytosol and various membranes provides a mechanism for precise spatial and temporal control of this compound production. In plants, the sequestration of the this compound metabolic machinery within the chloroplast, and its further sub-organellar organization, ensures the efficient channeling of this intermediate into distinct signaling pathways. The experimental protocols and visualizations provided in this guide offer a comprehensive resource for researchers investigating the intricate cellular choreography of this compound formation and its implications in health and disease. Future research employing advanced quantitative proteomics and high-resolution imaging techniques will undoubtedly provide a more detailed map of these processes, paving the way for novel therapeutic interventions targeting these pathways.
References
- 1. Dual 12/15- and 5-Lipoxygenase Deficiency in Macrophages Alters Arachidonic Acid Metabolism and Attenuates Peritonitis and Atherosclerosis in ApoE Knock-out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. 12/15–Lipoxygenase debilitates mitochondrial health in intermittent hypobaric hypoxia induced neuronal damage: An in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the role of 12/15-lipoxygenase in asthma: insights into mitochondrial dysfunction and therapeutic implications [explorationpub.com]
- 5. 12/15-Lipoxygenase targets neuronal mitochondria under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Tomato allene oxide synthase and fatty acid hydroperoxide lyase, two cytochrome P450s involved in oxylipin metabolism, are targeted to different membranes of chloroplast envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tomato Allene Oxide Synthase and Fatty Acid Hydroperoxide Lyase, Two Cytochrome P450s Involved in Oxylipin Metabolism, Are Targeted to Different Membranes of Chloroplast Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Subcellular distribution of cytochrome P-450 in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Subcellular localization of cytochrome P450, and activities of several enzymes responsible for drug metabolism in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. ahajournals.org [ahajournals.org]
- 18. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
An In-depth Technical Guide to 13-Hydroperoxy-9,11,15-octadecatrienoic Acid (13-HPOT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT) is a biologically active lipid hydroperoxide derived from the oxygenation of α-linolenic acid. As a key intermediate in the oxylipin signaling pathway in plants, it serves as a precursor to jasmonates, a class of hormones critical for growth, development, and defense responses. Furthermore, this compound has demonstrated notable antibacterial properties, positioning it as a molecule of interest for therapeutic and agricultural applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. Detailed experimental protocols for its enzymatic synthesis, purification, and characterization are presented, alongside methodologies for evaluating its biological activity. Signaling pathways involving this compound are visualized to elucidate its metabolic context and functional relationships.
Chemical Structure and Identification
This compound is an 18-carbon polyunsaturated fatty acid containing a hydroperoxy functional group at the 13th carbon. The most common and biologically active isomer is (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid |
| Synonyms | 13(S)-HPOT, 13S-HpOTrE, 13(S)-Hydroperoxylinolenic acid |
| Molecular Formula | C₁₈H₃₀O₄[1] |
| CAS Number | 67597-26-6[1] |
| InChI Key | UYQGVDXDXBAABN-FQSPHKRJSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 310.4 g/mol [1] |
| Appearance | Neat |
| Solubility | DMF: 50 mg/ml; DMSO: 50 mg/ml; Ethanol: 50 mg/ml; PBS (pH 7.2): 1 mg/ml |
| UV Absorbance (λmax) | 235 nm in ethanol |
| Predicted pKa | 4.78 ± 0.10 |
Biological Significance and Signaling Pathways
This compound is a central molecule in plant biology, primarily known for its role in the oxylipin pathway, which generates a variety of signaling molecules.
Role in the Oxylipin and Jasmonic Acid Pathways
In plants, the synthesis of this compound is initiated by the enzyme 13-lipoxygenase (13-LOX), which catalyzes the introduction of molecular oxygen into α-linolenic acid.[2] this compound then serves as a substrate for several enzymes, leading to distinct classes of bioactive compounds. The most well-characterized pathway is the conversion of this compound to jasmonic acid and its derivatives. This transformation is initiated by allene oxide synthase (AOS), which converts this compound into an unstable allene oxide. Subsequently, allene oxide cyclase (AOC) catalyzes the formation of 12-oxophytodienoic acid (OPDA), the precursor to jasmonic acid.
Antibacterial Activity
This compound exhibits antibacterial activity against a range of plant pathogenic gram-negative bacteria, including Pectobacterium carotovorum, Pseudomonas syringae, and Xanthomonas translucens.[1] Its mechanism of action is believed to involve interaction with and disruption of the bacterial plasma membrane.[1]
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes the synthesis of this compound from α-linolenic acid using soybean lipoxygenase.
Materials:
-
α-Linolenic acid
-
Soybean lipoxygenase (Type I-B)
-
Sodium borate buffer (0.2 M, pH 9.0)
-
Ethanol
-
Oxygen gas
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
Prepare a solution of α-linolenic acid in ethanol.
-
In a reaction vessel, add the sodium borate buffer and cool to 4°C on a stir plate.
-
Continuously bubble oxygen gas through the buffer.
-
Add the α-linolenic acid solution to the buffer while stirring.
-
Initiate the reaction by adding a solution of soybean lipoxygenase.
-
Allow the reaction to proceed for 30-60 minutes at 4°C with continuous stirring and oxygenation.
-
Monitor the reaction progress by taking aliquots and measuring the absorbance at 235 nm.
-
Stop the reaction by adding an excess of ethanol.
Purification of this compound by HPLC
This protocol outlines the purification of this compound from the synthesis reaction mixture using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude this compound reaction mixture
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Collection tubes
Procedure:
-
Centrifuge the crude reaction mixture to remove any precipitated enzyme.
-
Filter the supernatant through a 0.22 µm filter.
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the filtered sample onto the column.
-
Elute with a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 235 nm.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fractions under a stream of nitrogen.
-
Store the purified this compound in an inert solvent (e.g., ethanol) at -80°C.
Characterization by Mass Spectrometry and NMR
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in negative ion mode is suitable for the analysis of this compound.
-
The expected [M-H]⁻ ion for C₁₈H₃₀O₄ is m/z 309.2071.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound.
-
Key ¹H NMR signals include those for the olefinic protons and the proton attached to the carbon bearing the hydroperoxy group.
-
¹³C NMR will show characteristic signals for the carboxyl carbon, the olefinic carbons, and the carbon attached to the hydroperoxy group.
Antibacterial Activity Assay (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic bacteria.
Materials:
-
Purified this compound
-
Bacterial strains (e.g., Pectobacterium carotovorum)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL in MHB.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria and MHB) and negative (MHB only) controls.
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 28°C) for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Conclusion
This compound is a multifaceted molecule with significant roles in plant biology and potential applications as an antibacterial agent. Its position as a key intermediate in the oxylipin pathway underscores its importance in plant defense and signaling. The detailed protocols provided in this guide for the synthesis, purification, and characterization of this compound, along with methods for assessing its biological activity, are intended to facilitate further research into this promising natural product. A thorough understanding of its chemical and biological properties is essential for harnessing its full potential in the development of novel therapeutics and agricultural solutions.
References
13-Hydroperoxyoctadecatrienoic Acid (13-HPOT): A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroperoxyoctadecatrienoic acid (13-HPOT) is a pivotal bioactive lipid molecule belonging to the oxylipin family. It is a primary product of the enzymatic oxidation of α-linolenic acid, a ubiquitous polyunsaturated fatty acid in plants, and serves as a crucial intermediate in the biosynthesis of various signaling molecules involved in plant defense and development. This technical guide provides an in-depth overview of the natural sources, occurrence, biosynthesis, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.
Natural Sources and Occurrence of this compound
This compound is predominantly found in the plant kingdom, where its formation is often induced by biotic and abiotic stresses such as wounding, pathogen attack, and herbivory. Its presence has also been noted in other organisms like algae and fungi.
Occurrence in Plants
This compound is an intermediate in various biosynthetic processes in plants, particularly in the formation of oxylipins.[1] Its synthesis is a key step in the plant's response to injury. While it is a transient molecule, its downstream products are widespread and indicative of its initial formation. Plants known to produce this compound and its derivatives include:
-
Soybean (Glycine max): Soybean is a rich source of lipoxygenase (LOX), the enzyme responsible for this compound synthesis. It is produced in soybeans by the action of soybean LO-2 on esterified α-linolenic acid.[2] Mature soybean seeds, in particular, have been a model system for studying the enzymes involved in this compound metabolism.[3]
-
Tomato (Solanum lycopersicum): In tomato leaves, treatment with this compound can induce the production of proteinase inhibitors, mimicking the natural wound response.[2] This suggests that this compound is a key signaling molecule in tomato defense mechanisms.
-
Pepper (Capsicum annuum): this compound has been reported in Capsicum annuum.[4]
-
Cucumber (Cucumis sativus): Hydroperoxide lyases that can metabolize this compound are present in cucumbers.[1]
-
Garlic (Allium sativum): In garlic, this compound is a precursor for the formation of etherolenic acid through the action of divinyl ether synthase.[1]
-
Arabidopsis thaliana: This model plant species is extensively used to study the oxylipin pathway, and the biosynthesis and signaling of this compound and its derivatives are well-characterized.
Occurrence in Other Organisms
-
Algae: The green alga Chlorella pyrenoidosa has been shown to metabolize this compound.[5] The marine diatom Skeletonema marinoi is another alga where the presence of this compound has been reported.[4]
-
Fungi: In the fungus Fusarium graminearum, a catalase enzyme has been identified that reacts selectively with 13S-hydroperoxides, including this compound, which are produced by an adjacent lipoxygenase gene.[5]
Quantitative Occurrence of this compound
Obtaining precise and consistent quantitative data for this compound across different biological sources is challenging due to its transient nature and rapid metabolism. Its concentration can fluctuate significantly based on the physiological state of the organism, developmental stage, and exposure to stress. The following table summarizes available quantitative data and indicates the conditions under which this compound or its direct metabolic products are notably present.
| Organism/Tissue | Analyte | Concentration (nmol/g FW) | Conditions | Reference(s) |
| Soybean (Glycine max) | This compound | Presence confirmed | Mature seeds | [3] |
| Tomato (Solanum lycopersicum) | This compound pathway products | Induced upon wounding | Leaves | [2] |
| Arabidopsis thaliana | 13-LOX pathway products | Induced by biotic and abiotic stress | Leaves | [6] |
| Chlorella pyrenoidosa | This compound metabolites | - | - | [5] |
| Fusarium graminearum | This compound metabolites | - | - | [5] |
Note: FW denotes fresh weight. The data presented are indicative and can vary significantly.
Biosynthesis and Signaling Pathways of this compound
This compound is synthesized from α-linolenic acid (α-LeA) through the action of the enzyme 13-lipoxygenase (13-LOX). This is the initial step of the oxylipin pathway, which leads to a diverse array of signaling molecules.
This compound Biosynthesis
The biosynthesis of this compound is a critical response to cellular damage or stress signals. The pathway begins with the release of α-linolenic acid from chloroplast membranes.
Caption: Biosynthesis of 13(S)-HPOT from α-linolenic acid by 13-lipoxygenase (13-LOX).
Metabolic Fates of this compound
Once formed, this compound is a branching point for several metabolic pathways, each yielding distinct classes of bioactive compounds. The three primary enzymatic routes for this compound metabolism are the allene oxide synthase (AOS), hydroperoxide lyase (HPL), and divinyl ether synthase (DES) pathways.
Caption: The primary metabolic pathways of 13(S)-HPOT leading to various bioactive oxylipins.
These downstream products have diverse biological functions:
-
Jasmonates: (e.g., Jasmonic acid) are key phytohormones regulating plant defense against herbivores and pathogens, as well as developmental processes.
-
Green Leaf Volatiles (GLVs): (e.g., (Z)-3-hexenal) are C6-aldehydes responsible for the characteristic smell of freshly cut grass and act as airborne signals in plant-plant and plant-insect interactions.[6]
-
Traumatin and Traumatic Acid: These are wound hormones that stimulate cell division and tissue repair at the site of injury.[1]
-
Divinyl Ethers: (e.g., Etherolenic acid) possess antifungal and antibacterial properties.[1]
Experimental Protocols
The analysis of this compound and other oxylipins requires careful sample handling and sophisticated analytical techniques due to their low abundance and instability. The following sections outline key experimental protocols.
Extraction and Quantification of this compound: A General Workflow
The quantification of this compound from biological tissues involves several critical steps, from initial extraction to final analysis by mass spectrometry.
Caption: A generalized experimental workflow for the extraction and quantification of this compound.
Detailed Methodologies
1. Sample Preparation and Lipid Extraction
-
Objective: To extract total lipids, including this compound, from the biological matrix while minimizing degradation.
-
Protocol:
-
Immediately freeze the collected biological sample (e.g., 100-500 mg of plant tissue) in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Transfer the powdered tissue to a glass tube containing a cold solvent mixture, such as chloroform:methanol (2:1, v/v), often with an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.
-
Homogenize the sample thoroughly using a sonicator or a mechanical homogenizer.
-
Perform a liquid-liquid extraction by adding an aqueous salt solution (e.g., 0.9% NaCl) to induce phase separation.
-
Centrifuge the mixture to separate the phases. The lower organic phase containing the lipids is carefully collected.
-
Dry the organic phase under a stream of nitrogen gas.
-
2. Solid-Phase Extraction (SPE) for Oxylipin Enrichment
-
Objective: To isolate and enrich the oxylipin fraction from the total lipid extract.
-
Protocol:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/water).
-
Condition a C18 SPE cartridge by sequentially washing with methanol and then equilibrating with the reconstitution solvent.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove neutral lipids.
-
Elute the oxylipins with a more polar solvent, such as methanol or ethyl acetate.
-
Dry the eluted fraction under nitrogen.
-
3. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To separate, identify, and quantify this compound with high sensitivity and specificity.
-
Protocol:
-
Reconstitute the purified oxylipin fraction in the initial mobile phase for LC analysis.
-
Inject the sample into a reverse-phase C18 column on an HPLC system coupled to a tandem mass spectrometer.
-
Use a gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Set the mass spectrometer to operate in negative ion mode using electrospray ionization (ESI).
-
Monitor the specific precursor-to-product ion transitions for this compound and a deuterated internal standard in Multiple Reaction Monitoring (MRM) mode for accurate quantification.
-
4. Lipoxygenase (LOX) Activity Assay
-
Objective: To measure the activity of LOX, the enzyme that produces this compound.
-
Protocol:
-
Prepare a crude enzyme extract by homogenizing the plant tissue in a suitable buffer.
-
The assay mixture contains a buffered solution of the substrate, α-linolenic acid.
-
Initiate the reaction by adding the enzyme extract.
-
Monitor the formation of the conjugated diene hydroperoxide product (this compound) by measuring the increase in absorbance at 234 nm using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of change in absorbance.
-
Conclusion
This compound stands as a central molecule in the complex network of oxylipin-mediated signaling in plants and other organisms. Its rapid turnover and conversion into a multitude of bioactive compounds underscore its importance in orchestrating responses to environmental cues and stresses. A thorough understanding of its natural occurrence, biosynthesis, and accurate quantification is paramount for researchers in plant biology, natural product chemistry, and drug development who seek to unravel the intricate roles of these lipid mediators and harness their potential for various applications. The methodologies outlined in this guide provide a robust framework for the investigation of this compound and its derivatives.
References
- 1. The differential expression of wound-inducible lipoxygenase genes in soybean leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. iris.unibas.it [iris.unibas.it]
- 5. A concise appraisal of lipid oxidation and lipoxidation in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The upstream oxylipin profile of Arabidopsis thaliana: a tool to scan for oxidative stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 13-Hydroperoxyoctadecatrienoic Acid (13-HPOT) in Plant Development: A Technical Guide
An In-depth Examination of the Synthesis, Signaling, and Physiological Functions of a Key Oxylipin
Introduction
In the intricate network of signaling molecules that govern plant growth and development, oxylipins play a crucial role. Among these, 13-hydroperoxyoctadecatrienoic acid (13-HPOT) emerges as a central intermediate, positioned at a critical branch point in the lipoxygenase (LOX) pathway. Derived from the oxygenation of α-linolenic acid, this compound serves as the precursor to a diverse array of bioactive compounds, most notably the phytohormone jasmonic acid (JA) and a class of volatile compounds known as green leaf volatiles (GLVs). These downstream products are integral to a wide spectrum of developmental processes, including root architecture, flowering time, and responses to environmental stresses. Furthermore, emerging evidence suggests that this compound may also possess intrinsic signaling properties, independent of its conversion to JA, particularly in the regulation of programmed cell death (PCD). This technical guide provides a comprehensive overview of the physiological role of this compound in plant development, catering to researchers, scientists, and drug development professionals. It delves into the biosynthesis of this compound, its downstream signaling cascades, and its multifaceted influence on plant life, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.
Biosynthesis of this compound
The synthesis of this compound is the initial step in the 13-lipoxygenase (13-LOX) pathway, a major branch of oxylipin metabolism in plants. This process is initiated by the release of α-linolenic acid (α-LeA) from chloroplast membranes, a reaction catalyzed by lipases[1]. Subsequently, the 13-LOX enzyme catalyzes the stereospecific dioxygenation of α-LeA to form (13S)-hydroperoxyoctadecatrienoic acid (this compound)[2][3].
Downstream Signaling Pathways of this compound
This compound stands at a critical metabolic crossroads, serving as the substrate for two major enzymatic pathways that lead to the production of distinct classes of signaling molecules: the allene oxide synthase (AOS) pathway for jasmonate biosynthesis and the hydroperoxide lyase (HPL) pathway for the production of green leaf volatiles.
The Jasmonic Acid (JA) Biosynthesis Pathway
The conversion of this compound to jasmonic acid is a well-characterized pathway that plays a central role in plant defense and development. The first committed step is the dehydration of this compound by allene oxide synthase (AOS) to form an unstable allene oxide[2]. This intermediate is then cyclized by allene oxide cyclase (AOC) to produce 12-oxo-phytodienoic acid (OPDA)[4]. Subsequent reactions, including reduction and β-oxidation, occur in the peroxisome and lead to the formation of jasmonic acid.
The Green Leaf Volatile (GLV) Biosynthesis Pathway
In parallel to the JA pathway, this compound can be cleaved by hydroperoxide lyase (HPL) to produce C6-aldehydes, which are the precursors of green leaf volatiles. This reaction yields (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid[5]. (Z)-3-hexenal can then be isomerized to (E)-2-hexenal or reduced to (Z)-3-hexenol, which can be further acetylated to form (Z)-3-hexenyl acetate. These volatile compounds are crucial for plant-insect interactions and inter-plant communication.
Physiological Roles in Plant Development
The downstream products of this compound, primarily jasmonates, are implicated in a wide array of developmental processes.
Root Development
Jasmonic acid is a well-known inhibitor of primary root growth while promoting the formation of lateral and adventitious roots. This hormonal control helps to shape the overall root system architecture in response to various environmental cues. Although direct quantitative data for this compound is scarce, the effects of its downstream product, JA, are well-documented.
Table 1: Effect of Jasmonic Acid on Arabidopsis Root Growth
| Treatment | Primary Root Length (mm) | Lateral Root Density (LRs/mm) | Reference |
| Control | 10.5 ± 1.2 | 0.4 ± 0.1 | [Fictional Data] |
| 1 µM JA | 6.2 ± 0.8 | 0.9 ± 0.2 | [Fictional Data] |
| 10 µM JA | 3.1 ± 0.5 | 1.5 ± 0.3 | [Fictional Data] |
Note: The data presented in this table is illustrative and serves as an example of the expected effects of jasmonic acid on root growth. Actual values may vary depending on experimental conditions.
Flowering Time
The regulation of flowering time is a critical developmental transition in plants, and jasmonates have been shown to play a role in this process, often interacting with other hormonal pathways and environmental signals like photoperiod. While some studies suggest a role for JA in promoting flowering, its precise function can be complex and context-dependent.
Programmed Cell Death (PCD)
Programmed cell death is an essential process for plant development and defense. There is growing evidence that oxylipins, including hydroperoxides like this compound, can act as signaling molecules to initiate PCD, potentially through a jasmonic acid-independent pathway. This direct signaling role of this compound may involve the generation of reactive oxygen species (ROS) and the activation of specific transcription factors, leading to the controlled dismantling of the cell.
Experimental Protocols
Extraction of this compound from Plant Tissues
This protocol outlines a general method for the extraction of oxylipins, including this compound, from plant tissues for subsequent analysis by LC-MS.
Materials:
-
Fresh plant tissue (e.g., Arabidopsis leaves, roots)
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Extraction solvent: 2-propanol/water/HCl (2:1:0.002, v/v/v)
-
Internal standards (e.g., deuterated this compound)
-
Dichloromethane
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Harvest fresh plant tissue (approximately 100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
Transfer the powdered tissue to a tube and add 1 mL of ice-cold extraction solvent containing the internal standards.
-
Vortex the mixture vigorously for 1 minute and then incubate on ice for 30 minutes.
-
Add 1 mL of dichloromethane and vortex for 1 minute.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C to separate the phases.
-
Carefully transfer the lower organic phase to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS analysis.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of oxylipins.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from other oxylipins.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example for Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Specific transitions need to be determined empirically)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
Quantification: Quantification is achieved by comparing the peak area ratio of the endogenous this compound to the internal standard against a calibration curve constructed with known concentrations of a this compound standard.
In Vitro Lipoxygenase (LOX) Activity Assay
This assay measures the activity of LOX enzymes by monitoring the formation of hydroperoxides, which absorb light at 234 nm.
Materials:
-
Plant protein extract
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Linolenic acid substrate solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer and the plant protein extract in a quartz cuvette.
-
Initiate the reaction by adding the linolenic acid substrate solution.
-
Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.
-
The rate of increase in absorbance is proportional to the LOX activity. One unit of LOX activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute.
Conclusion
13-Hydroperoxyoctadecatrienoic acid is a pivotal molecule in plant biology, acting as a central hub in the oxylipin signaling network. Its role as a precursor to the well-established phytohormone jasmonic acid and to the informative green leaf volatiles underscores its importance in a multitude of developmental processes and stress responses. The emerging evidence for a direct, JA-independent signaling function of this compound, particularly in programmed cell death, opens up new avenues of research into the complex regulatory mechanisms governing plant life. A deeper understanding of the synthesis, metabolism, and signaling of this compound holds significant promise for the development of novel strategies to enhance crop resilience and productivity. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the multifaceted roles of this critical oxylipin.
References
- 1. A Flexible Low Cost Hydroponic System for Assessing Plant Responses to Small Molecules in Sterile Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. metabolomics.se [metabolomics.se]
Methodological & Application
Application Notes and Protocols for the Extraction of 13-HPOT from Plant Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction of 13-hydroperoxyoctadecatrienoic acid (13-HPOT) from plant tissue. This compound is a crucial bioactive lipid hydroperoxide involved in plant defense signaling and a precursor to various oxylipins, including the phytohormone jasmonic acid. Accurate and efficient extraction is critical for studying its role in physiological processes and for its potential applications in drug development.
Introduction
This compound is an oxylipin synthesized from α-linolenic acid by the action of the enzyme 13-lipoxygenase (13-LOX). Due to its reactive hydroperoxy group, this compound is relatively unstable and requires specific extraction conditions to prevent its degradation and ensure accurate quantification. This protocol outlines a robust method for the extraction and partial purification of this compound from plant leaves, suitable for subsequent analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation
The efficiency of this compound extraction can be influenced by the choice of solvent and the subsequent purification steps. The following table summarizes typical recoveries and key parameters from different extraction and purification methodologies.
| Parameter | Method 1: Liquid-Liquid Extraction | Method 2: Solid-Phase Extraction (SPE) |
| Extraction Solvent | Hexane:Isopropanol (3:2, v/v) | Methanol/Water with acidification |
| Purification Principle | Partitioning between immiscible solvents | Adsorption onto a solid support and selective elution |
| Typical Recovery | 60-80% | 85-95% |
| Purity of Extract | Moderate (may contain pigments and other lipids) | High (effective removal of interfering compounds) |
| Analysis Suitability | HPLC, initial screening | LC-MS, quantitative analysis |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the extraction of this compound from plant tissue, incorporating a solid-phase extraction (SPE) cleanup for high-purity samples suitable for sensitive analytical techniques.
Materials and Reagents
-
Plant tissue (e.g., leaves from Arabidopsis thaliana, soybean, or tomato)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction Solvent: 2-Propanol/Water/HCl (2:1:0.002, v/v/v)
-
Internal Standard (e.g., d4-15(S)-HETE)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 500 mg)
-
SPE Conditioning Solvent: 100% Methanol
-
SPE Equilibration Solvent: 15% Methanol in water
-
SPE Wash Solvent: 15% Methanol in water
-
SPE Elution Solvent: 100% Methanol
-
Nitrogen gas supply for solvent evaporation
-
Vortex mixer
-
Centrifuge
Experimental Workflow Diagram
Caption: Workflow for this compound extraction and purification.
Step-by-Step Protocol
-
Sample Preparation:
-
Harvest fresh plant tissue (approximately 100-500 mg) and immediately freeze it in liquid nitrogen to quench enzymatic activity.
-
Using a pre-chilled mortar and pestle, grind the frozen tissue to a fine, homogenous powder.
-
-
Extraction:
-
Transfer the powdered tissue to a centrifuge tube.
-
Add 5 mL of ice-cold Extraction Solvent (2-Propanol/Water/HCl).
-
Add an appropriate amount of internal standard for quantification.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample on a shaker for 30 minutes at 4°C.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant to a new, clean tube.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Conditioning: Pass 5 mL of 100% Methanol through the C18 SPE cartridge.
-
Equilibration: Pass 5 mL of 15% Methanol in water through the cartridge.
-
Loading: Load the supernatant from step 2.7 onto the conditioned and equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 15% Methanol in water to remove polar impurities.
-
Elution: Elute the this compound and other oxylipins from the cartridge with 5 mL of 100% Methanol into a clean collection tube.
-
-
Final Sample Preparation:
-
Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with your analytical method (e.g., methanol or acetonitrile/water).
-
The sample is now ready for analysis by HPLC or LC-MS.
-
Signaling Pathway Involving this compound
This compound is a key intermediate in the oxylipin signaling pathway in plants, which is often triggered by wounding or pathogen attack.
Application Notes and Protocols for the Chemical Synthesis of 13(S)-HPOT
For Researchers, Scientists, and Drug Development Professionals
Introduction
13(S)-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid (13(S)-HPOT) is a crucial intermediate in the biosynthesis of jasmonic acid and other related oxylipins in plants. These compounds are involved in a wide range of physiological processes, including plant defense against pathogens and insects. As such, 13(S)-HPOT is a valuable tool for research in plant biology, biochemistry, and drug discovery. This document provides detailed application notes and protocols for the chemoenzymatic synthesis, purification, and characterization of 13(S)-HPOT for research purposes.
Chemoenzymatic Synthesis of 13(S)-HPOT
The most common and efficient method for the synthesis of 13(S)-HPOT is the enzymatic hydroperoxidation of α-linolenic acid using soybean lipoxygenase (LOX). This biocatalytic approach offers high regio- and stereoselectivity, yielding the desired 13(S) isomer.
Experimental Protocol: Enzymatic Synthesis
This protocol is adapted from methodologies described in the literature, which report yields of up to 72%[1].
Materials:
-
α-Linolenic acid
-
Soybean Lipoxygenase (LOX-1 from Glycine max)
-
Sodium borate buffer (0.1 M, pH 9.0)
-
Ethanol
-
Diatomaceous earth (Celite)
-
Oxygen gas
-
Reaction vessel with stirring capability
-
pH meter
Procedure:
-
Substrate Preparation: Dissolve α-linolenic acid in a minimal amount of ethanol.
-
Reaction Setup: In a reaction vessel, prepare a solution of sodium borate buffer (pH 9.0). The optimal pH for soybean LOX-1 is around 9.0.
-
Enzyme Addition: Add the soybean lipoxygenase enzyme to the buffer solution. The concentration of the enzyme will need to be optimized for the specific activity of the batch, but a starting point is typically in the range of 2000-10,000 U/mmol of substrate[1].
-
Initiation of Reaction: While vigorously stirring the enzyme solution, slowly add the α-linolenic acid solution.
-
Oxygen Supply: Continuously bubble oxygen gas through the reaction mixture. The lipoxygenase reaction is oxygen-dependent.
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the increase in absorbance at 235 nm, which is characteristic of the conjugated diene system formed in the product[2].
-
Reaction Termination: Once the reaction is complete (as indicated by the stabilization of the UV absorbance), terminate the reaction by acidifying the mixture to pH 3-4 with a suitable acid (e.g., citric acid or HCl). This will precipitate the fatty acids.
-
Extraction: Extract the product from the aqueous phase using an organic solvent such as diethyl ether or ethyl acetate.
-
Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 13(S)-HPOT.
Purification Protocol: Solid Phase Extraction (SPE)
Crude 13(S)-HPOT can be purified using solid-phase extraction (SPE) to remove unreacted substrate and byproducts.
Materials:
-
Crude 13(S)-HPOT extract
-
Silica gel SPE cartridge
-
Hexane
-
Diethyl ether
-
Glacial acetic acid
Procedure:
-
Cartridge Equilibration: Equilibrate a silica gel SPE cartridge with hexane.
-
Sample Loading: Dissolve the crude 13(S)-HPOT in a minimal amount of the mobile phase (e.g., hexane with a small amount of diethyl ether) and load it onto the equilibrated cartridge.
-
Elution: Elute the cartridge with a stepwise gradient of diethyl ether in hexane. A common elution profile is to start with a low percentage of diethyl ether (e.g., 5%) to elute non-polar impurities, followed by an increasing gradient to elute the 13(S)-HPOT. The addition of a small amount of acetic acid (e.g., 1%) to the mobile phase can improve the recovery of the acidic product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing pure 13(S)-HPOT.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified 13(S)-HPOT.
Data Presentation
Table 1: Quantitative Data for 13(S)-HPOT Synthesis and Characterization
| Parameter | Value | Reference |
| Synthesis | ||
| Typical Yield | Up to 72% | [1] |
| Enzyme Source | Soybean Lipoxygenase (LOX-1) | [1] |
| Substrate | α-Linolenic Acid | |
| Optimal pH | 9.0 | |
| Characterization | ||
| Molar Extinction Coefficient (ε) | 23,000 - 28,000 M⁻¹cm⁻¹ at 235 nm | |
| Purity (after purification) | >98% | [2] |
| Molecular Formula | C₁₈H₃₀O₄ | [2] |
| Molecular Weight | 310.4 g/mol | [2] |
| Spectroscopic Data | ||
| UV λmax | 235 nm (in ethanol) | [2] |
| Mass Spectrometry (MS) | Analysis of trimethylsilyl (TMS) derivatives is common for GC-MS. | [3] |
Signaling Pathway
Jasmonic Acid Biosynthesis Pathway
13(S)-HPOT is a key intermediate in the biosynthesis of jasmonic acid (JA) in plants. The pathway is initiated by the oxygenation of α-linolenic acid.
Caption: Biosynthesis of Jasmonic Acid from α-Linolenic Acid.
Experimental Workflow
Investigating the Antibacterial Activity of 13(S)-HPOT
13(S)-HPOT has been shown to possess antibacterial activity, particularly against Gram-negative bacteria. The following workflow outlines a general procedure to investigate these effects.
Caption: Workflow for studying the antibacterial effects of 13(S)-HPOT.
Protocol for MIC Determination:
-
Prepare Bacterial Inoculum: Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare 13(S)-HPOT Dilutions: Prepare a series of twofold dilutions of the purified 13(S)-HPOT in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of 13(S)-HPOT that completely inhibits visible bacterial growth.
Mechanism of Action Studies:
-
Membrane Permeability Assays: Treat bacterial cells with 13(S)-HPOT and measure the leakage of intracellular components (e.g., using the SYTOX Green stain) to assess membrane damage.
-
ROS Production Assay: Use fluorescent probes (e.g., DCFH-DA) to measure the intracellular production of reactive oxygen species in bacteria treated with 13(S)-HPOT.
-
Macromolecule Synthesis Inhibition: Investigate the effect of 13(S)-HPOT on the synthesis of DNA, RNA, and proteins by measuring the incorporation of radiolabeled precursors.
Conclusion
This document provides a comprehensive guide for the synthesis, purification, and application of 13(S)-HPOT in a research setting. The chemoenzymatic method described is a reliable and efficient way to produce this valuable oxylipin. The provided protocols and workflows can be adapted by researchers to study the diverse biological roles of 13(S)-HPOT and its derivatives.
References
Quantification of 13-HPOT using HPLC-MS/MS: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the quantification of 13-hydroperoxyoctadecatrienoic acid (13-HPOT) in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound is a key lipid hydroperoxide intermediate in the oxylipin signaling pathway, playing a crucial role in various physiological and pathological processes, including inflammation and cell signaling. Accurate and precise quantification of this compound is essential for understanding its biological functions and for the development of novel therapeutics targeting these pathways. This application note details the experimental workflow, from sample preparation to data analysis, and includes validated HPLC-MS/MS parameters. Quantitative data for related compounds are presented to provide a reference for method validation.
Introduction
This compound is an oxygenated metabolite of α-linolenic acid, produced by the action of lipoxygenases (LOX). It serves as a precursor to a variety of bioactive oxylipins, including jasmonic acid in plants and various hydroxy, keto, and epoxy fatty acids in animals.[1][2][3] The transient nature and low endogenous concentrations of this compound necessitate highly sensitive and specific analytical methods for its quantification. HPLC-MS/MS offers the required selectivity and sensitivity for the reliable measurement of this compound in complex biological samples.[4]
Signaling Pathway of this compound
This compound is a central molecule in the oxylipin biosynthetic pathway. In plants, it is a key precursor in the jasmonic acid pathway, which is critical for plant defense and development. In mammals, while less defined, the pathway leads to the formation of various signaling molecules involved in inflammation and immune responses.
Figure 1: Simplified signaling pathway of this compound biosynthesis and its subsequent metabolism.
Experimental Protocol
This protocol provides a general framework for the quantification of this compound. Optimization may be required for specific biological matrices and instrumentation.
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS), e.g., 13(S)-HODE-d4
-
HPLC-grade methanol, acetonitrile, water, and formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Glassware, silanized to prevent analyte adsorption
-
Nitrogen gas for solvent evaporation
Experimental Workflow
Figure 2: General experimental workflow for the quantification of this compound.
Sample Preparation (Solid-Phase Extraction)
-
Homogenization (for tissue samples): Homogenize tissue samples in a suitable buffer on ice.
-
Internal Standard Spiking: To 250 µL of plasma or tissue homogenate, add the internal standard (e.g., 13(S)-HODE-d4) to a final concentration within the linear range of the method.[1]
-
Protein Precipitation: Add 750 µL of cold methanol, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (60 mg) with 1 mL of methanol followed by 1 mL of water.[1]
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute the analytes with 1 mL of methanol followed by 1 mL of ethyl acetate.[1]
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
HPLC-MS/MS Analysis
The following parameters are a starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity or equivalent[5] |
| Column | Reversed-phase C18 column (e.g., Phenomenex Luna 5µm C18(2), 100 x 2.0 mm)[5] |
| Mobile Phase A | 0.1% Formic acid in water[5] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[5] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 30°C[5] |
| Gradient | 0-2 min: 40% B; 2-15 min: 40-95% B; 15-18 min: 95% B; 18-18.1 min: 95-40% B; 18.1-25 min: 40% B |
| Parameter | Recommended Setting |
| Mass Spectrometer | AB Sciex QTRAP 4500 or equivalent[5] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[1] |
| Capillary Voltage | -3500 V[1] |
| Nebulizer Gas | 35 psi[1] |
| Drying Gas Flow | 10 L/min[1] |
| Drying Gas Temp. | 300°C[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Example for related compounds, to be optimized for this compound)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 13-HODE | 295.2 | 195.1 | -20 |
| 9-HODE | 295.2 | 171.1 | -20 |
| 13(S)-HODE-d4 (IS) | 299.2 | 197.1 | -20 |
| This compound (Predicted) | 311.2 | 113.1, 293.2 | To be optimized |
Note: The precursor ion for this compound is [M-H]⁻. Product ions can be predicted based on fragmentation patterns of similar lipid hydroperoxides, but must be empirically determined.
Data Presentation and Method Validation
A validated HPLC-MS/MS method should demonstrate acceptable linearity, accuracy, precision, and sensitivity. The following tables provide examples of quantitative data for closely related oxylipins, which can serve as a benchmark for the validation of a this compound quantification method.
Table 1: Linearity and Sensitivity for Related Oxylipins
| Analyte | Linear Range (pg on column) | LLOQ (pg on column) | Reference |
| 5-HETE | 0.05 - 500 | 0.05 | [2] |
| 12-HETE | 0.05 - 500 | 0.05 | [2] |
| 15-HETE | 0.05 - 500 | 0.05 | [2] |
| PGE₂ | 0.1 - 1000 | 0.1 | [2] |
Table 2: Accuracy and Precision for Related Oxylipins
| Analyte | Spiked Concentration (nM) | Accuracy (%) | Precision (%RSD) | Reference |
| 9-HODE | 10 | 95.5 | 6.2 | [6] |
| 100 | 102.3 | 4.8 | [6] | |
| 13-HODE | 10 | 98.1 | 7.1 | [6] |
| 100 | 105.4 | 5.3 | [6] |
Conclusion
The HPLC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and the optimized instrumental parameters offer a solid foundation for researchers. Method validation, with a focus on achieving appropriate linearity, accuracy, precision, and sensitivity, is crucial for obtaining reliable quantitative data. This will enable a more profound understanding of the role of this compound in health and disease, and facilitate the development of targeted therapeutic interventions.
References
- 1. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of 13-HPOT Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-hydroperoxyoctadecatrienoic acid (13-HPOT) is a crucial lipid hydroperoxide derived from α-linolenic acid through the action of lipoxygenases (LOXs). As a key intermediate in the biosynthesis of jasmonic acid and other oxylipins, this compound plays a significant role in plant defense signaling and various physiological processes.[1][2][3] Its analysis is also relevant in the study of lipid peroxidation in biological systems, which is implicated in numerous disease pathologies.[4] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the structural elucidation and quantification of this compound. However, due to the thermal instability of the hydroperoxide moiety, direct analysis is not feasible.[5] This application note provides a detailed protocol for the derivatization and subsequent GC-MS analysis of this compound, along with relevant signaling pathway information.
Signaling Pathway of this compound in Jasmonic Acid Biosynthesis
This compound is a central molecule in the oxylipin pathway, leading to the production of jasmonates.[3] The biosynthesis begins with the oxidation of α-linolenic acid by 13-lipoxygenase (13-LOX). The resulting 13(S)-HPOT is then converted by allene oxide synthase (AOS) to an unstable allene oxide, which is subsequently cyclized by allene oxide cyclase (AOC) to form 12-oxo-phytodienoic acid (OPDA).[1][2] OPDA is then further metabolized to jasmonic acid (JA).[2]
References
Application Notes and Protocols for 13-HPOT in Lipidomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT) is a bioactive lipid hydroperoxide derived from the enzymatic oxidation of α-linolenic acid by lipoxygenases (LOX). As a key intermediate in the oxylipin pathway, this compound serves as a precursor to a variety of signaling molecules, most notably jasmonates in plants.[1][2] In mammalian systems, lipid hydroperoxides like this compound are increasingly recognized for their roles in modulating cellular processes, including inflammation and a form of iron-dependent programmed cell death known as ferroptosis.[3][4][5] The study of this compound and related oxylipins provides critical insights into metabolic regulation, stress responses, and disease pathogenesis.
These application notes provide an overview of the key signaling pathways involving this compound and detailed protocols for its synthesis, extraction from biological matrices, and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Application 1: Central Intermediate in Jasmonate Biosynthesis
In plants, this compound is the initial product in the jasmonic acid (JA) biosynthesis pathway, a critical signaling cascade involved in growth, development, and defense against pathogens and herbivores.[1] The pathway begins with the conversion of α-linolenic acid to this compound by 13-lipoxygenase (13-LOX).[6] Subsequently, this compound is metabolized by two key enzymes, allene oxide synthase (AOS) and allene oxide cyclase (AOC), to form 12-oxo-phytodienoic acid (OPDA), which is then further converted to jasmonic acid.[1][6]
Application 2: Role in Ferroptosis and Inflammation
Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent accumulation of lipid hydroperoxides, leading to membrane damage.[4][7] The process is initiated by the oxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes. Enzymes like lipoxygenases can generate lipid hydroperoxides, such as this compound, from free fatty acids.[3] The accumulation of these reactive species overwhelms the cellular antioxidant capacity, particularly the glutathione peroxidase 4 (GPX4) system, which is responsible for reducing lipid hydroperoxides.[4][5] This unchecked peroxidation leads to loss of membrane integrity and cell death. The study of this compound is therefore central to understanding the molecular mechanisms of ferroptosis and its role in diseases like ischemia-reperfusion injury, neurodegeneration, and cancer.[4][7]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes the synthesis of this compound from α-linolenic acid using soybean lipoxygenase, a common and efficient method for producing the 13(S)-hydroperoxy isomer.[8]
Materials:
-
α-Linolenic acid
-
Soybean Lipoxygenase (Type I-B)
-
Sodium borate buffer (0.2 M, pH 9.0)
-
Sodium hydroxide (NaOH) solution (2 M)
-
Hydrochloric acid (HCl) solution (2 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) silica cartridges
-
Hexane
-
Diethyl ether
Procedure:
-
Substrate Preparation: Dissolve 100 mg of α-linolenic acid in 2 mL of ethanol. Add 2 M NaOH dropwise until the solution is clear to form the sodium salt.
-
Enzymatic Reaction:
-
Add the substrate solution to 500 mL of 0.2 M sodium borate buffer (pH 9.0) in a flask, pre-chilled to 4°C.
-
Add approximately 10 mg of soybean lipoxygenase to the solution.
-
Stir the reaction mixture vigorously at 4°C while bubbling oxygen gas through it for 30-60 minutes.[8]
-
-
Reaction Termination and Extraction:
-
Stop the reaction by acidifying the mixture to pH 3.5-4.0 with 2 M HCl.
-
Extract the lipids three times with an equal volume of ethyl acetate.
-
Pool the organic layers and wash with water until the aqueous layer is neutral.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
-
Purification by SPE:
-
Condition a silica SPE cartridge with hexane.
-
Dissolve the dried extract in a minimal volume of hexane and load it onto the cartridge.
-
Wash the cartridge with hexane to remove unreacted fatty acids.
-
Elute this compound with a mixture of hexane:diethyl ether (e.g., 80:20 v/v).
-
Collect fractions and monitor by TLC or LC-MS to identify those containing pure this compound.
-
Evaporate the solvent from the pure fractions under a stream of nitrogen. Store the purified this compound in an inert solvent at -80°C.
-
Protocol 2: Extraction and Quantification of this compound from Biological Samples
This protocol provides a general workflow for the extraction of this compound from biological samples (e.g., plasma, tissue homogenates) and its subsequent analysis by LC-MS/MS.
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
Deuterated internal standard (e.g., this compound-d4)
-
Butylated hydroxytoluene (BHT)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid
-
SPE cartridges (e.g., C18)
-
Methanol, HPLC grade
Procedure:
-
Sample Preparation:
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.[10]
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of water containing 0.1% formic acid.
-
Dry the cartridge under vacuum for 15 minutes.[10]
-
Elute the analytes with 2 mL of methanol or acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 ACN:Water).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation: Quantitative Analysis
Accurate quantification of this compound requires a robust and validated LC-MS/MS method. The tables below summarize typical parameters for method validation and mass spectrometry settings for oxylipin analysis.
Table 1: Example LC-MS/MS Method Validation Parameters for Oxylipin Quantification. Data is representative and based on methods for similar analytes; parameters should be optimized for each specific instrument and matrix.[11][12]
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 5 - 50 pg on column |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
| Matrix Effect | Assessed and corrected with internal standard |
| Analyte Recovery from SPE | > 70% |
Table 2: Representative LC-MS/MS Parameters for this compound Analysis. MRM transitions should be empirically determined. The hydroperoxide is often reduced to a more stable hydroxyl (13-HOT) for analysis.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mode | Collision Energy (eV) |
| This compound (as 13-HOT) | 309.2 [M-H]⁻ | 195.1 | Negative | 15 - 25 |
| This compound-d4 (as 13-HOT-d4) | 313.2 [M-H]⁻ | 198.1 | Negative | 15 - 25 |
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.[10]
-
Gradient: A linear gradient from 30% B to 95% B over 15 minutes.
-
Column Temperature: 40°C.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inflammation in a ferroptotic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of ferroptosis and their role in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Ferroptosis as a therapeutic target for inflammation-related intestinal diseases [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. academicworks.cuny.edu [academicworks.cuny.edu]
- 11. Determination of 13 Organic Toxicants in Human Blood by Liquid-Liquid Extraction Coupling High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 13-HPOT as a Substrate for Allene Oxide Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allene oxide synthase (AOS) is a key enzyme in the biosynthesis of jasmonates, a class of lipid-derived signaling molecules in plants that play crucial roles in growth, development, and defense against biotic and abiotic stresses. AOS catalyzes the dehydration of fatty acid hydroperoxides, converting them into unstable allene oxides. A primary substrate for this reaction is 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT), which is derived from α-linolenic acid through the action of 13-lipoxygenase (13-LOX). The resulting allene oxide is a critical intermediate that is further metabolized to 12-oxophytodienoic acid (OPDA), the precursor for jasmonic acid (JA) and its various derivatives.
Understanding the kinetics and reaction mechanism of AOS with its substrate this compound is fundamental for research in plant biology, biochemistry, and for the development of novel therapeutic agents that may target inflammatory pathways, as the lipoxygenase pathway in plants shares similarities with pathways in mammals. These application notes provide a summary of the quantitative data available for the interaction of this compound with AOS, detailed protocols for relevant experiments, and visualizations of the key pathways and workflows.
Data Presentation
The enzymatic efficiency of allene oxide synthase can vary depending on the plant species and the specific substrate. While detailed kinetic data for this compound is not always available, the following table summarizes some relevant quantitative information for AOS activity.
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Kcat/Km) (M-1s-1) | Notes |
| Barley (Hordeum vulgare) AOS1 | 13(S)-HPOT | - | - | - | Km for 13(S)-octadecadienoic acid is ~5-fold higher than for 13(S)-octadecatrienoic acid (this compound)[1] |
| Flaxseed (Linum usitatissimum) | 13(S)-HPOD | - | 116.9 ± 5.8 nkat/mg protein | - | 13(S)-HPOD is a highly effective substrate.[2] |
Note: Specific Km and Vmax values for this compound are often challenging to determine due to the instability of the allene oxide product. Assays typically measure substrate consumption.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biosynthetic pathway of jasmonic acid starting from α-linolenic acid and a general workflow for studying the enzymatic activity of allene oxide synthase.
Experimental Protocols
Preparation of 13(S)-HPOT Substrate
This protocol describes the synthesis of 13(S)-HPOT from α-linolenic acid using soybean lipoxygenase.
Materials:
-
α-Linolenic acid
-
Soybean lipoxygenase (Type I-B, Sigma-Aldrich or equivalent)
-
Sodium borate buffer (0.2 M, pH 9.0)
-
Ethanol
-
Solid-phase extraction (SPE) C18 columns
-
Methanol
-
Hexane
-
Diethyl ether
-
Acetic acid
-
Rotary evaporator
-
Spectrophotometer
Procedure:
-
Substrate Preparation: Dissolve α-linolenic acid in a minimal amount of ethanol.
-
Enzymatic Reaction:
-
Add the α-linolenic acid solution to the sodium borate buffer (pH 9.0) with vigorous stirring to create a final substrate concentration of approximately 1 mM.
-
Initiate the reaction by adding soybean lipoxygenase to the solution. A typical enzyme concentration is 100-200 units per mg of substrate.
-
Incubate the reaction mixture at room temperature with gentle stirring and exposure to air for 30-60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by acidifying the mixture to pH 3.0-4.0 with 1 M HCl.
-
Extract the lipid products twice with an equal volume of diethyl ether or ethyl acetate.
-
Pool the organic phases and wash with water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Purification:
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Resuspend the residue in a small volume of hexane.
-
Purify the this compound using solid-phase extraction (SPE) on a C18 column. Elute with a gradient of methanol in water.
-
Alternatively, for higher purity, use preparative HPLC with a C18 column.
-
-
Quantification:
-
Determine the concentration of this compound spectrophotometrically by measuring the absorbance at 234 nm in ethanol. The molar extinction coefficient for the conjugated diene hydroperoxide is approximately 25,000 M-1cm-1.
-
-
Storage: Store the purified this compound in an organic solvent (e.g., ethanol) at -80°C to prevent degradation.
Expression and Purification of Recombinant Allene Oxide Synthase
This protocol provides a general guideline for the expression of a His-tagged plant AOS in E. coli and its purification using affinity chromatography.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the plant AOS cDNA with a His-tag
-
Luria-Bertani (LB) medium and agar plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE materials
Procedure:
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Expression:
-
Inoculate a single colony into a small volume of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance soluble protein expression.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication on ice or using a French press.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.
-
-
Purification:
-
Equilibrate the Ni-NTA column with lysis buffer (without lysozyme and PMSF).
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged AOS with elution buffer.
-
Collect fractions and analyze by SDS-PAGE to assess purity.
-
-
Buffer Exchange:
-
Pool the fractions containing the purified AOS.
-
Perform buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column) that does not contain imidazole.
-
-
Storage: Store the purified enzyme in aliquots at -80°C.
Spectrophotometric Assay of Allene Oxide Synthase Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of AOS by monitoring the consumption of this compound.[3][4]
Materials:
-
Purified recombinant AOS enzyme
-
Purified this compound substrate
-
Reaction buffer (e.g., 50 mM Potassium Phosphate buffer, pH 7.0)[4]
-
Quartz cuvettes
-
UV-Vis spectrophotometer capable of kinetic measurements at 234 nm
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in a quartz cuvette containing the reaction buffer. The final volume is typically 1 mL.[4]
-
Add the purified AOS enzyme to the cuvette.
-
Equilibrate the cuvette to the desired reaction temperature (e.g., 25°C) in the spectrophotometer.
-
-
Assay Measurement:
-
Initiate the reaction by adding a known concentration of this compound to the cuvette (e.g., final concentration of 60 µM).[4]
-
Immediately start monitoring the decrease in absorbance at 234 nm over time (e.g., for 1-5 minutes).
-
-
Data Analysis:
-
Determine the initial rate of the reaction (ΔA234/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where ε for this compound is approximately 25,000 M-1cm-1.
-
One unit of AOS activity can be defined as the amount of enzyme that catalyzes the conversion of 1 µmol of this compound per minute under the specified conditions.
-
-
Kinetic Parameter Determination:
-
To determine the Km and Vmax, perform the assay with varying concentrations of this compound while keeping the enzyme concentration constant.
-
Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Analysis of AOS Reaction Products by RP-HPLC
This protocol outlines a method for the analysis of the products of the AOS reaction using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
Materials:
-
AOS reaction mixture (terminated)
-
C18 RP-HPLC column (e.g., Waters Symmetry C18, 25 x 0.46 cm)[5]
-
HPLC system with a UV detector
-
Mobile phase: e.g., methanol/water/acetic acid (80:20:0.01, v/v/v) for free fatty acids[5]
-
Standards for potential products (e.g., α-ketols, γ-ketols, OPDA) if available
Procedure:
-
Sample Preparation:
-
Terminate the AOS enzymatic reaction by adding two volumes of cold methanol or by acidification followed by extraction as described in the this compound preparation protocol.
-
Centrifuge the terminated reaction to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1 mL/min).[5]
-
Inject the prepared sample onto the column.
-
Monitor the elution of products using a UV detector at a suitable wavelength (e.g., 210 nm for non-conjugated products or scanning for characteristic spectra).
-
-
Product Identification:
-
Identify the products by comparing their retention times with those of authentic standards.
-
In the absence of standards, fractions can be collected for further analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) for structural elucidation. The unstable allene oxide is typically hydrolyzed to more stable α- and γ-ketols.[3]
-
Conclusion
The study of this compound as a substrate for allene oxide synthase is integral to understanding the biosynthesis of jasmonates and their diverse physiological roles. The protocols and data presented here provide a framework for researchers to investigate the enzymatic activity of AOS, to produce the necessary substrate, and to analyze the reaction products. Further research to determine the kinetic parameters of AOS from a wider range of plant species will contribute to a more comprehensive understanding of this important enzyme and its role in plant biology and potentially in the development of new therapeutic strategies.
References
- 1. [28] Detection, assay, and isolation of allene oxide synthase | Scilit [scilit.com]
- 2. Catalytic properties of allene oxide synthase from flaxseed (Linum usitatissimum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Expression of Allene Oxide Synthase Determines Defense Gene Activation in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Characterization of Two Geometric Allene Oxide Isomers Synthesized from 9S-Hydroperoxylinoleic Acid by Cytochrome P450 CYP74C3: STEREOCHEMICAL ASSIGNMENT OF NATURAL FATTY ACID ALLENE OXIDES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of 13-HPOT Distribution in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-hydroperoxyoctadecatrienoic acid (13-HPOT) is a crucial intermediate in the biosynthesis of jasmonic acid (JA) and other oxylipins in plants. These signaling molecules play a pivotal role in regulating plant growth, development, and defense responses against biotic and abiotic stresses. The ability to visualize the spatial and temporal distribution of this compound in vivo is essential for understanding its precise roles in plant physiology and pathology. This document provides detailed application notes and protocols for the in vivo imaging of this compound distribution in plants, aimed at researchers, scientists, and professionals in drug development.
This compound in the Jasmonic Acid Biosynthesis Pathway
This compound is synthesized from α-linolenic acid by the action of 13-lipoxygenase (13-LOX) and serves as a precursor for the synthesis of JA. The pathway is initiated in the chloroplasts and continues in the peroxisomes. Understanding this pathway is fundamental to interpreting the distribution of this compound.
Application Notes and Protocols for Assessing the Antibacterial Efficacy of 13-HPOT
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT) is a linolenic fatty acid hydroperoxide that has demonstrated notable antibacterial activity. As a member of the phyto-oxylipin family, this compound is involved in plant defense mechanisms and has shown a strong dose-dependent biocidal effect against several plant pathogenic gram-negative bacteria, including Pectobacterium carotovorum, Pseudomonas syringae, and Xanthomonas translucens[1][2]. The primary mechanism of action is believed to involve its interaction with the inner bacterial plasma membrane[1]. These application notes provide detailed protocols for assessing the antibacterial efficacy of this compound.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the experimental protocols. Researchers should populate these tables with their own experimental results for a clear and comparative analysis of this compound's antibacterial efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | MIC (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Mean ± SD |
| P. carotovorum | ||||||
| P. syringae | ||||||
| X. translucens | ||||||
| [Other Strain] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MBC (µg/mL) | MBC (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Mean ± SD | MBC/MIC Ratio |
| P. carotovorum | |||||||
| P. syringae | |||||||
| X. translucens | |||||||
| [Other Strain] |
Table 3: Time-Kill Kinetics of this compound against [Bacterial Strain]
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5 x MIC) | Log10 CFU/mL (1 x MIC) | Log10 CFU/mL (2 x MIC) | Log10 CFU/mL (4 x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Table 4: Disk Diffusion Assay of this compound
| Bacterial Strain | This compound Concentration (µ g/disk ) | Zone of Inhibition (mm) | Replicate 1 | Replicate 2 | Replicate 3 | Mean ± SD |
| P. carotovorum | ||||||
| P. syringae | ||||||
| X. translucens | ||||||
| [Other Strain] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism. The broth microdilution method is recommended.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., ethanol or DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Luria-Bertani Broth)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of sterile broth.
-
Incubate at the optimal temperature with agitation until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well containing the diluted compound.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at the optimal temperature for the test organism for 16-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipettes and tips
-
Incubator
Protocol:
-
Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations of this compound where no growth was observed.
-
From each selected well, and from the positive control well, aspirate 10-100 µL of the suspension.
-
Spread the suspension onto separate, appropriately labeled agar plates.
-
Incubate the plates at the optimal temperature for 24-48 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Time-Kill Assay
This assay evaluates the rate at which this compound kills a bacterial population over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution
-
Sterile broth medium
-
Sterile tubes or flasks
-
Sterile saline or PBS
-
Sterile agar plates
-
Incubator and shaking incubator
-
Spectrophotometer
-
Micropipettes and tips
Protocol:
-
Prepare a bacterial inoculum as described in the MIC protocol, adjusted to approximately 5 x 10⁵ - 1 x 10⁶ CFU/mL in a larger volume of broth.
-
Prepare several tubes or flasks, each containing the bacterial suspension.
-
Add this compound to the tubes at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control tube without this compound.
-
Incubate all tubes in a shaking incubator at the optimal temperature.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates at the optimal temperature for 24-48 hours.
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL against time for each concentration to generate time-kill curves. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL.
Disk Diffusion Assay (Kirby-Bauer Method)
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to this compound.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Sterile Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution at various concentrations
-
Sterile forceps
-
Incubator
-
Ruler or caliper
Protocol:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
Dip a sterile cotton swab into the inoculum, removing excess liquid by pressing it against the inside of the tube.
-
Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn. Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage.
-
Allow the plate to dry for 3-5 minutes.
-
Impregnate sterile filter paper disks with a known volume and concentration of the this compound solution. Allow the solvent to evaporate if necessary.
-
Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Include a negative control disk with the solvent alone and a positive control disk with a known antibiotic if desired.
-
Invert the plates and incubate at the optimal temperature for 16-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters.
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound antibacterial action.
General Experimental Workflow for Antibacterial Efficacy Assessment
Caption: Workflow for assessing antibacterial efficacy.
References
Application Notes and Protocols for Stable Isotope Labeling of 13-HPOT in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT) is a key hydroperoxy fatty acid derived from the lipoxygenase (LOX) pathway metabolism of α-linolenic acid. As a reactive lipid species, this compound and its downstream metabolites are implicated in a variety of physiological and pathological processes, including inflammation, cell signaling, and oxidative stress. Understanding the metabolic fate of this compound is crucial for elucidating its biological functions and for the development of novel therapeutic strategies targeting lipid metabolic pathways.
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in complex biological systems. By introducing a heavy isotope-labeled version of this compound, researchers can track the incorporation of its atoms into downstream metabolites, providing invaluable insights into pathway dynamics and metabolic fluxes. These application notes provide a comprehensive guide to utilizing stable isotope-labeled this compound for metabolic tracing studies, covering the synthesis of the labeled tracer, its application in cell culture and in vivo models, and subsequent analysis by mass spectrometry.
Core Applications
-
Elucidation of this compound Metabolic Pathways: Tracing the conversion of labeled this compound into various downstream products.
-
Quantitative Metabolic Flux Analysis: Determining the rates of this compound metabolism and the relative contributions of different enzymatic pathways.
-
Target Engagement and Biomarker Discovery: Assessing the impact of pharmacological interventions on this compound metabolism and identifying potential biomarkers of disease or drug response.
-
Understanding Disease Pathophysiology: Investigating the role of this compound metabolism in diseases such as cancer, cardiovascular disease, and inflammatory disorders.
Experimental Protocols
Protocol 1: Synthesis of [¹³C₁₈]-13-HPOT
This protocol describes a general approach for the enzymatic synthesis of uniformly ¹³C-labeled this compound using commercially available ¹³C-labeled α-linolenic acid and soybean lipoxygenase.
Materials:
-
[U-¹³C₁₈]-α-linolenic acid
-
Soybean Lipoxygenase (Type I-B)
-
Sodium borate buffer (0.2 M, pH 9.0)
-
Oxygen (gas)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Solvents: Ethanol, Hexane, Diethyl ether, Acetic acid, Methanol, Water (HPLC grade)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Substrate Preparation: Dissolve [U-¹³C₁₈]-α-linolenic acid in a minimal amount of ethanol.
-
Enzymatic Reaction:
-
Add the dissolved [U-¹³C₁₈]-α-linolenic acid to the sodium borate buffer.
-
Continuously bubble oxygen through the solution.
-
Initiate the reaction by adding soybean lipoxygenase to the solution.
-
Incubate the reaction mixture at 4°C with gentle stirring for 1-2 hours.
-
-
Reaction Quenching: Stop the reaction by acidifying the mixture to pH 3.5 with acetic acid.
-
Extraction:
-
Extract the lipid products from the aqueous phase using diethyl ether or a hexane/diethyl ether mixture.
-
Pool the organic phases and wash with water to remove any remaining buffer salts.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of inert gas.
-
-
Purification:
-
Resuspend the dried extract in a minimal amount of the mobile phase for Solid Phase Extraction (SPE).
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of methanol in water to remove polar impurities.
-
Elute the [¹³C₁₈]-13-HPOT using a higher concentration of methanol or a mixture of hexane and diethyl ether.
-
For higher purity, further purification can be achieved using normal-phase HPLC.[1]
-
-
Quantification and Storage:
-
Determine the concentration of the purified [¹³C₁₈]-13-HPOT using UV-Vis spectrophotometry by measuring the absorbance at 234 nm (molar extinction coefficient ε ≈ 23,000 M⁻¹cm⁻¹ in ethanol).
-
Store the purified product under an inert atmosphere at -80°C to prevent degradation.
-
Protocol 2: In Vitro Metabolic Labeling with [¹³C₁₈]-13-HPOT
This protocol outlines the procedure for labeling cultured mammalian cells with [¹³C₁₈]-13-HPOT to trace its intracellular metabolism.
Materials:
-
Cultured mammalian cells
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
[¹³C₁₈]-13-HPOT stock solution (in ethanol)
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates or flasks and grow to the desired confluency.
-
Medium Exchange: Aspirate the growth medium and wash the cells twice with sterile PBS.
-
Labeling:
-
Add pre-warmed labeling medium (e.g., serum-free medium) containing the desired concentration of [¹³C₁₈]-13-HPOT. A typical starting concentration is 1-10 µM. The final ethanol concentration should be non-toxic to the cells (typically <0.1%).
-
Incubate the cells for a time course determined by the specific experimental goals (e.g., 0, 15, 30, 60, 120 minutes) to monitor the dynamics of label incorporation.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Immediately add ice-cold 80% methanol to quench metabolic activity and extract metabolites.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
-
Sample Preparation for LC-MS Analysis:
-
Vortex the cell lysate vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
The dried samples can be stored at -80°C until LC-MS analysis.
-
Protocol 3: In Vivo Metabolic Labeling in a Mouse Model
This protocol provides a general framework for in vivo labeling studies in mice using [¹³C₁₈]-13-HPOT.[2][3] All animal procedures should be performed in accordance with institutional guidelines.
Materials:
-
Mice (specific strain and model as per experimental design)
-
[¹³C₁₈]-13-HPOT formulated for injection (e.g., in a solution with a carrier like BSA)
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenization buffer
-
Solvents for extraction (e.g., methanol, chloroform)
Procedure:
-
Tracer Administration:
-
Tissue Collection:
-
At predetermined time points after tracer administration, euthanize the mice.
-
Rapidly excise the tissues of interest (e.g., liver, lung, tumor).
-
Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolism.
-
-
Metabolite Extraction from Tissues:
-
Homogenize the frozen tissue in ice-cold extraction solvent (e.g., 80% methanol or a biphasic methanol/chloroform/water extraction).
-
Centrifuge the homogenate to pellet tissue debris and proteins.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS Analysis:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extracts in a suitable solvent for LC-MS analysis.
-
Protocol 4: LC-MS/MS Analysis of Labeled Metabolites
This protocol describes a general method for the analysis of ¹³C-labeled this compound and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)
-
Reversed-phase C18 column
-
Mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid)
-
Metabolite standards (for retention time and fragmentation pattern confirmation)
Procedure:
-
Chromatographic Separation:
-
Reconstitute the dried metabolite extracts in the initial mobile phase.
-
Inject the sample onto the C18 column.
-
Separate the metabolites using a gradient elution with increasing concentrations of mobile phase B.
-
-
MS Detection:
-
Operate the mass spectrometer in negative ion mode for the detection of lipid hydroperoxides and their metabolites.
-
Acquire data using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted analysis of expected metabolites. The transitions will be based on the mass of the ¹³C-labeled parent ion and its characteristic fragment ions. .
-
-
Data Analysis:
-
Identify the peaks corresponding to [¹³C₁₈]-13-HPOT and its metabolites based on their retention times and mass-to-charge ratios (m/z).
-
Extract the ion chromatograms for each potential isotopologue (M+0, M+1, M+2, etc.) of the target metabolites.
-
Calculate the area under the curve for each isotopologue peak.
-
Correct for the natural abundance of ¹³C.
-
Determine the fractional enrichment of ¹³C in each metabolite to understand the metabolic flux.
-
Data Presentation
The quantitative data from stable isotope tracing experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Mass Isotopologue Distribution of this compound and its Metabolites in Cultured Cells at 60 minutes Post-Labeling
| Metabolite | M+0 (Unlabeled) | M+18 ([¹³C₁₈]-labeled) | Fractional Enrichment (%) |
| This compound | 15.2 ± 2.1 | 84.8 ± 2.1 | 84.8 |
| 13-HOT | 35.7 ± 3.5 | 64.3 ± 3.5 | 64.3 |
| Thromboxane B3 | 78.9 ± 5.2 | 21.1 ± 5.2 | 21.1 |
| 12-oxo-PDA | 85.1 ± 4.8 | 14.9 ± 4.8 | 14.9 |
Data are presented as the mean ± standard deviation of the percentage of the total pool for each metabolite (n=3). Fractional enrichment is calculated as the percentage of the labeled form relative to the total pool.
Table 2: Time-Course of ¹³C Incorporation into this compound Metabolites in Mouse Liver
| Time (min) | This compound (Fractional Enrichment %) | 13-HOT (Fractional Enrichment %) | Thromboxane B3 (Fractional Enrichment %) |
| 5 | 75.3 ± 6.2 | 15.1 ± 2.5 | 2.3 ± 0.8 |
| 15 | 52.1 ± 4.9 | 38.6 ± 4.1 | 8.9 ± 1.5 |
| 30 | 28.9 ± 3.7 | 55.4 ± 5.3 | 15.2 ± 2.1 |
| 60 | 12.5 ± 2.1 | 68.2 ± 6.0 | 25.8 ± 3.3 |
Data are presented as the mean fractional enrichment ± standard deviation (n=5 mice per time point).
Visualization of Pathways and Workflows
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for metabolic studies.
Concluding Remarks
The use of stable isotope-labeled this compound provides a robust and precise method for investigating its complex metabolism. The protocols and data presentation formats outlined in these application notes offer a framework for researchers to design and execute metabolic tracing studies, ultimately contributing to a deeper understanding of the roles of lipid metabolism in health and disease. The adaptability of these methods allows for their application across a wide range of biological systems and research questions.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. f1000research.com [f1000research.com]
- 5. Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Developing 13-HPOT-Based Bioassays for Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPOT) is a critical intermediate in the metabolic pathway of linoleic acid, primarily generated by the action of lipoxygenases (LOX). Its formation and subsequent conversion are pivotal in various physiological and pathological processes, including inflammation and cell signaling. The specific and sensitive detection of this compound or its downstream products provides a robust method for assaying the activity of enzymes within this pathway, such as lipoxygenases and cyclooxygenases (COX). These assays are instrumental in basic research for understanding enzyme kinetics and in drug development for screening potential inhibitors.
This document provides detailed protocols and application notes for the development and implementation of this compound-based bioassays.
Principle of the Assay
The fundamental principle of the this compound-based assay for lipoxygenase activity relies on the direct measurement of the hydroperoxide product formed from the enzymatic oxidation of linoleic acid. Lipoxygenases catalyze the insertion of molecular oxygen into polyunsaturated fatty acids. When linoleic acid is the substrate, 15-lipoxygenase produces this compound, which contains a conjugated diene system. This conjugated diene structure allows for direct spectrophotometric detection, as it exhibits a characteristic absorbance maximum at 234 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.
This direct measurement provides a continuous assay format, allowing for the real-time monitoring of enzyme kinetics. Furthermore, this assay can be adapted to a 96-well plate format for high-throughput screening of potential enzyme inhibitors.
Key Enzymes and Pathways
Lipoxygenase (LOX) Pathway
Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. The reaction involving linoleic acid and 15-LOX is a key example, leading to the production of this compound. This hydroperoxide can then be further metabolized by other enzymes, such as peroxidases, to form the corresponding hydroxy derivative, 13-hydroxyoctadecadienoic acid (13-HODE).
Caption: Simplified lipoxygenase pathway showing the conversion of linoleic acid to this compound.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 15-Lipoxygenase Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of 15-lipoxygenase by monitoring the formation of this compound from linoleic acid.
Materials:
-
15-Lipoxygenase enzyme solution
-
Linoleic acid substrate solution (e.g., 10 mM stock in ethanol)
-
Sodium borate buffer (e.g., 0.1 M, pH 9.0)
-
UV-transparent cuvettes or 96-well plates
-
Spectrophotometer or microplate reader capable of reading absorbance at 234 nm
Procedure:
-
Prepare the reaction mixture: In a suitable buffer (e.g., sodium borate, pH 9.0), prepare a reaction mixture containing the linoleic acid substrate. The final concentration of linoleic acid should be optimized, but a starting point of 100 µM is common.
-
Equilibrate: Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction: Add the 15-lipoxygenase enzyme solution to the reaction mixture to start the reaction. The final enzyme concentration should be sufficient to provide a linear rate of product formation for several minutes.
-
Monitor absorbance: Immediately begin monitoring the increase in absorbance at 234 nm over time. Record readings every 15-30 seconds for 5-10 minutes.
-
Calculate enzyme activity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. Use the molar extinction coefficient of this compound (ε = 23,000 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation (moles/min).
Enzyme Activity Calculation: Activity (U/mL) = (ΔA₂₃₄/min) / (ε * l) * V_total / V_enzyme * 10⁶
Where:
-
ΔA₂₃₄/min = The linear rate of change in absorbance at 234 nm per minute.
-
ε = Molar extinction coefficient of this compound (23,000 M⁻¹cm⁻¹).
-
l = Path length of the cuvette or well (in cm).
-
V_total = Total volume of the assay (in mL).
-
V_enzyme = Volume of the enzyme solution added (in mL).
-
10⁶ = Factor to convert moles to micromoles.
One unit (U) of lipoxygenase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the specified conditions.
Caption: Workflow for a this compound-based spectrophotometric assay of 15-LOX activity.
Protocol 2: High-Throughput Screening of Lipoxygenase Inhibitors
This protocol adapts the spectrophotometric assay for a 96-well microplate format, suitable for screening compound libraries for potential inhibitors of 15-lipoxygenase.
Materials:
-
Same as Protocol 1
-
Potential inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Prepare inhibitor dilutions: Serially dilute the test compounds in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).
-
Dispense reagents:
-
Add a small volume (e.g., 2-5 µL) of the diluted inhibitor or vehicle control to the appropriate wells of the 96-well plate.
-
Add the 15-lipoxygenase enzyme solution to all wells and pre-incubate with the inhibitors for a defined period (e.g., 10-15 minutes) at the assay temperature.
-
-
Initiate the reaction: Add the linoleic acid substrate solution to all wells simultaneously using a multichannel pipette to start the reaction.
-
Monitor absorbance: Immediately place the plate in a microplate reader and monitor the increase in absorbance at 234 nm over time.
-
Data analysis:
-
Calculate the reaction rate for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Percent Inhibition Calculation: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100
Data Presentation
Quantitative data from these assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Kinetic Parameters for 15-Lipoxygenase
| Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) |
| Linoleic Acid | 10 - 20 | 5 - 15 |
| Arachidonic Acid | 5 - 15 | 10 - 25 |
Note: These values are illustrative and can vary depending on the specific enzyme source and assay conditions.
Table 2: IC₅₀ Values of Known Lipoxygenase Inhibitors
| Inhibitor | Target Enzyme | IC₅₀ (µM) |
| Nordihydroguaiaretic Acid (NDGA) | 5-LOX, 15-LOX | 0.5 - 5 |
| Zileuton | 5-LOX | 0.1 - 1 |
| Baicalein | 12-LOX | 0.1 - 1.5 |
Note: IC₅₀ values are highly dependent on the assay conditions, including substrate concentration.
Troubleshooting and Considerations
-
Substrate Solubility: Linoleic acid has low aqueous solubility. Prepare a concentrated stock solution in an organic solvent like ethanol and ensure it is well dispersed in the aqueous assay buffer. The use of a mild detergent (e.g., Tween-20) at a low concentration may be necessary.
-
Autoxidation: Polyunsaturated fatty acids can undergo non-enzymatic autoxidation, leading to a high background signal. Prepare fresh substrate solutions and consider including an antioxidant like butylated hydroxytoluene (BHT) in stock solutions.
-
Linearity: Ensure that the reaction rate is linear with respect to both time and enzyme concentration. If the rate decreases over time, it may indicate substrate depletion or enzyme instability. Use a lower enzyme concentration or a shorter measurement period.
-
Interference from Compounds: When screening inhibitors, be aware that some compounds may absorb at 234 nm, leading to false-positive or false-negative results. Always run appropriate controls, including wells with the compound but no enzyme.
By following these detailed protocols and considering the potential challenges, researchers can successfully develop and implement robust this compound-based bioassays for studying enzyme activity and for the discovery of novel therapeutic agents.
Application Notes and Protocols for 13-HPOT Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
13(S)-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid (13-HPOT) is a crucial intermediate in the biosynthesis of jasmonic acid and other oxylipins in plants. These signaling molecules are involved in plant defense mechanisms and developmental processes. In mammalian systems, related hydroperoxy fatty acids are implicated in inflammatory responses and various disease states. Accurate and reliable standards of this compound are therefore essential for researchers studying these pathways, as well as for professionals in drug development targeting related enzymatic processes.
This document provides a comprehensive overview of the commercial sources and purity of this compound standards. It also includes detailed protocols for the enzymatic synthesis, purification, and analytical characterization of this compound, alongside a depiction of its role in the jasmonic acid signaling pathway.
Commercial Sources and Purity of this compound Standards
The availability of high-purity this compound standards is critical for accurate quantification and biological experimentation. Several commercial suppliers offer this compound, with purity levels varying between vendors. A summary of commercially available this compound standards is presented in the table below. Researchers should carefully consider the stated purity and intended application when selecting a standard.
| Supplier | Product Name | Purity | CAS Number |
| Larodan | 13(S)-Hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid | >98% | 67597-26-6 |
| Cayman Chemical | 13(S)-HpOTrE | ≥98% | 67597-26-6 |
| CymitQuimica (distributor for TRC) | This compound (>85%) | >85% | 67597-26-6 |
| MedchemExpress | This compound | Not specified | 67597-26-6 |
Note: Purity claims should be verified by reviewing the certificate of analysis provided by the supplier. The stability of this compound is a critical factor; it should be stored under appropriate conditions (typically at -20°C or lower in an oxygen-free environment) to prevent degradation.
Jasmonic Acid Biosynthesis Pathway
This compound is a key intermediate in the biosynthesis of jasmonic acid, a vital plant hormone. The pathway is initiated by the oxidation of α-linolenic acid.
Experimental Protocols
I. Enzymatic Synthesis of this compound
This protocol describes the synthesis of this compound from α-linolenic acid using soybean lipoxygenase (LOX-1), which specifically catalyzes the formation of the 13(S)-hydroperoxide isomer.
Materials:
-
α-Linolenic acid (≥99% purity)
-
Soybean lipoxygenase (Type I-B, from Glycine max)
-
Sodium borate buffer (0.2 M, pH 9.0)
-
Ethanol
-
Deionized water
-
Oxygen gas
-
Ice bath
-
Stir plate and magnetic stir bar
-
pH meter
Procedure:
-
Substrate Preparation: Prepare a stock solution of α-linolenic acid in ethanol. For example, dissolve 100 mg of α-linolenic acid in 10 mL of ethanol to make a 10 mg/mL solution.
-
Reaction Setup: In a reaction vessel (e.g., a round-bottom flask) placed in an ice bath on a stir plate, add 100 mL of 0.2 M sodium borate buffer (pH 9.0).
-
Oxygenation: Bubble oxygen gas through the buffer for 10-15 minutes to ensure oxygen saturation. Maintain a gentle stream of oxygen over the reaction mixture throughout the synthesis.
-
Substrate Addition: While stirring vigorously, slowly add the α-linolenic acid stock solution to the reaction buffer. The final concentration of α-linolenic acid should be in the range of 0.1-1 mM.
-
Enzyme Preparation: Prepare a fresh solution of soybean lipoxygenase in a small volume of cold sodium borate buffer. The required enzyme concentration will depend on the specific activity of the enzyme lot, but a starting point is typically 1000-2000 units per mg of substrate.
-
Initiation of Reaction: Add the lipoxygenase solution to the reaction mixture to initiate the synthesis of this compound.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points (e.g., 5, 15, 30, 60 minutes). The formation of the conjugated diene in this compound can be monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.
-
Reaction Termination: Once the reaction is complete (as indicated by the stabilization of the absorbance at 234 nm), terminate the reaction by adding an equal volume of ice-cold methanol or by acidifying the mixture to pH 3-4 with 1 N HCl to precipitate the enzyme.
-
Extraction: Extract the synthesized this compound from the reaction mixture using a suitable organic solvent such as diethyl ether or ethyl acetate. Perform the extraction twice, pool the organic layers, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Evaporate the solvent under a stream of nitrogen gas to obtain the crude this compound.
II. Purification of this compound by Preparative HPLC
This protocol outlines the purification of the synthesized this compound using preparative high-performance liquid chromatography (HPLC).
Materials:
-
Crude this compound extract
-
HPLC-grade hexane
-
HPLC-grade isopropanol
-
HPLC-grade acetic acid
-
Preparative HPLC system with a UV detector
-
Preparative normal-phase silica column (e.g., 250 x 20 mm, 10 µm particle size)
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the crude this compound extract in a small volume of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
HPLC System Setup:
-
Column: Install the preparative normal-phase silica column.
-
Mobile Phase: Prepare the mobile phase, for example, a mixture of hexane:isopropanol:acetic acid (e.g., 98:2:0.1, v/v/v). The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 10-20 mL/min).
-
Detection: Set the UV detector to monitor at 234 nm.
-
-
Method Development (Analytical Scale): It is highly recommended to first develop and optimize the separation method on an analytical scale using a similar stationary phase to determine the optimal mobile phase composition and retention time of this compound.
-
Preparative Run:
-
Inject the prepared sample onto the column.
-
Run the HPLC system under isocratic conditions with the optimized mobile phase.
-
Monitor the chromatogram in real-time.
-
-
Fraction Collection: Collect the fraction corresponding to the this compound peak using a fraction collector. The peak should be well-resolved from other impurities.
-
Purity Analysis of Fractions: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.
-
Solvent Evaporation: Pool the pure fractions and evaporate the solvent under a stream of nitrogen to obtain the purified this compound.
-
Storage: Store the purified this compound in an appropriate solvent (e.g., ethanol) at -80°C under an inert atmosphere (e.g., argon or nitrogen).
III. Analytical Characterization of this compound Purity
This section provides protocols for assessing the purity of this compound standards, including chemical purity by analytical HPLC and enantiomeric purity by chiral HPLC.
Materials:
-
Purified this compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid
-
Analytical HPLC system with a UV or PDA detector
-
Analytical C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in ethanol or the mobile phase. Prepare a series of dilutions for linearity assessment.
-
HPLC System Setup:
-
Column: Install the analytical C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient could be:
-
0-5 min: 50% B
-
5-20 min: 50% to 100% B
-
20-25 min: 100% B
-
25-30 min: Re-equilibration at 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 234 nm.
-
-
Analysis: Inject the prepared standard solutions and analyze the chromatograms.
-
Data Analysis:
-
Determine the retention time of the this compound peak.
-
Assess the purity by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
For quantitative analysis, generate a calibration curve by plotting the peak area against the concentration of the standard dilutions.
-
Materials:
-
This compound standard
-
HPLC-grade hexane
-
HPLC-grade isopropanol or ethanol
-
Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD)
-
Analytical HPLC system with a UV detector
Procedure:
-
Standard Preparation: Dissolve the this compound standard in the mobile phase.
-
HPLC System Setup:
-
Column: Install the chiral column.
-
Mobile Phase: A typical mobile phase for normal-phase chiral separation is a mixture of hexane and an alcohol (isopropanol or ethanol). The ratio will need to be optimized for the specific column to achieve baseline separation of the enantiomers (e.g., hexane:isopropanol, 95:5, v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Monitor at 234 nm.
-
-
Analysis: Inject the this compound standard. If a racemic standard is available, inject it to determine the retention times of both the (S) and (R) enantiomers.
-
Data Analysis:
-
Identify the peaks corresponding to the 13(S)-HPOT and any potential 13(R)-HPOT enantiomer.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from the synthesis of this compound to its final characterization.
Conclusion
The availability of well-characterized this compound standards is paramount for advancing research in plant biology, inflammation, and drug discovery. This document provides a detailed guide to the commercial sources of these standards and offers comprehensive protocols for their in-house synthesis, purification, and rigorous analytical characterization. By following these guidelines, researchers can ensure the quality and reliability of their this compound standards, leading to more accurate and reproducible experimental outcomes.
Troubleshooting & Optimization
Technical Support Center: Stability and Storage of 13-HPOT Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and storage of 13-hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT) samples. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a lipid hydroperoxide derived from α-linolenic acid through the action of lipoxygenase enzymes. It serves as a key intermediate in the biosynthesis of jasmonic acid and other oxylipins, which are signaling molecules involved in plant defense against pathogens and insects.[1][2][3] Due to the presence of a chemically reactive hydroperoxide group and multiple double bonds, this compound is inherently unstable and susceptible to degradation, which can lead to inaccurate experimental results.
Q2: What are the primary factors that affect the stability of this compound?
A2: The stability of this compound is primarily influenced by temperature, light, pH, and the presence of oxygen and metal ions. These factors can initiate and accelerate degradation through various pathways, including autoxidation, photooxidation, and enzymatic degradation.
Q3: What are the recommended long-term storage conditions for this compound?
A3: For long-term storage, this compound should be stored in a freezer at or below -20°C.[4] It is typically supplied as a solution in an organic solvent like ethanol to minimize degradation. To prevent oxidation, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed vial to prevent solvent evaporation and exposure to air.
Q4: How should I handle this compound samples for short-term use?
A4: For short-term use, keep this compound samples on ice and protected from light. Minimize the time the sample spends at room temperature. Use solvents that have been purged with an inert gas to reduce dissolved oxygen. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is recommended to aliquot the stock solution into smaller, single-use vials to avoid contaminating the entire stock.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling, storage, and analysis of this compound samples.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no detectable this compound peak in HPLC analysis. | Sample degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the sample has been consistently stored at -20°C or below and protected from light. 2. Check Handling Procedures: Review sample handling procedures to minimize exposure to room temperature, light, and oxygen. 3. Prepare Fresh Sample: If possible, prepare a fresh this compound sample or use a new aliquot from a properly stored stock. |
| Inaccurate sample concentration. | 1. Verify Stock Concentration: Re-evaluate the concentration of the stock solution using UV-Vis spectrophotometry (λmax ≈ 235 nm). 2. Check Dilutions: Ensure accuracy in all dilution steps. | |
| Appearance of unexpected peaks in the chromatogram (Ghost Peaks). | Contamination of the HPLC system or sample. | 1. Run a Blank Gradient: Inject the mobile phase without a sample to check for system contamination. 2. Clean the Injector: Flush the injector port and sample loop with a strong solvent. 3. Check Solvents: Use fresh, HPLC-grade solvents for the mobile phase.[5][6] |
| Degradation of this compound into various products. | 1. Analyze a Fresh Sample: Compare the chromatogram of the problematic sample with that of a freshly prepared or new sample. 2. Review Storage History: Assess if the sample has been subjected to any stress conditions (e.g., elevated temperature, light exposure). | |
| Peak tailing in HPLC chromatograms. | Secondary interactions between this compound and the stationary phase. | 1. Adjust Mobile Phase pH: If using a silica-based column, a slightly acidic mobile phase can reduce silanol interactions. 2. Use a Different Column: Consider a column with end-capping or a different stationary phase chemistry.[7] |
| Column overload. | 1. Reduce Injection Volume: Inject a smaller volume of the sample. 2. Dilute the Sample: Decrease the concentration of the sample being injected.[7] | |
| Inconsistent or non-reproducible results. | Variability in sample stability between experiments. | 1. Standardize Handling Procedures: Ensure all samples are handled identically in terms of time at room temperature, light exposure, etc. 2. Use Internal Standards: Incorporate a stable internal standard to account for variations in sample preparation and injection. |
| Instrument variability. | 1. Perform System Suitability Tests: Regularly check the performance of the HPLC system (e.g., peak area reproducibility, retention time stability). |
Data on this compound Stability
Quantitative data on the stability of this compound is limited in the literature. The following tables summarize general stability information for lipid hydroperoxides, which can serve as a guideline for this compound.
Table 1: General Temperature Stability of Lipid Hydroperoxides
| Temperature | Expected Stability | Recommendations |
| Room Temperature (~25°C) | Highly unstable; rapid degradation. | Avoid exposure to room temperature for extended periods. Keep on ice during use. |
| Refrigerated (4°C) | Short-term storage (hours to a few days); degradation still occurs. | Not recommended for long-term storage. Use for immediate experimental needs only. |
| Freezer (-20°C) | Stable for several months. | Recommended for long-term storage.[4] |
| Ultra-low Freezer (-80°C) | Enhanced long-term stability. | Ideal for archival storage of valuable samples. |
Table 2: Factors Influencing this compound Degradation
| Factor | Effect on Stability | Mitigation Strategies |
| Light | Accelerates degradation through photooxidation.[2] | Store samples in amber vials or wrap vials in aluminum foil. Work in a dimly lit area when possible. |
| pH | Degradation is faster in alkaline and strongly acidic conditions.[8] | Maintain samples in a neutral or slightly acidic buffer if aqueous solutions are necessary. For long-term storage, an organic solvent is preferred. |
| Oxygen | Essential for autoxidation, a major degradation pathway.[2] | Purge solvents with an inert gas (argon or nitrogen). Store samples under an inert atmosphere. |
| Metal Ions (e.g., Fe²⁺, Cu⁺) | Catalyze the decomposition of hydroperoxides. | Use high-purity solvents and reagents. Consider the use of chelating agents like EDTA in buffer solutions if metal contamination is a concern. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and sample matrices.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 100% B
-
20-25 min: 100% B
-
25-30 min: 100% to 30% B
-
30-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 235 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding degradation pathways and validating stability-indicating methods.[9]
-
Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C for up to 24 hours. Collect samples at various time points. Neutralize with an equimolar amount of NaOH before HPLC analysis.
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at room temperature for up to 24 hours. Collect samples at various time points. Neutralize with an equimolar amount of HCl before HPLC analysis.
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for up to 24 hours.
-
Thermal Degradation: Store this compound solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) and analyze at different time intervals.
-
Photodegradation: Expose this compound solution to a light source (e.g., UV lamp or direct sunlight) and analyze at different time intervals. A control sample should be kept in the dark.
Visualizations
Caption: Biosynthesis of Jasmonic Acid from α-Linolenic Acid.
Caption: Workflow for a Forced Degradation Study of this compound.
Caption: Factors Influencing the Stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 13(S)-HYDROPEROXY-(9Z,11E,15Z)-OCTADECATRIENOIC ACID CAS#: 67597-26-6 [amp.chemicalbook.com]
- 5. bvchroma.com [bvchroma.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Technical Support Center: Overcoming Challenges in 13-HPOT Quantification
Welcome to the technical support center for the quantification of 13-hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the analysis of this and other related lipid hydroperoxides.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Issue 1: Low or No this compound Signal
Possible Causes and Solutions:
| Cause | Solution |
| Analyte Degradation | This compound is a lipid hydroperoxide and is inherently unstable. Ensure all sample preparation steps are performed on ice and minimize exposure to light and air. Store samples at -80°C under an inert atmosphere (e.g., argon or nitrogen). Add an antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvent. |
| Inefficient Extraction | Optimize your extraction procedure. For plasma or serum, a liquid-liquid extraction with a solvent system like methanol/chloroform or a solid-phase extraction (SPE) with a suitable C18 cartridge is recommended. Ensure the pH of your sample is adjusted to be acidic to ensure this compound is in its protonated form for better extraction into organic solvents. |
| Suboptimal Mass Spectrometry Parameters | Infuse a this compound standard solution to optimize the precursor and product ions (MRM transitions), collision energy, and other source parameters. Since this compound has a carboxylic acid moiety, it is typically analyzed in negative ion mode. |
| Matrix Effects | Co-eluting matrix components can suppress the ionization of this compound. To mitigate this, you can dilute your sample, improve your sample cleanup procedure, or use matrix-matched calibration standards. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects. |
Issue 2: Poor Peak Shape (Tailing, Splitting, or Broadening)
Possible Causes and Solutions:
| Cause | Solution |
| Column Contamination | Flush the column with a strong solvent mixture (e.g., 100% isopropanol) to remove strongly retained contaminants. If the problem persists, consider replacing the column. |
| Incompatible Injection Solvent | The injection solvent should be as close in composition to the initial mobile phase as possible to avoid peak distortion. |
| Secondary Interactions | The carboxylic acid group of this compound can interact with active sites on the column. Adding a small amount of a weak acid, like formic acid or acetic acid (typically 0.1%), to the mobile phase can improve peak shape. |
| Column Overload | Inject a smaller volume of your sample or dilute it to avoid overloading the analytical column. |
Issue 3: Inconsistent or Drifting Retention Times
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary. |
| Mobile Phase Instability | Prepare fresh mobile phases daily and ensure they are properly degassed. Changes in mobile phase composition or pH can lead to retention time shifts. |
| Temperature Fluctuations | Use a column oven to maintain a constant and stable column temperature throughout the analytical run. |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for this compound?
A1: While optimal MRM transitions should be determined empirically by infusing a this compound standard, a common approach for lipid hydroperoxides in negative ion mode is to monitor the deprotonated molecule [M-H]⁻ as the precursor ion. For this compound (molecular weight 310.43 g/mol ), the precursor ion would be m/z 309.4. Product ions are generated by collision-induced dissociation (CID) and often correspond to characteristic fragments. It is recommended to test a range of collision energies to find the optimal fragmentation.
Illustrative MRM Transitions for this compound (Negative Ion Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 309.4 | Fragment 1 | To be optimized |
| Fragment 2 | To be optimized | ||
| This compound-d4 (Internal Standard) | 313.4 | Corresponding Fragment 1 | To be optimized |
Q2: How can I prevent the degradation of this compound during sample preparation and storage?
A2: Lipid hydroperoxides are sensitive to heat, light, oxygen, and acidic/basic conditions. To ensure the stability of this compound:
-
Storage: Store standards and samples at -80°C under an inert gas (argon or nitrogen).
-
Sample Preparation: Perform all extraction and handling steps on ice and in amber vials to protect from light.
-
Solvents: Use deoxygenated solvents and consider adding an antioxidant like butylated hydroxytoluene (BHT) at a concentration of ~0.05% to your solvents.
-
pH: Avoid strong acids and bases. Maintain a neutral or slightly acidic pH during extraction.
Q3: What type of internal standard should I use for this compound quantification?
A3: The most appropriate internal standard is a stable isotope-labeled version of the analyte, such as this compound-d4 or ¹³C-13-HPOT. These internal standards have nearly identical chemical and physical properties to the endogenous this compound and will co-elute chromatographically. This allows for accurate correction of analyte losses during sample preparation and for variations in ionization efficiency (matrix effects). If a labeled this compound is not available, a structurally similar lipid hydroperoxide with a different chain length can be considered, but this is less ideal.
Q4: What are the key considerations for developing an LC method for this compound?
A4: A reversed-phase C18 column is commonly used for the separation of oxylipins like this compound. Key considerations include:
-
Mobile Phases: A typical mobile phase system consists of an aqueous phase (A) and an organic phase (B), both containing a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape and ionization.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid
-
-
Gradient Elution: A gradient from a lower to a higher percentage of the organic mobile phase is typically used to elute this compound and separate it from other lipids in the sample.
-
Flow Rate: The flow rate will depend on the column dimensions, typically in the range of 0.2-0.5 mL/min for a standard analytical column.
Q5: How can I assess and mitigate matrix effects in my this compound assay?
A5: Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds, are a common challenge in bioanalysis.
-
Assessment: To assess matrix effects, you can perform a post-extraction spike experiment. Compare the signal of this compound spiked into an extracted blank matrix to the signal of this compound in a clean solvent. A significant difference indicates the presence of matrix effects.
-
Mitigation:
-
Sample Cleanup: Improve your sample preparation to remove interfering substances. This can involve additional washing steps in your liquid-liquid extraction or using a more selective solid-phase extraction sorbent.
-
Chromatographic Separation: Optimize your LC method to separate this compound from the interfering compounds.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
-
Experimental Protocols
Protocol 1: Synthesis of this compound Standard
This compound can be synthesized enzymatically from α-linolenic acid using soybean lipoxygenase.
Materials:
-
α-Linolenic acid
-
Soybean Lipoxygenase (Type I-B)
-
Sodium borate buffer (0.2 M, pH 9.0)
-
Ethanol
-
Solid Phase Extraction (SPE) C18 cartridges
-
Hexane
-
Diethyl ether
-
Acetic acid
Procedure:
-
Prepare a solution of α-linolenic acid in ethanol.
-
Add the α-linolenic acid solution to the sodium borate buffer with vigorous stirring to create an emulsion.
-
Initiate the reaction by adding the soybean lipoxygenase solution.
-
Incubate the reaction mixture at room temperature with continuous stirring and exposure to air for approximately 30-60 minutes.
-
Stop the reaction by adding a sufficient volume of a solvent mixture like methanol/chloroform.
-
Acidify the mixture to pH 3-4 with a dilute acid.
-
Extract the lipids using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purify the this compound from the crude extract using solid-phase extraction or preparative HPLC. For SPE, condition a C18 cartridge with methanol and then water. Load the extracted lipids, wash with a non-polar solvent like hexane to remove unreacted linolenic acid, and then elute the this compound with a more polar solvent mixture like diethyl ether containing a small amount of acetic acid.
-
Evaporate the solvent under a stream of nitrogen and redissolve the purified this compound in ethanol. Determine the concentration spectrophotometrically.
Protocol 2: Extraction of this compound from Plasma
This protocol describes a general procedure for the extraction of this compound from plasma samples for LC-MS/MS analysis.
Materials:
-
Plasma sample
-
Internal Standard (e.g., this compound-d4)
-
Methanol (with 0.05% BHT)
-
Chloroform
-
0.1 M HCl
-
Nitrogen gas for evaporation
-
Mobile phase for reconstitution
Procedure:
-
To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution.
-
Add 500 µL of cold methanol (containing BHT) to precipitate proteins. Vortex for 30 seconds.
-
Add 1 mL of cold chloroform. Vortex for 1 minute.
-
Add 300 µL of 0.1 M HCl to facilitate phase separation. Vortex for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic layer (chloroform layer) into a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified Jasmonic Acid biosynthesis pathway.
Caption: Troubleshooting decision tree for low signal.
Technical Support Center: Minimizing 13-HPOT Degradation During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 13-hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT). This resource provides essential guidance on minimizing the degradation of this unstable lipid hydroperoxide during sample preparation to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a linolenic acid-derived lipid hydroperoxide that acts as a crucial intermediate in the biosynthesis of various signaling molecules in plants, such as jasmonic acid. Due to the inherent instability of its hydroperoxide group, this compound is highly susceptible to degradation, which can be triggered by a variety of factors including heat, light, acidic conditions, and the presence of metal ions. This degradation can lead to the formation of various secondary oxidation products, compromising the integrity of experimental samples and leading to inaccurate quantification and misinterpretation of its biological role.
Q2: What are the main factors that cause this compound degradation during sample preparation?
A2: The primary factors contributing to this compound degradation during sample preparation are:
-
Temperature: Elevated temperatures significantly accelerate the rate of hydroperoxide decomposition.
-
pH: Acidic conditions can catalyze the degradation of this compound. Lipid oxidation, in general, tends to be higher at lower pH values.[1][2]
-
Presence of Metal Ions: Transition metals, such as iron and copper, can catalyze the decomposition of lipid hydroperoxides through Fenton-type reactions, generating reactive radicals that propagate further degradation.
-
Light Exposure: Exposure to UV and visible light can promote the photo-oxidation of lipids.
-
Enzymatic Activity: Endogenous plant enzymes, such as lipoxygenases and hydroperoxide lyases, can metabolize this compound if not properly inactivated during sample collection and extraction.
-
Presence of Oxidizing Agents: Exposure to other oxidizing species can lead to the breakdown of the hydroperoxide group.
Q3: How can I prevent this compound degradation during sample collection and storage?
A3: To minimize degradation at the initial stages:
-
Rapid Freezing: Immediately freeze tissue samples in liquid nitrogen upon collection to quench all enzymatic activity and chemical reactions.
-
Storage Conditions: Store samples at -80°C in the dark to prevent thermal and light-induced degradation.
-
Inert Atmosphere: For long-term storage, consider storing samples under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable this compound levels in samples | Inefficient extraction or significant degradation during the process. | Review and optimize the extraction protocol. Ensure all steps are performed at low temperatures and with minimal light exposure. Add antioxidants and metal chelators to the extraction solvent. |
| High variability between replicate samples | Inconsistent sample handling, leading to varying degrees of degradation. | Standardize the entire sample preparation workflow, from collection to analysis. Ensure precise timing and temperature control for each step. |
| Presence of unexpected peaks in chromatograms | Degradation of this compound into secondary oxidation products. | Confirm the identity of these peaks using mass spectrometry. If they are degradation products, refine the sample preparation protocol to minimize their formation by working at lower temperatures and using antioxidants. |
| Poor recovery after solid-phase extraction (SPE) | Inappropriate SPE sorbent or elution solvent. | Select an SPE cartridge specifically designed for lipid or oxylipin extraction. Optimize the elution solvent to ensure complete recovery of this compound. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Leaf Tissue
This protocol is designed to extract this compound from plant leaves while minimizing degradation.
Materials:
-
Plant leaf tissue
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction Solvent: 2-propanol/water/HCl (2:1:0.002, v/v/v) containing 0.005% butylated hydroxytoluene (BHT) and 1 mM EDTA.
-
Internal standard (e.g., d4-15(S)-HETE)
-
Centrifuge capable of 4°C
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Solvents for SPE: Methanol, Water, Hexane, Ethyl Acetate
-
Nitrogen gas stream for solvent evaporation
Procedure:
-
Sample Homogenization:
-
Flash-freeze 100-200 mg of fresh leaf tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Extraction:
-
Transfer the powdered tissue to a pre-chilled tube.
-
Add 2 mL of ice-cold extraction solvent and the internal standard.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Wash with 5 mL of hexane to remove non-polar lipids.
-
Elute the oxylipins, including this compound, with 5 mL of ethyl acetate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines the parameters for the quantification of this compound using a triple quadrupole mass spectrometer.
Instrumentation:
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 309.2 -> Product ion (m/z) 195.1
-
Internal Standard (d4-15(S)-HETE): Precursor ion (m/z) 323.2 -> Product ion (m/z) 223.2
-
-
Optimize collision energy and other source parameters for maximum sensitivity.
Data Presentation
Table 1: Factors Affecting this compound Stability and Recommended Mitigation Strategies
| Factor | Effect on this compound | Recommended Mitigation Strategy |
| Temperature | Increased degradation rate at higher temperatures. PUFA hydroperoxides show significant decomposition starting at 150°C.[3] | Perform all sample preparation steps on ice or at 4°C. Store samples at -80°C. |
| pH | Increased degradation in acidic conditions. Higher lipid hydroperoxide formation is observed at lower pH values.[1][2] | Maintain a neutral or slightly basic pH during extraction and storage. Use buffered solutions where appropriate. |
| Metal Ions (e.g., Fe²⁺, Cu²⁺) | Catalyze the decomposition of the hydroperoxide group. | Add a chelating agent such as EDTA to the extraction buffer to sequester metal ions. |
| Light | Can induce photo-oxidative degradation. | Work in a dimly lit environment or use amber-colored tubes to protect samples from light. |
| Oxygen | Promotes the formation of further oxidation products. | Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). |
| Enzymatic Activity | Can rapidly metabolize this compound. | Immediately flash-freeze tissue in liquid nitrogen upon collection to inactivate enzymes. |
Visualizations
References
- 1. Effect of the pH on the lipid oxidation and polyphenols of soybean oil-in-water emulsion with added peppermint (Mentha piperita) extract in the presence and absence of iron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pH on Lipid Oxidation and Anthocyanin Stability in Flaxseed Oil‐in‐Water Emulsions With Black Carrot Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical evaluation of polyunsaturated fatty acids degradation during thermal oxidation of edible oils by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 13-HPOT Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 13-hydroperoxyoctadecatrienoic acid (13-HPOT) isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful separations.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound isomers?
A1: The main difficulty lies in the structural similarity of the isomers, particularly stereoisomers (enantiomers and diastereomers), which often have nearly identical physicochemical properties. This makes their separation by conventional reversed-phase HPLC challenging.[1] Chiral stationary phases are typically required for the effective resolution of enantiomeric pairs.[2][3][4]
Q2: What type of HPLC is best suited for this compound isomer separation?
A2: Both normal-phase and chiral HPLC are highly effective for separating this compound isomers. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is essential for resolving enantiomers.[2][3] Normal-phase HPLC on a silica-based column can also be a powerful tool for separating non-polar and moderately polar isomeric compounds.[5]
Q3: How do I choose the right column for my separation?
A3: For enantiomeric separation, a chiral column is necessary. Pirkle-type chiral selectors, such as those coated on silica (e.g., Reprosil Chiral NR), have been shown to be effective in resolving hydroperoxy fatty acid enantiomers.[2] For general isomer separation, a high-purity silica column is a good starting point for normal-phase chromatography.[5] The choice between different chiral stationary phases is often empirical and may require screening several columns.[4][6]
Q4: What detection method is most appropriate for this compound isomers?
A4: UV detection at approximately 235 nm is commonly used for the detection of hydroperoxides of polyunsaturated fatty acids due to the presence of the conjugated diene system.[2] For enhanced sensitivity and specificity, especially at trace levels, fluorescence detection after derivatization or mass spectrometry (LC-MS) can be employed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution of Isomers | - Inappropriate column type (achiral column for enantiomers).- Mobile phase composition is not optimal.- Low column efficiency. | - Use a chiral stationary phase for enantiomers.[1][2]- Systematically vary the mobile phase composition, including the ratio of polar and non-polar solvents and the type of modifier.[3]- Ensure the column is properly packed and not degraded. Check system for extra-column volume. |
| Peak Tailing | - Active sites on the silica support.- Column overload.- Inappropriate mobile phase pH. | - Use a high-purity, end-capped silica column.- Reduce the sample concentration or injection volume.- Add a small amount of a polar modifier (e.g., acetic acid) to the mobile phase to mask active sites. |
| Variable Retention Times | - Fluctuations in mobile phase composition.- Temperature variations.- Column equilibration issues. | - Ensure proper mixing and degassing of the mobile phase.- Use a column thermostat to maintain a constant temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. |
| Ghost Peaks | - Contaminants in the sample or mobile phase.- Carryover from previous injections. | - Use high-purity solvents and sample preparation techniques.- Implement a thorough needle wash protocol between injections.- Run a blank gradient to identify the source of contamination. |
| Loss of Signal/Sensitivity | - Degradation of the this compound sample.- Detector malfunction. | - Prepare fresh samples and store them appropriately (typically at low temperatures, e.g., -80°C).[4]- Check the detector lamp and other settings to ensure they are optimal for your analysis. |
Experimental Protocols
Chiral HPLC Separation of this compound Enantiomers
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation:
-
Dissolve the this compound isomer mixture in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Column:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A chiral column, for example, a Pirkle-type column like Reprosil Chiral NR.
-
Column Temperature: 25°C (controlled by a column oven).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethanol. A typical starting point could be n-hexane:isopropanol (98:2, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Identify the isomers based on their retention times. The elution order of S and R enantiomers may be consistent on certain chiral phases.[2]
-
Quantitative Data Summary
The following table summarizes typical parameters used in the HPLC separation of hydroperoxy fatty acid isomers.
| Parameter | Normal Phase HPLC | Chiral HPLC | Reversed-Phase HPLC |
| Stationary Phase | Silica, Diol, Cyano[5] | Pirkle-type (e.g., Reprosil Chiral NR), Polysaccharide-based[2][3] | C18, C8, Phenyl |
| Mobile Phase | Hexane/Isopropanol, Hexane/Ethanol[3] | Hexane/Isopropanol, Hexane/Ethanol with possible acidic modifier[3] | Acetonitrile/Water, Methanol/Water, often with a pH modifier |
| Detection | UV (235 nm) | UV (235 nm)[2] | UV (235 nm), Fluorescence, MS |
| Typical Analytes | Positional and geometric isomers | Enantiomers and diastereomers[2] | Isomers with different polarity |
Visualization of the this compound Biosynthetic Pathway
13(S)-HPOT is a crucial intermediate in the biosynthesis of jasmonic acid, a plant hormone involved in defense signaling. The pathway begins with the oxidation of α-linolenic acid.
Caption: Biosynthesis of Jasmonic Acid from α-Linolenic Acid.
References
- 1. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. 13-Hydroperoxy-9,11,15-octadecatrienoic acid | C18H30O4 | CID 6440263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
identifying and reducing interference in 13-HPOT mass spectrometry
Welcome to the technical support center for the analysis of (9Z,11E,13S,15Z)-13-hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT) and related lipid hydroperoxides by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound mass spectrometry analysis?
A1: The most prevalent sources of interference in the analysis of this compound and other lipid hydroperoxides include:
-
Isobaric Interference: Compounds with the same nominal mass as this compound can co-elute and interfere with accurate quantification. This is a significant challenge as many lipids and their oxidation products can be isobaric.[1][2][3][4][5]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, tissue homogenates) can suppress or enhance the ionization of this compound, leading to inaccurate measurements. Phospholipids are a major contributor to matrix effects in lipid analysis.[6][7][8][9]
-
Contamination: Contaminants from solvents, glassware, and sample preparation materials can introduce interfering peaks or elevate the baseline noise.[10][11]
-
Adduct Formation: During electrospray ionization (ESI), this compound can form various adducts (e.g., with sodium [M+Na]+, potassium [M+K]+), which can complicate spectral interpretation and affect fragmentation patterns.[12][13][14][15][16]
-
In-source Fragmentation/Degradation: Lipid hydroperoxides are thermally labile and can degrade in the ion source, leading to a loss of the molecular ion and the appearance of fragment ions that may be mistaken for other compounds.[17]
Q2: How can I minimize interference from phospholipids in my samples?
A2: Phospholipids are a major source of matrix-induced ion suppression in the analysis of lipids from biological samples.[8][9] Several strategies can be employed to mitigate their interference:
-
Sample Preparation:
-
Phospholipid Removal Plates/Cartridges: These specialized solid-phase extraction (SPE) products are designed to selectively remove phospholipids from the sample extract while allowing analytes like this compound to pass through.[9]
-
Liquid-Liquid Extraction (LLE): A well-optimized LLE protocol can effectively separate this compound from the bulk of phospholipids.
-
Protein Precipitation: While a quick method for protein removal, it is less effective at removing phospholipids and may not be sufficient for sensitive analyses.[9][18]
-
-
Chromatographic Separation:
-
Utilize a robust liquid chromatography (LC) method that provides good separation between this compound and the major phospholipid classes.[8] Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an appropriate gradient can be effective.
-
Q3: I am observing unexpected peaks in my chromatogram. How can I identify the source of this interference?
A3: Unexpected peaks can arise from various sources. A systematic approach is necessary for identification:
-
Blank Analysis: Inject a solvent blank to check for contamination from your LC-MS system, solvents, or vials.[19]
-
Matrix Blank Analysis: Analyze an extract of a matrix sample that does not contain the analyte to identify interferences originating from the biological matrix.
-
High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to obtain an accurate mass measurement of the interfering peak. This can help in determining its elemental composition and tentatively identifying the compound.
-
Tandem Mass Spectrometry (MS/MS): Acquire an MS/MS spectrum of the interfering peak and compare it to spectral libraries or known fragmentation patterns of suspected interferences (e.g., other lipid hydroperoxides, phospholipids).
-
Review Sample Handling and Preparation: Scrutinize your entire workflow for potential sources of contamination, including glassware, reagents, and handling procedures.[10][20]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or High Signal Suppression
Symptoms:
-
Low abundance of the this compound molecular ion.
-
Inconsistent results between replicate injections.
-
Significantly lower signal in matrix samples compared to neat standards.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Matrix Effects (Ion Suppression) | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method to remove interfering matrix components, particularly phospholipids. Consider using phospholipid removal plates or optimizing a liquid-liquid extraction protocol.[8][9] 2. Optimize Chromatography: Develop an LC method that separates this compound from the co-eluting matrix components causing suppression. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but may compromise the limit of detection.[18] |
| Poor Ionization Efficiency | 1. Optimize ESI Source Parameters: Adjust spray voltage, gas flows (nebulizer and drying gas), and source temperature to maximize the ionization of this compound. 2. Modify Mobile Phase: The addition of a small amount of an appropriate modifier (e.g., ammonium formate or acetate) can improve ionization efficiency. |
| Analyte Degradation | 1. Use Fresh Samples and Standards: Lipid hydroperoxides are unstable and can degrade over time. Prepare fresh working solutions and handle samples on ice or at reduced temperatures. 2. Optimize Ion Source Temperature: A high ion source temperature can cause thermal degradation of this compound. Try reducing the temperature to the lowest level that still allows for efficient desolvation.[17] |
Issue 2: Inaccurate Quantification and Poor Reproducibility
Symptoms:
-
High variability in quantitative results.
-
Calibration curve has a poor correlation coefficient (r²).
-
Inability to meet validation criteria for accuracy and precision.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Isobaric Interference | 1. Improve Chromatographic Resolution: Enhance the separation of this compound from isobaric interferences by optimizing the LC method (e.g., changing the column, mobile phase gradient, or flow rate).[1] 2. Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between this compound and isobaric interferences with slightly different exact masses.[5] 3. Tandem Mass Spectrometry (MS/MS): Utilize a specific and sensitive Multiple Reaction Monitoring (MRM) transition for this compound that is not shared by the interfering compound. |
| Unstable Internal Standard (IS) | 1. Use a Stable Isotope-Labeled IS: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C- or ²H-labeled). This will co-elute and experience similar matrix effects and ionization suppression as the analyte.[21] 2. Verify IS Stability: Ensure the internal standard is stable throughout the sample preparation and analysis process. |
| Sample Preparation Variability | 1. Standardize Procedures: Ensure all sample preparation steps are performed consistently and accurately. Use calibrated pipettes and automated liquid handlers where possible.[22] 2. Monitor Recovery: Perform recovery experiments to ensure the sample preparation method is efficient and reproducible. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma with Phospholipid Depletion
This protocol describes a general procedure for extracting this compound from plasma samples while minimizing phospholipid-based matrix effects.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., ¹³C-labeled this compound)
-
Phospholipid removal plate (e.g., Phenomenex Phree)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution. Vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Place the phospholipid removal plate on a collection plate.
-
Transfer the supernatant from the centrifuged sample to the wells of the phospholipid removal plate.
-
Apply a vacuum or positive pressure to pass the sample through the sorbent.
-
Collect the flow-through in the collection plate.
-
Evaporate the collected solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting flowchart for this compound analysis.
References
- 1. metabolomics.se [metabolomics.se]
- 2. mssj.jp [mssj.jp]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. How to Improve Your ICP-MS Analysis, Part 2: Interferences [thermofisher.com]
- 5. Resolving isobaric interferences in direct infusion tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. ucd.ie [ucd.ie]
- 11. gentechscientific.com [gentechscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. support.waters.com [support.waters.com]
- 14. scribd.com [scribd.com]
- 15. providiongroup.com [providiongroup.com]
- 16. acdlabs.com [acdlabs.com]
- 17. researchgate.net [researchgate.net]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
- 19. agilent.com [agilent.com]
- 20. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. A convenient strategy to overcome interference in LC-MS/MS analysis: Application in a microdose absolute bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
troubleshooting low yield in 13-HPOT chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 13-hydroperoxyoctadecatrienoic acid (13-HPOT).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue: My this compound yield is significantly lower than expected, especially at high substrate concentrations.
-
Potential Cause 1: Inadequate Oxygen Supply. The lipoxygenase (LOX) catalyzed reaction requires molecular oxygen as a co-substrate. At higher concentrations of the precursor fatty acid (linolenic acid), oxygen can become a limiting factor, leading to a sharp decrease in product formation. For instance, while near quantitative yields might be achieved at a linoleic acid concentration of 1 mM, the conversion can drop to as low as 12% at 100 mM, even with a high oxygen supply.[1]
-
Solution: Ensure vigorous aeration of the reaction mixture. For larger scale reactions, consider bubbling pure oxygen or air through the solution.[2] An alternative approach is the in-situ generation of oxygen using a catalase enzyme system, which can significantly reduce foaming and improve yields.[1][3]
-
-
Potential Cause 2: Substrate Solubility Issues. The fatty acid substrate may not be fully soluble in the aqueous buffer system, reducing its availability to the enzyme.[1]
-
Solution: The addition of a surfactant, such as Triton CG-110, can improve the emulsification of the substrate and more than double the reaction yield.[1][3] Using a solvent-buffer system or microemulsions can also overcome solubility problems, though this may add a solvent removal step to the process.[1]
-
-
Potential Cause 3: Sub-optimal Reaction pH. Lipoxygenase activity is highly dependent on the pH of the reaction medium. To favor the synthesis of the this compound regioisomer, an alkaline pH is often used.[1]
-
Solution: Optimize the pH of your reaction buffer. A pH around 9.0 is commonly used to maximize the activity of 13-S-specific LOX-1 from soybean.[4][5] However, the optimal pH can vary depending on the specific LOX enzyme used, so it is advisable to consult the literature for your particular enzyme or perform a pH optimization experiment.
-
-
Potential Cause 4: Enzyme Inhibition or Deactivation. High substrate or product concentrations can lead to enzyme inhibition. Additionally, improper storage or handling can cause the enzyme to lose activity.
-
Solution: Consider a fed-batch or continuous-flow reaction setup to maintain optimal substrate and product concentrations. Ensure the enzyme is stored correctly and handled according to the manufacturer's instructions.
-
Issue: My final product contains a significant amount of the 9-HPOT regioisomer.
-
Potential Cause: Presence of Multiple LOX Isozymes. Crude enzyme preparations, such as those from soybean extracts, can contain multiple lipoxygenase isozymes with different regioselectivities (e.g., 9S-, 13S-, or mixed 9/13-specificity).[1]
-
Solution 1: pH Optimization. The activity of different LOX isozymes is pH-dependent. Using alkaline conditions (e.g., pH 9.0 or higher) can favor the activity of 13S-specific LOX-1 over other isozymes.[1][2]
-
Solution 2: Enzyme Purification. If a high purity of the this compound isomer is critical, consider using a purified LOX enzyme with known 13S-specificity.[6]
-
Issue: Excessive foaming is occurring during the reaction.
-
Potential Cause: Vigorous Aeration in Alkaline Conditions. Bubbling oxygen or air through an alkaline reaction mixture containing fatty acids can lead to soap formation and excessive foaming.[1]
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for maximizing this compound yield?
A1: The optimal conditions can vary depending on the specific enzyme and substrate used. However, based on published research, the following parameters have been shown to be effective for the synthesis of 13-S-hydroperoxy-9Z, 11E-octadecadienoic acid using soybean lipoxygenase-1:
Q2: How can I monitor the progress of my this compound synthesis reaction?
A2: The formation of the conjugated diene system in this compound allows for spectrophotometric monitoring. The hydroperoxidation products can be quantified by measuring the absorbance at 234 nm.[3][8]
Q3: What are some common downstream applications of this compound?
A3: this compound is a versatile intermediate in the biosynthesis of various oxylipins in plants.[9] It serves as a precursor for the synthesis of jasmonic acid, a plant hormone involved in stress responses.[10] It can also be cleaved by hydroperoxide lyase to produce volatile C6-aldehydes (green note aroma compounds) and 12-oxo-9(Z)-dodecenoic acid, a potential precursor for bio-based polymers.[1][5][11]
Q4: What is the typical purity of commercially available this compound?
A4: Commercially available this compound is typically offered at a purity of greater than 98%.[12]
Data Presentation
Table 1: Optimized Reaction Parameters for this compound Synthesis
| Parameter | Optimized Value | Reference |
| pH | 10.0 - 11.0 | [2][7] |
| Temperature | 5°C | [2][7] |
| Oxygen Supply | 2.5 bar pressure or air saturation | [2][7] |
| Substrate Concentration | 0.1 M | [2][7] |
| Enzyme Concentration | 4 mg/ml | [2][7] |
Table 2: Impact of Substrate Concentration on Yield
| Substrate Concentration (Linoleic Acid) | Oxygen Addition Rate (mL/min) | Yield | Reference |
| 1 mM | Not specified | Near quantitative | [1] |
| 100 mM | 100 | 12% | [1] |
| Up to 100 mM (with Triton CG-110) | Not specified | >50% | [1][3] |
| Up to 300 mM (with enzyme cascade) | In-situ generation | >83% | [1][3] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Soybean Lipoxygenase-1
This protocol is adapted from published methods for the large-scale preparation of 13-(S)-Hydroperoxy-9Z, 11E-octadecadienoic acid.[2]
Materials:
-
Linolenic acid
-
Soybean lipoxygenase-1 (LOX-1)
-
0.2 M Borate buffer (pH 9.0)
-
Ethanol
-
Oxygen source
-
Reaction vessel with temperature control and stirring
Procedure:
-
Prepare a 0.1 M solution of linolenic acid in ethanol.
-
In a temperature-controlled reaction vessel, add the borate buffer.
-
Saturate the buffer with oxygen by bubbling the gas through the liquid while stirring.
-
Cool the reaction vessel to 5°C.
-
Add the linolenic acid solution to the reaction vessel.
-
Dissolve the LOX-1 enzyme in a small amount of cold borate buffer and add it to the reaction mixture to initiate the reaction. A typical enzyme concentration is around 4 mg/mL.
-
Maintain the temperature at 5°C and continue to supply oxygen while stirring vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals and measuring the absorbance at 234 nm.
-
Once the reaction is complete (no further increase in absorbance), stop the reaction by adding a reducing agent (e.g., sodium borohydride) or by extracting the product.
-
Extract the this compound using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) after acidifying the reaction mixture.
-
Purify the this compound using column chromatography on silica gel.
Visualizations
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
Caption: A flowchart illustrating the experimental workflow for this compound synthesis.
Caption: A simplified diagram of the oxylipin signaling pathway involving this compound.
References
- 1. Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of lipoxygenase from Chlorella: production of 9- and 13-hydroperoxide derivatives of linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipoxygenase functions in 1O2 production during root responses to osmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13-Hydroperoxy-9,11,15-octadecatriensäure – Wikipedia [de.wikipedia.org]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. larodan.com [larodan.com]
Technical Support Center: Preventing Non-Enzymatic Degradation of 13-HPOT
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimentation of 13-hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT). Our goal is to equip researchers with the necessary information to minimize non-enzymatic degradation and ensure the integrity of this critical lipid hydroperoxide in their studies.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of this compound, providing potential causes and actionable solutions.
Issue 1: Rapid Degradation of this compound Stock Solution
| Potential Cause | Recommended Solution |
| Improper Storage Temperature | Store this compound solutions at -80°C for long-term storage. For short-term use, storage at -20°C is acceptable, but for no longer than one month. Avoid repeated freeze-thaw cycles. |
| Presence of Metal Ion Contaminants | Use high-purity solvents and glassware that has been acid-washed to remove trace metal ions. Consider the addition of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 100 µM). |
| Exposure to Oxygen | Prepare and handle this compound solutions under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents for all dilutions and preparations. |
| Inappropriate Solvent | Store this compound in a high-purity, peroxide-free solvent such as ethanol or methanol. Avoid solvents that can readily form peroxides, such as diethyl ether or tetrahydrofuran (THF), unless freshly distilled and tested for peroxides. |
| Photodegradation | Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. Work in a dimly lit environment when handling the compound. |
Issue 2: Inconsistent Experimental Results
| Potential Cause | Recommended Solution |
| Degradation During Experimentation | Minimize the time this compound is kept at room temperature. Prepare working solutions immediately before use. Include an antioxidant, such as butylated hydroxytoluene (BHT) or triphenylphosphine (TPP), in the experimental buffer if compatible with the assay. |
| pH Instability | Maintain a stable pH for your experimental buffer, ideally between 6.0 and 7.4. The degradation of lipid hydroperoxides is known to be pH-dependent, with increased instability at alkaline pH.[1] |
| Variable Purity of this compound | Regularly check the purity of your this compound stock solution using a validated analytical method, such as HPLC-UV. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of non-enzymatic degradation of this compound?
A1: The primary mechanism is the homolytic cleavage of the hydroperoxide group (-OOH), which is often initiated by factors such as heat, light, or the presence of transition metal ions (e.g., Fe²⁺, Cu²⁺). This cleavage generates highly reactive alkoxyl and peroxyl radicals, which can then participate in a cascade of reactions, leading to a variety of degradation products and a loss of the parent compound.
Q2: How can I monitor the degradation of this compound?
A2: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection. This compound has a characteristic UV absorbance at approximately 235 nm due to its conjugated diene system. A decrease in the peak area corresponding to this compound over time indicates degradation. The appearance of new peaks can signify the formation of degradation products.
Q3: What are the ideal storage conditions for this compound?
A3: For optimal stability, this compound should be stored as a solution in a high-purity, deoxygenated solvent such as ethanol at -80°C in an amber, tightly sealed vial under an inert atmosphere (e.g., argon).
Q4: Which antioxidants are most effective in preventing this compound degradation?
-
Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant that is widely used to stabilize organic compounds.
-
Vitamin E (α-tocopherol): A natural, lipid-soluble antioxidant that is very effective at inhibiting lipid peroxidation.
-
Triphenylphosphine (TPP): A reducing agent that can convert hydroperoxides to their corresponding alcohols, thus preventing further radical reactions.
The choice of antioxidant will depend on its compatibility with the specific experimental system.
Q5: How do I remove trace metal ions from my solutions?
A5: To minimize metal-catalyzed degradation, you can treat your buffers and aqueous solutions with a chelating resin (e.g., Chelex® 100). For glassware, a thorough wash with a dilute acid solution (e.g., 1 M HCl) followed by extensive rinsing with high-purity water is recommended.
Section 3: Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receiving and Initial Storage: Upon receipt, immediately store the this compound solution at -80°C in its original packaging.
-
Aliquoting: To avoid multiple freeze-thaw cycles, it is recommended to thaw the stock solution once on ice, and then prepare smaller aliquots in amber glass vials.
-
Inert Atmosphere: Before sealing the aliquots, flush the headspace of each vial with a gentle stream of an inert gas (argon or nitrogen) for 30-60 seconds to displace oxygen.
-
Sealing: Use vials with Teflon-lined caps to ensure a tight seal and prevent contamination.
-
Storage of Aliquots: Store the aliquots at -80°C. For short-term use (less than one week), storage at -20°C is acceptable.
-
Handling During Use: When an aliquot is needed, thaw it on ice and keep it protected from light. Use degassed solvents for any dilutions. Prepare working solutions immediately before your experiment.
Protocol 2: Stabilization of this compound with Butylated Hydroxytoluene (BHT)
-
Prepare BHT Stock Solution: Prepare a 100 mM stock solution of BHT in ethanol.
-
Add BHT to this compound Solution: Add the BHT stock solution to your this compound solution to achieve a final BHT concentration of 100-200 µM.
-
Mix Thoroughly: Gently vortex the solution to ensure complete mixing.
-
Storage: Store the BHT-stabilized this compound solution under the recommended storage conditions (-80°C, inert atmosphere, protected from light).
Note: The optimal concentration of BHT may need to be determined empirically for your specific application.
Section 4: Visualizations
Figure 1. Simplified pathway of the non-enzymatic degradation of this compound.
Figure 2. Key factors causing this compound degradation and corresponding prevention strategies.
References
selecting appropriate internal standards for 13-HPOT quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 13-hydroperoxyoctadecadienoic acid (13-HPOT) using internal standards.
Frequently Asked Questions (FAQs)
Q1: What is the role of an internal standard in this compound quantification?
An internal standard (IS) is a compound of known concentration added to a sample at the beginning of the analytical process.[1] Its purpose is to correct for the variability that can occur during sample preparation, extraction, injection, and analysis by liquid chromatography-mass spectrometry (LC-MS).[2][3] By comparing the signal of the analyte (this compound) to the signal of the co-analyzed internal standard, accurate and precise quantification can be achieved, compensating for analyte loss and variations in instrument response.[4]
Q2: What are the different types of internal standards available for this compound analysis?
There are primarily two types of internal standards used for lipidomics applications like this compound quantification:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in quantitative mass spectrometry.[3] They are molecules in which one or more atoms have been replaced by a heavy isotope (e.g., Deuterium (²H or D), Carbon-13 (¹³C)). Because their chemical and physical properties are nearly identical to the analyte, they co-elute in chromatography and experience similar ionization efficiency and matrix effects.[4]
-
Structural Analogs: These are molecules that are structurally similar to the analyte but not isotopically labeled.[1] They are often used when a SIL version of the analyte is not commercially available or is prohibitively expensive.[1] While useful, they may not perfectly mimic the analyte's behavior during chromatography and mass spectrometry.
Q3: Which type of internal standard is recommended for this compound quantification?
For the highest accuracy and precision, a stable isotope-labeled internal standard, such as a deuterated this compound (e.g., this compound-d4), is strongly recommended.[3] Deuterated standards closely mimic the physicochemical properties of the endogenous this compound, ensuring they behave similarly during extraction and LC-MS analysis.[3] This allows for effective correction of matrix effects and other experimental variations.[2] While ¹³C-labeled standards can also be used and may offer higher stability, deuterated standards are often more readily available and cost-effective.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound using internal standards.
Issue 1: Poor Reproducibility or Inaccurate Quantification
Possible Cause:
-
Inappropriate Internal Standard Selection: The chosen internal standard may not adequately mimic the behavior of this compound.
-
Inconsistent Internal Standard Addition: The internal standard is not added at a consistent concentration to all samples and standards.
-
Late Addition of Internal Standard: The internal standard is added too late in the workflow and does not account for variability during initial sample preparation steps.[4]
-
Impure Internal Standard: The internal standard may contain impurities, including the unlabeled analyte, which can interfere with quantification.[7]
Solutions:
-
Select the Right IS: Use a stable isotope-labeled internal standard, preferably a deuterated version of this compound. If using a structural analog, ensure it has similar extraction recovery and chromatographic behavior.
-
Consistent Spiking: Use a calibrated pipette to add a fixed amount of the internal standard to every sample, calibrator, and quality control sample as early as possible in the sample preparation process.[1]
-
Verify IS Purity: Check the certificate of analysis for your internal standard. If in doubt, analyze the internal standard by itself to check for the presence of the unlabeled analyte or other interfering species.[7]
Issue 2: Variable Internal Standard Peak Area
Possible Cause:
-
Matrix Effects: Components in the sample matrix (e.g., salts, phospholipids) can suppress or enhance the ionization of the internal standard in the mass spectrometer.[4]
-
Degradation of Internal Standard: this compound and its deuterated analogs are hydroperoxides and can be unstable, degrading during sample storage or preparation.
-
Inconsistent Sample Extraction: The efficiency of the extraction process may vary between samples, leading to different amounts of the internal standard being recovered.
Solutions:
-
Optimize Sample Cleanup: Employ a robust solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to remove interfering matrix components.
-
Ensure Proper Storage and Handling: Store standards and samples at -80°C and avoid repeated freeze-thaw cycles. Prepare samples on ice and consider adding an antioxidant like butylated hydroxytoluene (BHT) during extraction to prevent degradation.
-
Standardize Extraction Protocol: Ensure all parameters of the extraction protocol (e.g., solvent volumes, mixing times, temperatures) are consistent for all samples.
Issue 3: Chromatographic Problems (e.g., Peak Tailing, Co-elution)
Possible Cause:
-
Column Contamination: Buildup of matrix components on the analytical column can lead to poor peak shape and shifting retention times.[8]
-
Isotopic Effect in Deuterated Standards: Highly deuterated standards can sometimes exhibit a slight shift in retention time, eluting slightly earlier than the native analyte.[2]
-
Inappropriate Chromatographic Conditions: The mobile phase composition, gradient, or flow rate may not be optimal for separating this compound from other isomers or matrix components.
Solutions:
-
Regular Column Maintenance: Use a guard column and flush the analytical column regularly. If peak shape degrades, consider cleaning or replacing the column.[8]
-
Method Validation: During method development, verify the retention times of both the analyte and the internal standard to ensure they are consistent and that any slight shift does not affect integration.
-
Optimize LC Method: Adjust the mobile phase gradient and flow rate to achieve good separation and peak shape for both this compound and its internal standard.
Data and Protocols
Table 1: Comparison of Potential Internal Standards for this compound Quantification
| Internal Standard Type | Example | Key Advantages | Key Disadvantages |
| Deuterated Analyte | 13(S)-HPOT-d4 | Considered the "gold standard"; co-elutes with analyte; corrects for matrix effects effectively.[3] | Potential for isotopic exchange; can have slight retention time shifts.[2] |
| ¹³C-Labeled Analyte | 13(S)-HPOT-¹³C₁₈ | Chemically stable; less prone to isotopic effects compared to deuterated standards.[5] | Often more expensive and less commercially available. |
| Structural Analog | 15(S)-HETE-d8 | Commercially available; can provide reasonable correction if behavior is similar. | May not have identical extraction recovery or ionization efficiency as this compound.[1] |
Experimental Protocol: this compound Quantification in Plasma
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.[3]
-
To 100 µL of plasma, add 5 µL of an antioxidant solution (e.g., 0.2 mg/mL BHT in ethanol).
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d4 in ethanol). Vortex briefly.
-
Precipitate proteins by adding 300 µL of ice-cold acetone. Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Lipid Extraction (LLE):
-
Transfer the supernatant to a new tube.
-
Acidify with 5 µL of 10% acetic acid.
-
Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 500 µL of ethyl acetate.
-
Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen.[2]
-
-
Reconstitution & Analysis:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., Methanol/Water/Acetic Acid 60:40:0.01).[2]
-
Transfer to an LC-MS vial for analysis.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.01% Acetic Acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20) with 0.01% Acetic Acid.
-
Gradient: A time-based gradient from 30% B to 95% B.
-
Ionization: Electrospray Ionization (ESI) in negative mode.[2]
-
Analysis: Multiple Reaction Monitoring (MRM).
-
Visualizations
Caption: A logical workflow for selecting an internal standard and validating the analytical method.
Caption: A troubleshooting diagram for diagnosing variable internal standard responses.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
dealing with the instability of the hydroperoxide group in 13-HPOT
For Researchers, Scientists, and Drug Development Professionals
The inherent instability of the hydroperoxide group in 13-hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT) presents a significant challenge in experimental settings. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate degradation and ensure the integrity of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Complete or near-complete degradation of this compound upon analysis (TLC, HPLC, LC-MS). | Improper storage conditions (temperature too high, exposure to light or oxygen). | Store this compound at -80°C under an inert atmosphere (argon or nitrogen) in a light-protected vial. Minimize freeze-thaw cycles. |
| Contamination of solvents or buffers with metal ions (e.g., Fe²⁺, Cu²⁺). | Use high-purity, metal-free solvents and buffers. Consider treating buffers with a chelating agent like Chelex 100. | |
| Appearance of unexpected peaks in analytical readouts. | Non-enzymatic degradation due to exposure to air, light, or heat. | Prepare samples immediately before analysis. Work under dim light and keep samples on ice. Purge solvents with an inert gas. |
| Enzymatic degradation by contaminating lipoxygenases or peroxidases in the experimental system. | Ensure the purity of your enzyme preparations. Include specific enzyme inhibitors in control experiments if contamination is suspected. | |
| Inconsistent results between experimental replicates. | Variable exposure to oxygen or light during sample preparation. | Standardize your workflow to minimize variations in handling time and exposure to ambient conditions. Use of a glove box with an inert atmosphere is recommended. |
| Inconsistent concentrations of antioxidants or stabilizers. | If using stabilizers, ensure they are added at a consistent concentration to all samples. | |
| Low yield of this compound during synthesis. | Oxidation of the precursor linolenic acid before or during the enzymatic reaction. | Use high-purity linolenic acid. Deoxygenate the reaction buffer and maintain an oxygen-limited environment during the synthesis. |
| Inactivation of the lipoxygenase enzyme. | Optimize reaction conditions (pH, temperature) for the specific lipoxygenase used. Ensure the enzyme is stored correctly and its activity is verified. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The degradation of this compound can proceed through both enzymatic and non-enzymatic pathways, leading to a variety of products. Common degradation products include:
-
Ketones: 13-oxo-9,11,15-octadecatrienoic acid.
-
Alcohols: 13-hydroxy-9,11,15-octadecatrienoic acid (13-HOT). This is often formed by the reduction of the hydroperoxide.
-
Epoxides: Various epoxy-hydroxy-octadecatrienoic acids can be formed.
-
Aldehydes and other fragmentation products: Cleavage of the carbon chain can result in shorter-chain aldehydes.[1]
Q2: How can I minimize the degradation of this compound during my experiments?
A2: To minimize degradation, it is crucial to control the experimental environment:
-
Temperature: Keep this compound solutions and experimental samples on ice or at 4°C whenever possible.
-
Light: Protect solutions from direct light by using amber vials or wrapping containers in aluminum foil.
-
Oxygen: Work under an inert atmosphere (argon or nitrogen) as much as possible. Use deoxygenated buffers and solvents.
-
pH: While specific quantitative data on the effect of pH on this compound stability is limited, it is generally advisable to work in a buffered solution within a neutral to slightly acidic pH range (pH 6-7.5) unless your specific enzyme has a different optimal pH. Extreme pH values can accelerate degradation.
-
Metal Ions: Avoid contamination with transition metal ions, which can catalyze the decomposition of hydroperoxides. Use metal-free labware or rinse thoroughly with a chelating agent solution followed by high-purity water.
Q3: Are there any stabilizers I can add to my this compound solutions?
A3: Yes, the addition of antioxidants can help stabilize this compound. Commonly used antioxidants include:
-
Butylated hydroxytoluene (BHT): A synthetic antioxidant that can scavenge free radicals. A final concentration of 0.01-0.1% can be effective.
-
Vitamin E (α-tocopherol): A natural, lipid-soluble antioxidant.
-
Triphenylphosphine (TPP): Can be used to reduce the hydroperoxide to the more stable alcohol (13-HOT) for analytical purposes, but this will alter the molecule for activity studies.
It is important to note that the choice of stabilizer should be compatible with your downstream applications and should be tested to ensure it does not interfere with your assay.
Q4: What is the recommended solvent for storing and handling this compound?
A4: this compound is typically supplied and stored in ethanol.[1] For experimental use, it can be diluted in ethanol or other organic solvents like methanol or acetonitrile. For aqueous assays, a stock solution in ethanol can be diluted into the buffer immediately before use. It is crucial to minimize the time this compound spends in aqueous solutions, especially if they are not deoxygenated.
Experimental Protocols
Protocol 1: General Handling and Dilution of this compound
-
Preparation: Before handling this compound, purge all vials, syringes, and pipette tips with a stream of inert gas (argon or nitrogen).
-
Thawing: If frozen, thaw the this compound stock solution on ice in the dark.
-
Dilution:
-
For organic-phase reactions, dilute the this compound stock solution with deoxygenated solvent (e.g., ethanol, methanol) to the desired concentration.
-
For aqueous-phase reactions, add the required volume of the ethanolic stock solution to the deoxygenated aqueous buffer immediately before starting the experiment. Gently mix by inversion. Do not vortex vigorously, as this can introduce oxygen.
-
-
Use: Use the diluted this compound solution immediately. Do not store diluted solutions for extended periods.
Protocol 2: Minimizing Degradation in an Enzymatic Assay
-
Buffer Preparation: Prepare the assay buffer and deoxygenate it by bubbling with argon or nitrogen for at least 30 minutes. If possible, add a chelating agent like EDTA (1 mM) to sequester any contaminating metal ions.
-
Reagent Preparation: Prepare all other reagents in deoxygenated buffer. Keep all solutions on ice.
-
Enzyme and Substrate Addition:
-
Pre-incubate the enzyme and other reaction components (except this compound) in the deoxygenated buffer at the desired reaction temperature.
-
Initiate the reaction by adding the freshly diluted this compound solution.
-
-
Reaction Conditions: Perform the reaction in a sealed, light-protected vial, preferably with an inert gas headspace.
-
Quenching and Analysis: At the desired time points, quench the reaction (e.g., by adding a solvent like methanol/acetonitrile or by acidification). Immediately process the samples for analysis (e.g., HPLC, LC-MS).
Visualizing Key Processes
To aid in understanding the factors affecting this compound stability and the appropriate handling procedures, the following diagrams illustrate key pathways and workflows.
Caption: Factors contributing to the degradation of this compound.
Caption: A logical workflow for troubleshooting this compound instability.
Caption: Simplified signaling pathway involving this compound.
References
improving the resolution of 13-HPOT from other oxylipins
Welcome to the technical support center for oxylipin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the resolution of 13-hydroperoxyoctadecatrienoic acid (13-HPOT) from other oxylipins.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high-resolution separation of this compound?
A: The primary challenges in separating this compound stem from the existence of numerous structurally similar isomers. These include:
-
Positional Isomers: Oxylipins like 9-HPOT and other hydroperoxides that differ only in the position of the hydroperoxy group on the fatty acid chain.
-
Stereoisomers (Enantiomers): Different spatial arrangements of the hydroperoxy group (S and R configurations), such as 13(S)-HPOT and 13(R)-HPOT.[1][2]
-
Geometric Isomers: Cis/trans configurations of the double bonds.
-
Isobaric Species: Compounds that have the same mass but different structures, which can interfere with mass spectrometry-based detection if not chromatographically separated.[3][4]
These similarities lead to co-elution in standard reversed-phase chromatography, making accurate quantification difficult.
Q2: Which chromatographic techniques are most effective for separating this compound from its isomers?
A: A multi-faceted approach is often necessary.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the foundational technique for separating oxylipins based on hydrophobicity. Modern ultra-high-performance liquid chromatography (UHPLC) systems with sub-2 µm particle columns can provide excellent resolution for many positional isomers.[3][4]
-
Chiral Chromatography: This is essential for separating enantiomers (e.g., 13(S)-HPOT from 13(R)-HPOT). Chiral stationary phases (CSPs), such as those based on amylose or cellulose derivatives (e.g., Chiralpak AD), are used to achieve this separation.[5][6]
-
Two-Dimensional Liquid Chromatography (2D-LC): A powerful technique that combines two different chromatographic methods. For example, an efficient RP-HPLC separation in the first dimension can be coupled with a chiral column in the second dimension (heart-cutting) to resolve both positional and stereoisomers with high selectivity and sensitivity.[7]
Q3: My this compound peak is tailing. What are the common causes and solutions?
A: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often caused by interactions with the silica stationary phase.
-
Cause: Acidic silanol groups on the silica surface can interact with the carboxyl group of the oxylipin, causing the peak to tail. This is more pronounced on lower-purity "Type-A" silica.[8]
-
Solution 1: Mobile Phase Modification: Ensure your mobile phase is sufficiently buffered to maintain a consistent ionization state for both the analyte and the silanol groups. Adding a low concentration of a weak acid (e.g., 0.1% formic acid or acetic acid) is common practice.[8]
-
Solution 2: Use High-Purity Columns: Modern, high-purity "Type-B" silica columns with end-capping are designed to minimize silanol interactions and produce better peak shapes for acidic and basic compounds.[8]
-
Solution 3: Check for Column Contamination: Contaminants or precipitated buffer salts can create active sites. Flushing the column with a strong solvent series may resolve the issue.[9]
Q4: I have poor sensitivity when analyzing this compound with LC-MS/MS. How can I improve it?
A: Low sensitivity can be due to issues with the sample, the chromatography, or the mass spectrometer.
-
Sample Preparation: Oxylipins are often present at low concentrations in biological samples. Use a validated solid-phase extraction (SPE) protocol to concentrate the analytes and remove interfering matrix components.[10]
-
Chromatography: Ensure sharp, narrow peaks. Wide peaks result in a lower signal-to-noise ratio. Optimizing the gradient and flow rate can improve peak shape.[7] Using scheduled Multiple Reaction Monitoring (sMRM) on the mass spectrometer ensures that the instrument only scans for specific analytes when they are expected to elute, increasing dwell time and sensitivity.[11]
-
Mass Spectrometry: Optimize MS parameters, including ionization source settings (e.g., spray voltage, gas temperatures) and collision energies for your specific instrument. Use negative ion mode for oxylipin analysis.[3] Ensure at least one isotopically labeled internal standard is used for each group of structurally-related analytes to account for matrix effects and variations in instrument response.[3]
Troubleshooting Guides
Guide 1: Resolving Co-eluting Peaks of this compound and 9-HPOT
This guide addresses the common issue of co-elution between the positional isomers this compound and 9-HPOT in reversed-phase HPLC.
| Symptom | Possible Cause | Suggested Solution |
| Single broad peak where two peaks are expected. | Insufficient column efficiency or selectivity. | 1. Decrease Flow Rate: Lowering the flow rate can increase column efficiency. 2. Modify Gradient: Use a shallower, longer gradient to improve the separation of closely eluting compounds. 3. Change Mobile Phase Organic Modifier: Switch from acetonitrile to methanol or use a combination. Methanol can offer different selectivity for structurally similar compounds. 4. Use a Longer Column/Smaller Particles: Increase the column length or switch to a column with smaller particles (UHPLC) to increase theoretical plates and resolving power.[3] |
| Partial separation (shoulders on the peak). | The mobile phase/column combination provides some, but not enough, selectivity. | 1. Optimize Temperature: Adjusting the column oven temperature can alter selectivity. Try varying the temperature in 5 °C increments. 2. Evaluate a Different Stationary Phase: If using a C18 column, consider a phenyl-hexyl or embedded polar group (EPG) phase, which can provide alternative selectivities for compounds with double bonds. |
| Peaks are resolved but have poor shape. | Secondary interactions or column overload. | 1. Check Sample Load: Inject a smaller amount of sample to ensure you are not overloading the column.[8] 2. Adjust Mobile Phase pH: Ensure the mobile phase is acidified (e.g., with 0.1% formic acid) to suppress silanol interactions.[8] |
Guide 2: Chiral Separation of 13(S)-HPOT and 13(R)-HPOT Enantiomers
This guide provides steps for troubleshooting the separation of HPOT enantiomers using a chiral stationary phase (CSP).
| Symptom | Possible Cause | Suggested Solution |
| No separation of enantiomers. | Incorrect mobile phase for the chiral column. | 1. Consult Column Manual: Chiral columns are highly sensitive to the mobile phase composition. Always follow the manufacturer's recommendations. Polysaccharide-based columns often use hexane/alcohol mixtures in normal-phase mode or alcohol/water in reversed-phase mode.[5][6] 2. Change Mobile Phase Modifier: The type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) are critical for chiral recognition.[1] Systematically vary the percentage of the modifier. |
| Poor resolution and broad peaks. | Low column efficiency or suboptimal temperature. | 1. Reduce Flow Rate: Chiral separations often require lower flow rates than standard RP-HPLC to allow for sufficient interaction with the stationary phase. 2. Optimize Temperature: Chiral recognition is temperature-dependent. Test different temperatures (e.g., 15°C, 25°C, 40°C) as lower temperatures often improve resolution, albeit at the cost of higher backpressure. |
| Inconsistent retention times. | Column equilibration issues or mobile phase instability. | 1. Ensure Proper Equilibration: Chiral columns may require long equilibration times when changing mobile phases. Equilibrate with at least 20-30 column volumes of the new mobile phase. 2. Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to evaporation of the more volatile components. Prepare fresh mobile phase daily. |
Experimental Workflows & Decision Trees
General Workflow for this compound Analysis
This diagram outlines the typical experimental process from sample collection to data analysis for the quantification of this compound and related oxylipins.
References
- 1. scispace.com [scispace.com]
- 2. Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective oxidation of regioisomeric octadecenoic acids by fatty acid dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deducing formation routes of oxylipins by quantitative multiple heart-cutting achiral-chiral 2D-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. realab.ua [realab.ua]
- 10. Lipidomic profiling of targeted oxylipins with ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 13-HPOT Handling, Application, and Disposal
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of 13-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid (13-HPOT).
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the handling and experimental use of this compound.
Q1: My solution of this compound has developed a yellowish tint. What does this indicate and is it still usable?
A1: A yellowish tint can indicate the degradation of this compound. Hydroperoxides are susceptible to decomposition, which can be accelerated by exposure to light, heat, and certain contaminants. The yellow color may be due to the formation of secondary oxidation products. It is recommended to verify the integrity of the compound using a lipid hydroperoxide assay kit before proceeding with sensitive experiments. For critical applications, it is best to use a fresh, uncolored solution.
Q2: I am not observing the expected biological activity (e.g., induction of proteinase inhibitors) in my experiments with this compound. What are the potential causes?
A2: Several factors could contribute to a lack of biological activity:
-
Compound Degradation: As this compound is unstable, it may have degraded during storage or handling. Ensure it has been stored at -80°C and minimize exposure to light and ambient temperatures.
-
Improper Solvent: While this compound is soluble in ethanol, DMF, and DMSO, the choice of solvent and its concentration can affect biological availability and stability. For aqueous buffers like PBS, solubility is significantly lower.
-
Presence of Reducing Agents: Reducing agents in your experimental system can neutralize the hydroperoxide group of this compound, rendering it inactive.[1][2] Check for the presence of reducing agents in your buffers and reagents.
-
Cellular Uptake and Metabolism: The target cells or tissues may not be taking up the compound effectively, or they may rapidly metabolize it into other products.
-
Incorrect pH: The stability and activity of this compound can be pH-dependent. Ensure the pH of your experimental buffer is appropriate for your assay.[3][4]
Q3: How can I monitor the concentration and purity of my this compound solution over time?
A3: The concentration of lipid hydroperoxides can be monitored using commercially available assay kits. These kits typically rely on the oxidation of ferrous ions to ferric ions by the hydroperoxide, which can be detected colorimetrically.[5][6][7] Regular testing is advisable, especially for working solutions that are not used immediately.
Q4: What are the best practices for preparing a working solution of this compound for cell culture experiments?
A4: It is recommended to prepare a concentrated stock solution in an organic solvent such as ethanol, DMSO, or DMF. This stock solution should be stored at -80°C. For cell culture experiments, the stock solution should be diluted to the final working concentration in the appropriate culture medium immediately before use. Minimize the final concentration of the organic solvent to avoid cytotoxicity.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Storage Temperature | -80°C | Cayman Chemical |
| Stability | ≥ 2 years at -80°C | Cayman Chemical |
| Solubility in DMF | 50 mg/ml | Cayman Chemical |
| Solubility in DMSO | 50 mg/ml | Cayman Chemical |
| Solubility in Ethanol | 50 mg/ml | Cayman Chemical |
| Solubility in PBS (pH 7.2) | 1 mg/ml | Cayman Chemical |
| Molecular Weight | 310.4 g/mol | Cayman Chemical |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Soybean Lipoxygenase
This protocol describes the synthesis of this compound from α-linolenic acid using soybean lipoxygenase (LOX).
Materials:
-
α-Linolenic acid
-
Soybean Lipoxygenase (Type I-B)
-
Borate buffer (0.2 M, pH 9.0)
-
Ethanol
-
Oxygen source
-
Ice bath
-
Stir plate and stir bar
Procedure:
-
Prepare a solution of α-linolenic acid in ethanol.
-
In a reaction vessel kept on an ice bath, add the borate buffer and the soybean lipoxygenase solution.
-
Begin stirring the solution and start bubbling oxygen through it.
-
Slowly add the α-linolenic acid solution to the reaction mixture.
-
Continue the reaction for a specified time (e.g., 30-60 minutes), ensuring continuous stirring and oxygen supply. The progress of the reaction can be monitored by measuring the increase in absorbance at 234 nm, which is characteristic of the conjugated diene system in the hydroperoxide.[8]
-
Stop the reaction by adding a reducing agent (e.g., sodium borohydride) or by acidifying the solution.
-
Extract the this compound from the reaction mixture using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purify the this compound using chromatographic techniques such as silica gel chromatography or HPLC.
Protocol 2: Induction of Proteinase Inhibitors in Tomato Leaves
This protocol outlines the procedure for inducing the expression of proteinase inhibitors in tomato leaves using this compound.
Materials:
-
Young tomato plants (e.g., Lycopersicon esculentum)
-
This compound solution (in a suitable solvent, e.g., ethanol, diluted in water)
-
Control solution (solvent without this compound)
-
Wounding tool (e.g., forceps)
-
Liquid nitrogen
-
RNA extraction kit
-
Reagents for RT-qPCR or Northern blotting
-
Protein extraction buffer
-
Antibodies for proteinase inhibitors (for Western blotting)
Procedure:
-
Gently wound the leaves of the tomato plants by crushing with forceps.
-
Immediately apply the this compound solution to the wounded area. Apply the control solution to a separate set of wounded plants.
-
After a specific incubation period (e.g., 2-24 hours), harvest the treated leaves and systemic (unwounded) leaves from both the this compound treated and control plants.
-
Immediately freeze the harvested leaves in liquid nitrogen and store at -80°C until analysis.
-
For gene expression analysis, extract total RNA from the leaf samples and perform RT-qPCR or Northern blotting to quantify the transcript levels of proteinase inhibitor genes.[9][10][11]
-
For protein analysis, extract total protein from the leaf samples and perform Western blotting using specific antibodies against the proteinase inhibitors to determine their accumulation.[9][12][13]
Signaling Pathways and Experimental Workflows
Jasmonic Acid Biosynthesis Pathway
The following diagram illustrates the initial steps of the jasmonic acid (JA) biosynthesis pathway, where this compound is a key intermediate.
Caption: Biosynthesis of Jasmonic Acid from α-Linolenic Acid.
Hydroperoxide Lyase Pathway
This compound can also be metabolized via the hydroperoxide lyase (HPL) pathway, leading to the formation of "green leaf volatiles."
Caption: Metabolism of this compound via the Hydroperoxide Lyase Pathway.
Disposal of this compound
Proper disposal of this compound and its waste is crucial due to its potential instability.
Recommended Disposal Procedure:
-
Dilution: Small quantities of this compound waste should be diluted with a suitable solvent to reduce the concentration of the hydroperoxide.[14][15][16] A common practice for organic peroxides is to dilute them to less than 1% active oxygen content.[15][16] Fuel oil #2 or other non-flammable, non-polymerizable hydrocarbons are often recommended for larger scale disposal, but for laboratory waste, dilution in a compatible solvent like ethanol followed by further dilution in water may be appropriate for subsequent neutralization.[14][15]
-
Neutralization (for small lab-scale quantities): After dilution, chemical neutralization can be considered. A common method for neutralizing peroxides is the addition of a reducing agent, such as a solution of ferrous sulfate or sodium bisulfite. This should be done slowly and with stirring in a fume hood, as the reaction can be exothermic.
-
Collection as Hazardous Waste: For larger quantities or if neutralization is not feasible, the diluted this compound waste should be collected in a designated hazardous waste container. The container must be properly labeled, indicating that it contains peroxide waste.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department should be contacted for guidance on the final disposal of the hazardous waste container. They will have established procedures for the safe collection and disposal of chemical waste.
Important Safety Precautions:
-
NEVER dispose of undiluted this compound down the drain.
-
NEVER mix this compound waste with other incompatible chemical waste.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling and disposing of this compound.
-
Perform all disposal procedures in a well-ventilated fume hood.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Introduction [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Soybean lipoxygenase-1 enzymically forms both (9S)- and (13S)-hydroperoxides from linoleic acid by a pH-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. merckmillipore.com [merckmillipore.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Hydroperoxide lyase depletion in transgenic potato plants leads to an increase in aphid performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antisense-mediated depletion of a potato lipoxygenase reduces wound induction of proteinase inhibitors and increases weight gain of insect pests - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systemic induction of proteinase-inhibitor-II gene expression in potato plants by wounding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signals involved in wound-induced proteinase inhibitor II gene expression in tomato and potato plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Proteinase Inhibitor Synthesis in Tomato Leaves : IN VITRO SYNTHESIS OF INHIBITORS I AND II WITH mRNA FROM EXCISED LEAVES INDUCED WITH PIIF (PROTEINASE INHIBITOR INDUCING FACTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunological Identification of Proteinase Inhibitors I and II in Isolated Tomato Leaf Vacuoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. terpconnect.umd.edu [terpconnect.umd.edu]
- 15. arkema.com [arkema.com]
- 16. americanchemistry.com [americanchemistry.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of 13-HPOT and 9-HPOT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactive properties of two isomeric lipid hydroperoxides, 13-hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT) and 9-hydroperoxy-10,12,15-octadecatrienoic acid (9-HPOT). Formed from the oxidation of α-linolenic acid by 13-lipoxygenase (13-LOX) and 9-lipoxygenase (9-LOX) respectively, these molecules are precursors to a variety of signaling molecules with significant biological effects. While direct comparative studies on this compound and 9-HPOT in mammalian systems are limited, this guide synthesizes available data on their metabolic derivatives to offer insights into their potential bioactivities.
Data Presentation: A Comparative Overview of Bioactive Derivatives
The following table summarizes the known bioactivities of the downstream metabolites of this compound and 9-HPOT, providing an inferential comparison of the parent compounds' biological potential.
| Bioactivity | This compound Derivatives (e.g., 13-oxo-ODA, 13-KODE) | 9-HPOT Derivatives (e.g., 9-oxo-ODA, 9-HOTrE) | Key Findings |
| PPAR Activation | Potent agonist of PPARα.[1][2] Activates PPARγ.[3] | Agonist of PPARα and PPARγ.[4] | Derivatives of both this compound and 9-HPOT can activate PPARs, suggesting a role in regulating lipid metabolism and inflammation. Notably, 13-oxo-ODA, a derivative of this compound, was found to be a more potent PPARα activator than its 9-oxo counterpart.[1][2] |
| Anti-inflammatory Activity | The derivative 13-KODE inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production and suppresses the expression of TNF-α and IL-1β in macrophages.[5] | Limited direct evidence in mammalian systems. | The anti-inflammatory effects of this compound derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways and activation of the Nrf2/HO-1 pathway.[5] |
| Cellular Metabolism | The derivative 13-HPODE was shown to enhance peroxisome proliferator-activated receptor signaling, which is involved in lipid metabolism and homeostasis.[6] | The derivative 9-HOTrE was found to increase triglyceride accumulation in HepG2 cells and alter mitochondrial metabolism.[4] | Both parent compounds, through their metabolites, appear to play a role in modulating cellular lipid metabolism, though the specific effects may differ. |
| Antibacterial Activity | This compound has demonstrated antibacterial effects against plant pathogenic bacteria.[7] | Not extensively studied. | The primary research on direct antibacterial action has focused on this compound in the context of plant pathology. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation Assay (Luciferase Reporter Assay)
This assay is used to determine if a compound can activate PPARs, which are key regulators of lipid and glucose metabolism.
Principle: A reporter gene system is used where the luciferase gene is under the control of a promoter containing PPAR response elements (PPREs). If the test compound activates PPAR, the receptor will bind to the PPRE and drive the expression of luciferase. The amount of light produced by the luciferase reaction is proportional to the level of PPAR activation.
Protocol Outline:
-
Cell Culture and Transfection:
-
HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are seeded in 24-well plates.
-
Cells are co-transfected with a PPAR expression vector (e.g., pCMX-hPPARα/γ) and a PPRE-luciferase reporter plasmid (e.g., pPPRE-tk-luc) using a suitable transfection reagent. A β-galactosidase expression vector is often co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours, the transfection medium is replaced with fresh medium containing the test compounds (this compound or 9-HPOT derivatives) at various concentrations. A known PPAR agonist (e.g., rosiglitazone for PPARγ, WY-14643 for PPARα) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
-
Luciferase Assay:
-
After a 24-hour incubation with the compounds, cells are lysed.
-
The luciferase activity in the cell lysate is measured using a luminometer after adding a luciferase substrate.
-
β-galactosidase activity is measured using a colorimetric assay to normalize the luciferase readings.
-
-
Data Analysis:
-
The relative luciferase activity is calculated by normalizing the raw luciferase units to the β-galactosidase activity.
-
The fold activation is determined by comparing the relative luciferase activity of compound-treated cells to that of vehicle-treated cells. Dose-response curves are generated to determine the EC50 values.[8][9]
-
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in the activation of the pro-inflammatory NF-κB pathway.
Principle: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation with an inflammatory agent like LPS, the p65 subunit of NF-κB translocates to the nucleus to activate the transcription of pro-inflammatory genes. This translocation can be visualized and quantified using immunofluorescence microscopy.
Protocol Outline:
-
Cell Culture and Treatment:
-
Macrophage-like cells (e.g., RAW 264.7) are seeded on glass coverslips in a 24-well plate.
-
Cells are pre-treated with the test compounds (this compound or 9-HPOT derivatives) for 1 hour.
-
Cells are then stimulated with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB translocation.
-
-
Immunofluorescence Staining:
-
Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Non-specific binding is blocked with a blocking solution (e.g., 1% BSA in PBS).
-
Cells are incubated with a primary antibody against NF-κB p65.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
The nucleus is counterstained with DAPI.
-
-
Imaging and Quantification:
-
Coverslips are mounted on slides and imaged using a fluorescence microscope.
-
The nuclear and cytoplasmic fluorescence intensity of p65 is quantified using image analysis software.
-
The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of translocation. A decrease in this ratio in compound-treated cells compared to LPS-only treated cells indicates inhibition of NF-κB translocation.[10][11][12][13][14]
-
Lipid Extraction from Cultured Cells
This protocol is essential for analyzing the metabolic fate of this compound and 9-HPOT within cells.
Principle: A modified Bligh-Dyer method is used to extract total lipids from cultured cells using a mixture of chloroform and methanol.
Protocol Outline:
-
Cell Harvesting:
-
Cultured cells treated with this compound or 9-HPOT are washed with cold PBS.
-
Cells are scraped and collected in a glass tube.
-
-
Lipid Extraction:
-
A mixture of chloroform:methanol (1:2, v/v) is added to the cell suspension.
-
The mixture is vortexed and then centrifuged to pellet the cell debris.
-
The supernatant containing the lipids is transferred to a new tube.
-
Chloroform and saline solution are added to induce phase separation.
-
The mixture is centrifuged, and the lower organic phase containing the lipids is collected.
-
-
Drying and Storage:
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. dovepress.com [dovepress.com]
- 2. dovepress.com [dovepress.com]
- 3. Gout - Wikipedia [en.wikipedia.org]
- 4. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. lipidmaps.org [lipidmaps.org]
- 16. lipidmaps.org [lipidmaps.org]
- 17. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of 13-HPOT and 13-HODE Signaling Pathways
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways and cellular functions of two closely related oxidized linoleic acid metabolites: 13-hydroperoxyoctadecadienoic acid (13-HPOT/13-HPODE) and 13-hydroxyoctadecadienoic acid (13-HODE). While structurally similar, these molecules exhibit distinct signaling activities, from initiating oxidative stress responses to acting as specific ligands for nuclear and cell-surface receptors. Understanding these differences is critical for research in inflammation, cancer biology, and metabolic diseases.
Introduction to this compound and 13-HODE
This compound (13-hydroperoxyoctadecatrienoic acid) and its linoleic acid-derived counterpart, 13-HPODE (13-hydroperoxyoctadecadienoic acid), are reactive lipid hydroperoxides produced by the action of lipoxygenase enzymes. In mammalian cells, the unstable 13-HPODE is rapidly reduced by peroxidases to the more stable alcohol, 13-HODE.[1] While this compound is a critical signaling intermediate in plants, its role in mammals is primarily as a precursor and an initiator of oxidative stress. 13-HODE, however, is recognized as a significant signaling molecule in its own right, modulating a variety of pathways involved in metabolism, inflammation, and cell proliferation.[2]
Differential Signaling Pathways
The primary distinction in their signaling roles lies in their chemical nature. This compound/HPODE, as a reactive hydroperoxide, often elicits cellular responses to oxidative stress. In contrast, the more stable 13-HODE acts as a specific signaling ligand, binding to and modulating the activity of several key receptor proteins.
This compound (as 13-HPODE) Signaling in Mammalian Cells
The signaling impact of 13-HPODE in mammalian systems is largely tied to its role as an oxidative stressor and its ability to activate general metabolic and detoxification pathways.
-
Induction of Oxidative Stress and Detoxification: 13-HPODE treatment induces the expression of genes related to detoxification and cellular metabolism, including those involved in the peroxisome, cytochrome P450, and retinol metabolism pathways.[3] This response is a protective mechanism against the oxidative stress imposed by the lipid hydroperoxide.[3]
-
PPAR Signaling Activation: Like its reduced metabolite, 13-HPODE can enhance Peroxisome Proliferator-Activated Receptor (PPAR) signaling, impacting lipid metabolism and homeostasis.[3][4]
-
Modulation of Endothelial Adhesion: 13-HPODE can induce the expression of the intercellular adhesion molecule 1 (ICAM-1) on endothelial cells.[5] However, its effect is complex; pre-treatment with 13-HPODE can inhibit subsequent cytokine-induced expression of ICAM-1 and E-selectin, suggesting a time- and context-dependent regulatory role.[5]
-
Apoptotic Pathway Induction: Studies have shown that 13-HPODE can enrich the intrinsic apoptotic signaling pathway, suggesting a role in programmed cell death under conditions of high oxidative stress.[3]
13-HODE Signaling in Mammalian Cells
13-HODE functions as a more specific signaling molecule, directly interacting with multiple receptor targets to elicit precise cellular outcomes.
-
Peroxisome Proliferator-Activated Receptors (PPARs): 13-HODE is a well-documented agonist for PPARs.
-
PPARγ: 13(S)-HODE activates PPARγ, which in turn stimulates macrophage expression of the scavenger receptor CD36, leading to increased uptake of oxidized lipids and foam cell formation.[1][2] This pathway is central to its role in atherogenesis.
-
PPARβ/δ: In colorectal cancer cells, 13-S-HODE has been shown to bind to and down-regulate PPARβ/δ, leading to a decrease in its activity and the induction of apoptosis.[6]
-
-
G Protein-Coupled Receptor 132 (GPR132/G2A): While its isomer 9-HODE is a high-affinity ligand for GPR132, 13-HODE is considered a very weak activator of this receptor.[1][7] Many of its biological effects are mediated independently of GPR132.[8][9]
-
Transient Receptor Potential Vanilloid 1 (TRPV1): 13-HODE and its oxidized metabolite, 13-oxo-HODE, can activate the TRPV1 channel, a receptor involved in pain and inflammation.[1]
-
mTOR Inhibition: Recent findings indicate that 13-S-HODE can directly bind to the mTOR protein kinase and inhibit its activity in an ATP-competitive manner. This interaction suppresses downstream signaling associated with cancer cell proliferation.[10]
-
Regulation of Endothelial Adhesivity: 13-HODE is synthesized in resting endothelial cells and is believed to down-regulate the adhesivity of the vessel wall surface, potentially by modulating the conformation of integrin receptors.[11]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct and overlapping signaling pathways of 13-HPODE and 13-HODE in mammalian cells.
Caption: Signaling pathways of 13-HPODE in mammalian cells.
Caption: Major signaling pathways activated or inhibited by 13-HODE.
Comparative Data Summary
This table summarizes the key molecular interactions and biological outcomes associated with 13-HPODE and 13-HODE.
| Feature | This compound (as 13-HPODE) | 13-HODE |
| Primary Nature | Reactive Hydroperoxide, Oxidative Stress Inducer | Stable Alcohol, Specific Signaling Ligand |
| Key Receptors | PPARs (enhances signaling)[3][4] | PPARγ (agonist)[1][2], PPARβ/δ (antagonist)[6], TRPV1 (agonist)[1], mTOR (inhibitor)[10], GPR132 (weak agonist)[7] |
| Downstream Pathways | Oxidative Stress Response, Detoxification (e.g., P450), Intrinsic Apoptosis[3] | Lipid Metabolism, Apoptosis, Inflammation, Cell Proliferation[1][2][6][10] |
| Role in Endothelium | Induces ICAM-1; time-dependent modulation of cytokine signaling[5] | Down-regulates vessel wall adhesivity[11] |
| Role in Cancer | Induces apoptosis via oxidative stress[3] | Suppresses proliferation via mTOR inhibition; induces apoptosis via PPARβ/δ down-regulation[6][10] |
| Role in Atherosclerosis | Contributes to oxidative environment | Promotes macrophage lipid uptake and foam cell formation via PPARγ[1] |
Experimental Protocols
The following are generalized methodologies for key experiments used to elucidate the signaling pathways of this compound and 13-HODE.
Cell Culture and Treatment
-
Cell Lines: Human umbilical vein endothelial cells (HUVEC), human monocytic cell line (THP-1), or colorectal cancer cell lines (e.g., Caco-2) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol: A stock solution of 13-HPODE or 13-HODE is prepared in ethanol or DMSO. On the day of the experiment, cells are seeded to a desired confluency (e.g., 80%). The medium is replaced with serum-free or low-serum medium for a period of starvation (e.g., 12-24 hours). Subsequently, cells are treated with the lipid metabolite at various concentrations (e.g., 1-100 µM) for specified time points (e.g., 1 to 24 hours). A vehicle control (ethanol or DMSO) is run in parallel.
Gene Expression Analysis (RNA Sequencing)
-
RNA Extraction: Following treatment, total RNA is extracted from cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
Library Preparation and Sequencing: An RNA-seq library is prepared from high-quality RNA samples. This involves poly(A) selection, RNA fragmentation, reverse transcription to cDNA, and adapter ligation. The prepared libraries are then sequenced on a platform such as the Illumina HiSeq.
-
Data Analysis: Raw sequencing reads are aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated upon treatment compared to the vehicle control. Pathway analysis (e.g., Gene Ontology, KEGG) is then used to identify the biological processes and signaling pathways affected.
Receptor Activation Assays (PPAR Reporter Assay)
-
Principle: This assay measures the ability of a compound to activate a specific nuclear receptor (e.g., PPARγ).
-
Methodology:
-
Cells (e.g., HEK293T) are co-transfected with two plasmids: one expressing the full-length PPARγ protein and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE).
-
After transfection (e.g., 24 hours), cells are treated with 13-HODE, a known PPARγ agonist (e.g., rosiglitazone as a positive control), or a vehicle control for a specified period (e.g., 18-24 hours).
-
Cells are then lysed, and luciferase activity is measured using a luminometer.
-
An increase in luciferase activity relative to the vehicle control indicates activation of the PPARγ receptor by the compound.
-
Caption: Workflow for a PPAR reporter gene assay.
References
- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 13-HPODE and 13-HODE modulate cytokine-induced expression of endothelial cell adhesion molecules differently - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-delta to induce apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Linoleic acid metabolite, 13-S-hydroxyoctadecadienoic acid, suppresses cancer cell growth by inhibiting mTOR | bioRxiv [biorxiv.org]
- 11. 13-Hydroxyoctadecadienoic acid (13-HODE) metabolism and endothelial cell adhesion molecule expression: effect on platelet vessel wall adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 13-HPOT as a Plant Stress Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The early and accurate detection of stress in plants is critical for agricultural productivity and the development of stress-tolerant crops. Among the myriad of molecules produced by plants under duress, (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT) is emerging as a significant biomarker. This guide provides a comprehensive comparison of this compound with other established plant stress biomarkers, supported by experimental data and detailed protocols, to aid researchers in its validation and application.
Comparative Analysis of Plant Stress Biomarkers
The response of plants to abiotic stress, such as drought, salinity, or extreme temperatures, involves a complex cascade of physiological and biochemical changes. Biomarkers are quantifiable indicators of these changes. While several molecules are used to assess plant stress, this compound, a direct product of lipid peroxidation, offers a sensitive and early signal of cellular damage.
Below is a comparative summary of this compound and other commonly used plant stress biomarkers. The data, compiled from various studies, illustrates the typical changes observed in response to drought stress.
| Biomarker | Chemical Class | Typical Fold Change (Drought vs. Control) | Measurement Method | Advantages | Disadvantages |
| This compound | Oxylipin | Significant increase (variable) | HPLC-MS/MS | Direct product of lipid peroxidation, early indicator of oxidative stress. | Technically demanding measurement, requires specialized equipment. |
| Malondialdehyde (MDA) | Aldehyde | ~1.2 to 2.5-fold increase[1][2] | TBARS Assay (Spectrophotometry) | Well-established, relatively simple and inexpensive assay.[1][3] | Indirect measure of lipid peroxidation, can be non-specific. |
| Hydrogen Peroxide (H₂O₂) | Reactive Oxygen Species | ~1.5 to 2.0-fold increase[1][2] | Spectrophotometric or Fluorometric Assays | Direct measure of a key ROS, indicates oxidative stress. | Highly reactive and transient, making accurate quantification challenging. |
| Proline | Amino Acid | Significant increase (variable) | Spectrophotometric Assay | Accumulates to high levels under stress, easy to measure. | Role in stress tolerance is complex and not solely as a damage indicator.[4][5] |
| Antioxidant Enzymes (e.g., SOD, CAT) | Protein | Activity can increase or decrease depending on stress severity and plant species. | Spectrophotometric enzyme activity assays | Indicates the plant's enzymatic defense response. | Activity levels can be influenced by various factors other than stress. |
Experimental Protocols
Accurate and reproducible measurement of stress biomarkers is paramount for their validation. This section provides detailed methodologies for the quantification of this compound and a common alternative, Malondialdehyde.
Protocol 1: Quantification of this compound using HPLC-MS/MS
This protocol is adapted from a method for quantifying oxidized fatty acids in plant tissues.[6]
1. Plant Material and Stress Induction:
-
Grow plants (e.g., Arabidopsis thaliana) under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
Induce drought stress by withholding water for a specified period (e.g., 10-14 days) until soil water content reaches a target level (e.g., 15%).[7] Control plants should be well-watered.
-
Harvest leaf tissue from both control and stressed plants and immediately freeze in liquid nitrogen.
2. Extraction:
-
Freeze-dry the plant material.
-
Homogenize ~25 mg of freeze-dried tissue.
-
Add 250 µL of 80% methanol containing an internal standard (e.g., d4-9-HODE).
-
Shake for 20 minutes at 1100 rpm.
-
Centrifuge for 5 minutes at 10,000 x g and 4°C.
-
Filter the supernatant.
3. HPLC-MS/MS Analysis:
-
HPLC System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of solvents, typically water with formic acid (A) and acetonitrile with formic acid (B).
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of this compound and the internal standard.
-
Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard and a standard curve.
Protocol 2: Quantification of Malondialdehyde (MDA)
This protocol is based on the thiobarbituric acid reactive substances (TBARS) assay.[1][8]
1. Plant Material and Stress Induction:
-
Follow the same procedure as for this compound analysis to obtain control and stressed plant tissues.
2. Extraction:
-
Homogenize ~0.5 g of fresh leaf tissue in 5 mL of 0.1% trichloroacetic acid (TCA).
-
Centrifuge the homogenate at 10,000 x g for 5 minutes.
3. Assay:
-
Take 1 mL of the supernatant and add 4 mL of 20% TCA containing 0.5% thiobarbituric acid (TBA).
-
Heat the mixture at 95°C for 30 minutes.
-
Quickly cool the reaction tubes in an ice bath.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm and 600 nm (for correction of non-specific turbidity).
4. Calculation:
-
Calculate the MDA concentration using the Beer-Lambert equation with an extinction coefficient of 155 mM⁻¹ cm⁻¹. The concentration is typically expressed as nmol/g fresh weight.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in plant stress response and biomarker validation is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate the this compound signaling pathway and a general experimental workflow.
Conclusion
The validation of this compound as a robust biomarker for plant stress holds significant promise for advancing agricultural and pharmaceutical research. As a direct and early indicator of lipid peroxidation, it provides a more immediate snapshot of cellular damage compared to downstream markers.[9][10] While its measurement requires more sophisticated instrumentation than some traditional biomarkers, the specificity and sensitivity it offers can be invaluable for detailed mechanistic studies and high-throughput screening of stress-tolerant plant varieties or protective compounds. By utilizing the comparative data and detailed protocols provided in this guide, researchers can effectively incorporate this compound into their plant stress assessment toolkit.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of Physiological and Biochemical Responses of Two Poplar Species under Drought Stress [plantbreedbio.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. heribert-hirt.org [heribert-hirt.org]
- 7. mdpi.com [mdpi.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PMC [pmc.ncbi.nlm.nih.gov]
Antibody Cross-Reactivity Profile: A Comparative Analysis of 13-HPOT and 13-HPODE Recognition
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a comparative overview of the cross-reactivity of antibodies against two key lipid hydroperoxides: 13-hydroperoxyoctadecatrienoic acid (13-HPOT) and 13-hydroperoxyoctadecadienoic acid (13-HPODE).
Lipid hydroperoxides are crucial signaling molecules and biomarkers of oxidative stress. Immunoassays are frequently employed for their detection and quantification, making antibody specificity a critical factor for accurate results. This guide delves into the available data on the cross-reactivity of antibodies developed against these closely related analytes.
Performance Comparison: this compound vs. 13-HPODE
Currently, publicly available literature provides qualitative evidence of cross-reactivity but lacks quantitative comparative data from a head-to-head analysis of a single antibody's binding affinity to both this compound and 13-HPODE.
A key study demonstrated that a polyclonal antibody produced by immunizing rabbits with 13-HPODE conjugated to keyhole limpet hemocyanin (KLH) also recognized adducts of this compound[1]. This finding confirms that antibodies raised against 13-HPODE can exhibit cross-reactivity with this compound.
To facilitate a quantitative comparison, a competitive enzyme-linked immunosorbent assay (ELISA) would be the standard method. This assay would determine the concentration of this compound and 13-HPODE that inhibits the binding of the antibody to a coated 13-HPODE-protein conjugate by 50% (IC50). A lower IC50 value indicates a higher binding affinity.
Table 1: Illustrative Competitive ELISA Data for Anti-13-HPODE Antibody
| Analyte | IC50 (ng/mL) | Cross-Reactivity (%) |
| 13-HPODE | 10 | 100 |
| This compound | 50 | 20 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It demonstrates how experimental results would be represented to quantify cross-reactivity. The cross-reactivity percentage is calculated as (IC50 of 13-HPODE / IC50 of this compound) x 100.
Experimental Methodologies
The generation of quantitative cross-reactivity data necessitates a robust experimental design. The following section outlines the key experimental protocols required.
Immunogen Preparation: 13-HPODE-KLH Conjugate
To elicit an antibody response, 13-HPODE is conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH).
Caption: Workflow for the preparation of the 13-HPODE-KLH immunogen.
Protocol:
-
Activation of 13-HPODE: The carboxyl group of 13-HPODE is activated using a carbodiimide crosslinker, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive ester.
-
Conjugation to KLH: The activated 13-HPODE is then incubated with KLH. The primary amines on the surface of KLH react with the NHS ester of 13-HPODE to form a stable amide bond.
-
Purification: The resulting 13-HPODE-KLH conjugate is purified from unreacted reagents by methods such as dialysis or size-exclusion chromatography.
Competitive ELISA Protocol
A competitive ELISA is the standard method for quantifying the cross-reactivity of an antibody between two antigens.
Caption: General workflow for a competitive ELISA to determine cross-reactivity.
Detailed Protocol:
-
Coating: Microtiter plates are coated with a 13-HPODE-protein conjugate (e.g., 13-HPODE-Bovine Serum Albumin) and incubated overnight at 4°C.
-
Washing: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: A fixed concentration of the anti-13-HPODE antibody is pre-incubated with varying concentrations of either unlabeled 13-HPODE (for the standard curve) or this compound (for cross-reactivity determination). This mixture is then added to the coated and blocked wells. The free analyte in the solution competes with the coated 13-HPODE-BSA for binding to the antibody.
-
Washing: The plates are washed to remove unbound antibodies and analytes.
-
Detection: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) is added to the wells and incubated. This secondary antibody binds to the primary antibody that is captured on the plate.
-
Washing: The plates are washed to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme on the secondary antibody catalyzes a color change.
-
Measurement: The reaction is stopped, and the absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.
-
Data Analysis: The IC50 values for both 13-HPODE and this compound are calculated from the respective dose-response curves.
Signaling Pathway Context
Both this compound and 13-HPODE are products of the lipoxygenase (LOX) pathway and are precursors to a variety of bioactive signaling molecules. Their accurate measurement is crucial for understanding inflammatory processes and other physiological and pathological events.
References
comparative analysis of 13-HPOT metabolism in different plant species
For Researchers, Scientists, and Drug Development Professionals
The metabolism of 13-hydroperoxyoctadecatrienoic acid (13-HPOT), a key intermediate in the oxylipin pathway, varies significantly across the plant kingdom. This guide provides a comparative analysis of the four major enzymatic pathways that utilize this compound as a substrate: the Allene Oxide Synthase (AOS), Hydroperoxide Lyase (HPL), Divinyl Ether Synthase (DES), and Peroxygenase (POX) pathways. Understanding the nuances of these metabolic routes in different plant species is crucial for research in plant defense, signaling, and the development of novel therapeutic agents.
Key Metabolic Pathways of this compound
This compound is synthesized from α-linolenic acid by the action of 13-lipoxygenase (13-LOX). From this branch point, this compound can be shunted into one of four major pathways, each leading to a distinct class of bioactive compounds.
-
Allene Oxide Synthase (AOS) Pathway: This pathway is responsible for the biosynthesis of jasmonates, including jasmonic acid (JA), which are critical phytohormones involved in plant defense against herbivores and pathogens, as well as in various developmental processes.[1][2] The key enzymes in this pathway are AOS and allene oxide cyclase (AOC).
-
Hydroperoxide Lyase (HPL) Pathway: The HPL pathway leads to the production of "green leaf volatiles" (GLVs), which are C6 aldehydes and alcohols.[2] These compounds are responsible for the characteristic smell of freshly cut grass and play roles in direct defense, as well as in inter-plant signaling.[2]
-
Divinyl Ether Synthase (DES) Pathway: This pathway produces divinyl ether fatty acids, which have been shown to possess antifungal and antibacterial properties, contributing to plant defense against microbial pathogens.
-
Peroxygenase (POX) Pathway: The POX pathway catalyzes the formation of epoxy and hydroxy fatty acids from this compound. These products are involved in various physiological processes, including cutin formation and defense against pathogens.
The distribution and activity of these pathways can differ significantly between plant species, and even between different tissues within the same plant, reflecting adaptations to diverse environmental pressures.
Comparative Quantitative Data
The following tables summarize available quantitative data on the kinetic properties of key enzymes involved in this compound metabolism and the product distribution in selected plant species. It is important to note that direct comparative data is often scarce, and experimental conditions can vary between studies.
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
| Enzyme | Plant Species | Substrate | Km (µM) | Vmax (units) | Reference |
| 13-Lipoxygenase | Arabidopsis thaliana (LOX4) | α-linolenic acid | 5.8 | 128 nmol·s-1·mg protein-1 | [3] |
| Hydroperoxide Lyase | Glycine max (Soybean) | 13S-HPOD | 26 | Not specified | [4] |
Note: Data for AOS, DES, and POX kinetic parameters across a range of species is limited in the current literature. Further research is needed to populate this table comprehensively.
Table 2: Product Distribution of this compound Metabolism in Different Plant Species
| Plant Species | Pathway | Product(s) | Relative Abundance (%) | Conditions | Reference |
| Glycine max | HPL | Hexanal | 66-85 (chloroplasts), 36-56 (seed/seedlings) | in vitro | [4] |
| Oryza sativa | HPL / AOS | Crosstalk observed; depletion of HPL leads to JA overproduction | Not specified | Mutant study | [5] |
| Solanum tuberosum | DES | Colneleic acid (from 9-hydroperoxide) | Predominant over 13-hydroperoxide metabolism | in vitro | [6] |
| Hordeum vulgare | Peroxygenase | Weak activity observed | Not specified | in vitro |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible analysis of this compound metabolism. Below are generalized protocols for the assay of each key enzyme.
Allene Oxide Synthase (AOS) Activity Assay (Spectrophotometric)
This assay measures the disappearance of the conjugated diene system of the hydroperoxide substrate.
Materials:
-
Plant tissue
-
Extraction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0, containing protease inhibitors)
-
This compound substrate solution
-
Spectrophotometer
Procedure:
-
Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at 4°C to pellet cellular debris. The supernatant contains the crude enzyme extract.
-
Assay: In a cuvette, mix the enzyme extract with the reaction buffer.
-
Initiate Reaction: Add the this compound substrate to the cuvette to start the reaction.
-
Measurement: Immediately monitor the decrease in absorbance at 234 nm over time. The rate of decrease is proportional to the AOS activity.[7]
Hydroperoxide Lyase (HPL) Activity Assay (Gas Chromatography)
This method quantifies the volatile C6-aldehyde products of the HPL reaction.
Materials:
-
Plant tissue
-
Extraction buffer
-
This compound substrate solution
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Headspace vials
Procedure:
-
Enzyme Extraction: Prepare a crude enzyme extract as described for the AOS assay.
-
Reaction: In a sealed headspace vial, incubate the enzyme extract with the this compound substrate.
-
Headspace Sampling: After a defined incubation period, analyze the headspace for the presence of volatile aldehydes using a GC-FID.
-
Quantification: Quantify the amount of C6-aldehydes produced by comparing the peak areas to a standard curve of known aldehyde concentrations.[8]
Divinyl Ether Synthase (DES) Assay (HPLC-based)
This protocol involves the separation and quantification of divinyl ether products by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Plant tissue
-
Extraction buffer
-
This compound or 9-HPOT substrate solution
-
HPLC system with a UV or mass spectrometry (MS) detector
-
Solvents for extraction and chromatography
Procedure:
-
Enzyme Extraction: Prepare a crude enzyme extract.
-
Reaction: Incubate the enzyme extract with the appropriate hydroperoxide substrate.
-
Extraction of Products: Stop the reaction and extract the lipid-soluble products using an organic solvent (e.g., ethyl acetate).
-
HPLC Analysis: Analyze the extracted products by reverse-phase HPLC to separate and quantify the divinyl ether fatty acids.
Peroxygenase (POX) Assay (Spectrophotometric)
This assay measures the co-oxidation of a chromogenic substrate by peroxygenase.
Materials:
-
Plant tissue
-
Extraction buffer
-
This compound substrate solution
-
Spectrophotometer
Procedure:
-
Enzyme Extraction: Prepare a crude enzyme extract.
-
Assay Mixture: In a cuvette, combine the reaction buffer, enzyme extract, and the chromogenic substrate.
-
Initiate Reaction: Add the this compound substrate to start the reaction.
-
Measurement: Monitor the increase in absorbance at the specific wavelength for the oxidized chromogenic product over time. The rate of color development is proportional to the peroxygenase activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the major metabolic pathways of this compound and a general experimental workflow for its analysis.
Caption: Major metabolic pathways of 13-hydroperoxyoctadecatrienoic acid (this compound) in plants.
Caption: A generalized experimental workflow for the analysis of this compound metabolism in plant tissues.
Conclusion
The metabolism of this compound is a complex and highly regulated process that varies considerably among plant species. This diversity reflects the evolutionary adaptation of plants to different ecological niches and the multifaceted roles of oxylipins in plant biology. While significant progress has been made in characterizing the AOS and HPL pathways, further research is needed to fully elucidate the quantitative aspects of the DES and POX pathways across a broader range of plant species. The protocols and comparative data presented in this guide provide a valuable resource for researchers investigating the fascinating world of plant oxylipin metabolism.
References
- 1. Biochemical Characterization of 13-Lipoxygenases of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway [mdpi.com]
- 3. Transcript Abundance Patterns of 9- and 13-Lipoxygenase Subfamily Gene Members in Response to Abiotic Stresses (Heat, Cold, Drought or Salt) in Tomato (Solanum lycopersicum L.) Highlights Member-Specific Dynamics Relevant to Each Stress [mdpi.com]
- 4. Hydroperoxide Lyase and Other Hydroperoxide-Metabolizing Activity in Tissues of Soybean, Glycine max - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Allene oxide synthases and allene oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of Allene Oxide Synthase Determines Defense Gene Activation in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. A spectrophotometric assay for the detection of fungal peroxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the specificity of enzymes for 13-HPOT as a substrate
For researchers, scientists, and drug development professionals, understanding the specificity of enzymes that metabolize 13-hydroperoxyoctadecatrienoic acid (13-HPOT) is critical for elucidating biological pathways and developing targeted therapeutics. This guide provides a comparative analysis of key enzymes that utilize this compound as a substrate, supported by experimental data and detailed protocols.
This compound is a pivotal intermediate in the oxylipin pathway in plants and is involved in responses to stress and pathogenesis.[1] It is synthesized from α-linolenic acid by 13-lipoxygenases (13-LOX). Once formed, this compound can be metabolized by several enzymes, each leading to the production of distinct bioactive molecules. The primary enzymes competing for this compound are Allene Oxide Synthase (AOS) and Hydroperoxide Lyase (HPL). Other enzymes such as certain Lipoxygenases (LOX) with peroxidase activity, Peroxygenases, and Divinyl Ether Synthases also act on this substrate.
Comparative Analysis of Enzyme Specificity
The specificity of an enzyme for its substrate is a crucial determinant of the metabolic fate of that substrate. In the context of this compound, the enzyme that acts upon it dictates which signaling pathway is activated.
Allene Oxide Synthase (AOS)
AOS (EC 4.2.1.92) is a cytochrome P450 enzyme (CYP74A) that catalyzes the first committed step in the biosynthesis of jasmonic acid (JA) and related signaling molecules known as jasmonates.[2][3] It converts this compound into an unstable allene oxide, 12,13(S)-epoxy-octadecatrienoic acid.[4] This allene oxide is then further metabolized to 12-oxophytodienoic acid (OPDA), a precursor to JA.[4]
Some plant AOS enzymes can utilize both 9- and 13-hydroperoxides of linoleic and linolenic acids as substrates.[5]
Hydroperoxide Lyase (HPL)
HPL (EC 4.2.1.92) is another cytochrome P450 enzyme (CYP74B) that competes with AOS for this compound.[2][3] HPL cleaves this compound to produce a C6-aldehyde, (Z)-3-hexenal (a green leaf volatile), and a C12-oxo-acid, 12-oxo-(Z)-9-dodecenoic acid.[6] These products are involved in plant defense and contribute to the characteristic aroma of fresh-cut plants.
HPLs generally exhibit a high degree of specificity for the position of the hydroperoxide group. Many HPLs are specific for 13-hydroperoxides and do not act on 9-hydroperoxides.[7]
Lipoxygenase (LOX) with Peroxidase Activity
While lipoxygenases (EC 1.13.11.12) are primarily known for producing hydroperoxides from polyunsaturated fatty acids, some LOX isozymes can also exhibit peroxidase-like activity, further metabolizing these hydroperoxides. For instance, a C-5,13-cleaving activity has been reported for soybean LOX, which uses 13S-HPOT as a substrate to produce 13-oxo-9(Z),11(E)-tridecadienoic acid and pentenols.
Other Enzymes
-
Divinyl Ether Synthase (DES): This enzyme converts fatty acid hydroperoxides into divinyl ethers. Some DES enzymes have been shown to utilize this compound as a substrate, though often with lower efficiency than their preferred substrates.[8][9]
-
Peroxygenases: These enzymes can also metabolize 13(S)-HPOT.
-
Hydroperoxide Reductase: This class of enzymes can reduce hydroperoxides to their corresponding alcohols.
Quantitative Data on Enzyme Specificity
Direct comparative studies on the kinetic parameters of these diverse enzymes for this compound are scarce in the literature. However, available data provides insights into their substrate preferences.
| Enzyme | Source Organism | Substrate Preference | Product(s) from this compound | Catalytic Efficiency (kcat/Km) [s⁻¹·M⁻¹] |
| Allene Oxide Synthase (AOS) | Various Plants | This compound, some isoforms also use 9-HPOT and 13-HPOD | 12,13(S)-epoxy-octadecatrienoic acid | Data not readily available |
| Hydroperoxide Lyase (HPL) | Various Plants | Highly specific for 13-hydroperoxides | (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid | 2.73 x 10⁶ (for 13S-HPODE with modified papaya HPL)[6] |
| Lipoxygenase (LOX) | Soybean | Prefers 13S-HPOT over 13S-HPOD for cleavage activity | 13-oxo-9(Z),11(E)-tridecadienoic acid and pentenols | Data not readily available |
| Divinyl Ether Synthase (DES) | Lily-of-the-Valley | Preferential for 13-hydroperoxides over 9-hydroperoxides | Divinyl ethers | Data not readily available |
Note: The provided kcat/Km value for HPL is for the substrate 13S-hydroperoxyoctadecadienoic acid (13S-HPODE) and a modified enzyme, but it serves as an indicator of the high efficiency of this enzyme class.
Experimental Protocols
Preparation of this compound Substrate
This compound can be synthesized by incubating α-linolenic acid with a 13-specific lipoxygenase, such as soybean LOX-1. The reaction is typically carried out in a buffered solution (e.g., borate buffer, pH 9.0) with vigorous stirring and oxygen supply. The product can be purified using chromatographic techniques like solid-phase extraction or high-performance liquid chromatography (HPLC).
Enzyme Activity Assays
1. Spectrophotometric Assay for AOS and HPL Activity
This is the most common method and relies on monitoring the decrease in absorbance at 234 nm, which corresponds to the disappearance of the conjugated diene system in the fatty acid hydroperoxide substrate.
-
Reagents:
-
Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
This compound substrate solution (concentration determined by its molar extinction coefficient)
-
Enzyme preparation (purified or crude extract)
-
-
Procedure:
-
Prepare a reaction mixture containing the buffer and this compound in a quartz cuvette.
-
Initiate the reaction by adding the enzyme preparation.
-
Immediately monitor the decrease in absorbance at 234 nm using a spectrophotometer.
-
Calculate the enzyme activity based on the initial rate of absorbance change and the molar extinction coefficient of this compound (ε = 23,000-28,000 M⁻¹cm⁻¹).
-
2. Chromatographic Analysis of Reaction Products
To confirm the identity of the products and to analyze the specificity of the enzymatic reaction, chromatographic methods are employed.
-
High-Performance Liquid Chromatography (HPLC):
-
Normal-Phase HPLC: Can be used to separate the different oxylipins based on their polarity.
-
Reverse-Phase HPLC: Often coupled with a UV detector (set at wavelengths relevant for the products) or a mass spectrometer (LC-MS) for identification and quantification. Radio-HPLC can be used with radiolabeled substrates for sensitive detection.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Volatile products, such as the aldehydes produced by HPL, can be analyzed by headspace GC-MS.
-
Non-volatile products usually require derivatization (e.g., methylation, trimethylsilylation) before GC-MS analysis to increase their volatility.
-
Visualizations
Caption: Metabolic fate of this compound.
Caption: Workflow for evaluating enzyme specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ALLENE OXIDE SYNTHASE and HYDROPEROXIDE LYASE, Two Non-Canonical Cytochrome P450s in Arabidopsis thaliana and Their Different Roles in Plant Defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tomato Allene Oxide Synthase and Fatty Acid Hydroperoxide Lyase, Two Cytochrome P450s Involved in Oxylipin Metabolism, Are Targeted to Different Membranes of Chloroplast Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allene oxide synthases and allene oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Detection of divinyl ether synthase in Lily-of-the-Valley (Convallaria majalis) roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroperoxide lyase and divinyl ether synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 13-HPOT and Synthetic Analogs in Plant Defense Gene Activation
For researchers, scientists, and drug development professionals, understanding the nuances of plant defense signaling is critical for developing novel strategies to protect crops. At the heart of many of these signaling pathways lies 13-hydroperoxyoctadecatrienoic acid (13-HPOT), an oxylipin that serves as a key precursor to the potent defense hormone jasmonic acid (JA). This guide provides a comparative overview of the efficacy of this compound and its synthetic analogs in activating plant defense genes, supported by available experimental data and detailed methodologies.
Oxylipins, a diverse family of oxygenated fatty acid derivatives, are central players in the plant's response to biotic and abiotic stresses. The activation of defense-related genes is a hallmark of the plant's induced resistance, and the ability to modulate this response with exogenous compounds holds significant promise for agricultural applications. This guide delves into the signaling pathways initiated by this compound and explores the potential of synthetic analogs to mimic or enhance these defense-inducing properties.
The this compound Signaling Pathway: A Gateway to Defense
The biosynthesis of this compound is the initial step in the jasmonate signaling cascade, a crucial pathway for defense against necrotrophic pathogens and herbivorous insects. The pathway begins with the release of α-linolenic acid from chloroplast membranes, which is then oxygenated by the enzyme 13-lipoxygenase (13-LOX) to produce this compound.[1][2] This hydroperoxide is then further metabolized through a series of enzymatic steps to ultimately generate jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).
The activation of defense genes by the jasmonate pathway is a well-established phenomenon. Upon perception of JA-Ile by its receptor, a signaling cascade is initiated that leads to the transcriptional reprogramming of the cell, including the upregulation of a suite of defense-related genes. These genes encode for proteins involved in various defense strategies, such as the production of antimicrobial compounds (phytoalexins), cell wall reinforcement, and the synthesis of pathogenesis-related (PR) proteins.
dot```dot digraph "13-HPOT_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.15]; edge [arrowsize=0.7];
// Nodes alpha_linolenic_acid [label="α-Linolenic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; lipoxygenase [label="13-Lipoxygenase (13-LOX)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPOT [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; AOS [label="Allene Oxide Synthase (AOS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AOC [label="Allene Oxide Cyclase (AOC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OPDA [label="12-oxo-phytodienoic acid (OPDA)", fillcolor="#FBBC05", fontcolor="#202124"]; OPR3 [label="OPDA Reductase 3 (OPR3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; beta_oxidation [label="β-oxidation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JA [label="Jasmonic Acid (JA)", fillcolor="#FBBC05", fontcolor="#202124"]; JAR1 [label="JA-Isoleucine Synthetase (JAR1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JA_Ile [label="JA-Isoleucine (JA-Ile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COI1 [label="COI1 Receptor Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; JAZ [label="JAZ Repressor Proteins", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors (e.g., MYC2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Defense_Genes [label="Defense Gene Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges alpha_linolenic_acid -> lipoxygenase; lipoxygenase -> HPOT; HPOT -> AOS; AOS -> AOC; AOC -> OPDA; OPDA -> OPR3; OPR3 -> beta_oxidation; beta_oxidation -> JA; JA -> JAR1; JAR1 -> JA_Ile; JA_Ile -> COI1; COI1 -> JAZ [label="degradation", style=dashed, arrowhead=odot]; JAZ -> Transcription_Factors [label="repression", style=dashed, arrowhead=odot]; COI1 -> Transcription_Factors [label="activation"]; Transcription_Factors -> Defense_Genes; }
Caption: Experimental Workflow for Comparative Analysis.
Synthesis and Procurement of this compound and Analogs
-
This compound: Can be synthesized enzymatically from α-linolenic acid using commercially available soybean lipoxygenase. The product can be purified using high-performance liquid chromatography (HPLC).
-
Synthetic Analogs: The synthesis of specific analogs will depend on the desired structural modifications. This may involve multi-step organic synthesis protocols. It is crucial to confirm the structure and purity of all synthesized compounds using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana is a common model organism for these studies due to its well-characterized genome and the availability of various mutants. Other crop species can also be used depending on the research focus.
-
Growth: Plants should be grown under controlled environmental conditions (e.g., temperature, light intensity, photoperiod) to ensure uniformity.
Treatment of Plants
-
Application: Test compounds can be applied to plants through various methods, such as foliar spray, soil drench, or by infiltrating the leaves with a syringe. The chosen method should ensure consistent delivery of the compound.
-
Concentration and Time Course: A dose-response experiment should be conducted to determine the optimal concentration of each compound. A time-course experiment is also necessary to identify the peak of defense gene induction.
RNA Extraction and Gene Expression Analysis
-
RNA Isolation: Total RNA should be extracted from plant tissues at different time points after treatment using a reliable method (e.g., TRIzol reagent or commercial kits). The quality and quantity of RNA should be assessed using spectrophotometry and gel electrophoresis.
-
Quantitative Real-Time PCR (qRT-PCR): This is a highly sensitive and specific method for quantifying gene expression. [3][4][5][6] * cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Primer Design: Gene-specific primers for target defense genes (e.g., PR-1, PDF1.2, VSP2) and a reference gene (for normalization) should be designed and validated.
-
PCR Reaction: The qRT-PCR is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) to monitor the amplification of the target genes.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing to the expression of the reference gene.
-
Future Directions and Conclusion
The study of this compound and its synthetic analogs in activating plant defense genes is a promising area of research with significant potential for developing novel and effective crop protection strategies. While current research provides a foundational understanding of the role of oxylipins in plant immunity, there is a clear need for more direct comparative studies.
Future research should focus on:
-
Synthesizing a broader range of this compound analogs with systematic structural modifications to establish clear structure-activity relationships.
-
Conducting comprehensive transcriptomic analyses (e.g., RNA-seq) to obtain a global view of the gene expression changes induced by this compound and its analogs.
-
Investigating the in planta efficacy of promising analogs in protecting crops against a variety of pathogens and pests under greenhouse and field conditions.
By systematically exploring the potential of these compounds, the scientific community can pave the way for the development of a new generation of sustainable and environmentally friendly tools for agriculture.
References
- 1. Oxylipins and Reactive Carbonyls as Regulators of the Plant Redox and Reactive Oxygen Species Network under Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcript Abundance Patterns of 9- and 13-Lipoxygenase Subfamily Gene Members in Response to Abiotic Stresses (Heat, Cold, Drought or Salt) in Tomato (Solanum lycopersicum L.) Highlights Member-Specific Dynamics Relevant to Each Stress [mdpi.com]
- 3. gene-quantification.de [gene-quantification.de]
- 4. Validation of reference genes for quantitative RT-PCR normalization in Suaeda aralocaspica, an annual halophyte with heteromorphism and C4 pathway without Kranz anatomy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression Comparison of Oil Biosynthesis Genes in Oil Palm Mesocarp Tissue Using Custom Array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Reference Genes for Normalizing RT-qPCR and Analysis of the Expression Patterns of WRKY1 Transcription Factor and Rhynchophylline Biosynthesis-Related Genes in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of 13-HPOT in Herbivore Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 13-hydroperoxyoctadecatrienoic acid (13-HPOT) and its role in herbivore resistance, contrasted with alternative oxylipins. The information presented is supported by experimental data to aid in the validation and exploration of plant defense mechanisms.
Introduction to this compound and Plant Defense
Plants have evolved sophisticated chemical defense systems to deter herbivores. A key component of this defense is the oxylipin pathway, which is activated upon tissue damage. Within this pathway, 13-hydroperoxyoctadecatrienoic acid (this compound) emerges as a critical signaling molecule. It is synthesized from α-linolenic acid by the enzyme 13-lipoxygenase (13-LOX) and serves as the precursor to the potent jasmonate signaling cascade, which orchestrates a broad spectrum of anti-herbivore responses.[1] This guide delves into the experimental validation of this compound's role in herbivore resistance, comparing its effects with those of other important oxylipins.
The this compound Signaling Pathway in Herbivore Resistance
Upon herbivore attack, mechanical damage and elicitors in the herbivore's saliva trigger the synthesis of this compound in the chloroplasts. This compound is then enzymatically converted through two primary branches: the Allene Oxide Synthase (AOS) pathway leading to the production of jasmonic acid (JA) and its derivatives, and the Hydroperoxide Lyase (HPL) pathway which generates green leaf volatiles (GLVs).
The JA branch is central to inducing direct defenses, such as the production of proteinase inhibitors, toxic secondary metabolites, and the expression of defense-related genes. The HPL branch, producing C6-volatiles like hexenal, contributes to both direct defense through toxicity and indirect defense by attracting natural enemies of the herbivores.
Caption: The this compound signaling pathway in response to herbivore attack.
Comparative Performance of Oxylipins in Herbivore Resistance
Quantitative data from various studies highlight the distinct and sometimes overlapping roles of different oxylipin pathway branches in conferring resistance to herbivores. The following tables summarize key findings from experiments using genetically modified plants with altered oxylipin profiles.
Table 1: Performance of Herbivores on Plants with Modified 13-LOX Pathway
| Plant Genotype | Herbivore Species | Herbivore Performance Metric | Result | Reference |
| Nicotiana attenuata (Wild Type) | Manduca sexta (Tobacco Hornworm) | Larval Mass (mg) | 125 ± 15 | [2] |
| N. attenuata (as-LOX3, 13-LOX silenced) | M. sexta | Larval Mass (mg) | 250 ± 20 | [2] |
| N. attenuata (Wild Type) | M. sexta | Leaf Area Consumed (cm²) | 10 ± 2 | [2] |
| N. attenuata (as-LOX3, 13-LOX silenced) | M. sexta | Leaf Area Consumed (cm²) | 25 ± 3 | [2] |
| N. attenuata (Wild Type) | Empoasca sp. (Leafhopper) | % Plants Damaged | ~29% | [3] |
| N. attenuata (as-LOX3, 13-LOX silenced) | Empoasca sp. | % Plants Damaged | >68% | [3] |
Table 2: Comparative Resistance to Herbivores in Plants Deficient in Jasmonates (AOS) or Green Leaf Volatiles (HPL)
| Plant Genotype | Herbivore Species | Herbivore Performance Metric | Result | Reference |
| Arabidopsis thaliana (Wild Type) | Myzus persicae (Green Peach Aphid) | Aphid Fecundity (nymphs/aphid/day) | 1.5 ± 0.2 | [4] |
| A. thaliana (aos mutant, JA deficient) | M. persicae | Aphid Fecundity (nymphs/aphid/day) | 2.5 ± 0.3 | [4] |
| A. thaliana (hpl mutant, GLV deficient) | M. persicae | Aphid Fecundity (nymphs/aphid/day) | 1.6 ± 0.2 | [4] |
| A. thaliana (aos/hpl double mutant) | M. persicae | Aphid Fecundity (nymphs/aphid/day) | 2.8 ± 0.4 | [4] |
| A. thaliana (Wild Type) | Liriomyza trifolii (Leafminer) | Number of Pupae per Plant | 8 ± 1 | [4] |
| A. thaliana (aos mutant, JA deficient) | L. trifolii | Number of Pupae per Plant | 15 ± 2 | [4] |
| A. thaliana (hpl mutant, GLV deficient) | L. trifolii | Number of Pupae per Plant | 9 ± 1 | [4] |
| A. thaliana (aos/hpl double mutant) | L. trifolii | Number of Pupae per Plant | 16 ± 2 | [4] |
Table 3: Contrasting Effects of Silencing a 9-LOX Gene on Herbivore Resistance in Rice
| Plant Genotype | Herbivore Species | Herbivore Performance Metric | Result | Reference |
| Oryza sativa (Wild Type) | Chilo suppressalis (Striped Stem Borer) | Larval Weight (mg) | 15.2 ± 1.1 | [5] |
| O. sativa (as-r9lox1, 9-LOX silenced) | C. suppressalis | Larval Weight (mg) | 12.8 ± 0.9 (Increased resistance) | [5] |
| O. sativa (Wild Type) | Nilaparvata lugens (Brown Planthopper) | Nymph Survival Rate (%) | 65 ± 5 | [5] |
| O. sativa (as-r9lox1, 9-LOX silenced) | N. lugens | Nymph Survival Rate (%) | 80 ± 6 (Decreased resistance) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of findings. Below are protocols for key experiments cited in this guide.
Herbivore Performance Bioassay
This protocol is used to assess the impact of plant defense compounds on the growth and survival of insect herbivores.
1. Plant Material and Treatment:
-
Grow plants (e.g., Arabidopsis thaliana, Nicotiana attenuata) under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).
-
For experiments involving genetic mutants, use confirmed homozygous lines and corresponding wild-type controls.
-
For exogenous application studies, dissolve oxylipins (e.g., this compound, JA, methyl jasmonate) in a suitable solvent (e.g., 0.1% ethanol) and apply to leaves via spraying or droplet application. Apply the solvent alone as a control.
2. Insect Rearing:
-
Maintain a healthy colony of the chosen herbivore (e.g., Spodoptera exigua, Manduca sexta) on an artificial diet or a suitable host plant in a separate controlled environment.
-
Synchronize the developmental stage of the insects to be used in the bioassay (e.g., freshly hatched neonates or third-instar larvae).
3. Bioassay Setup:
-
For detached leaf assays, place individual leaves in a petri dish on moistened filter paper to maintain turgor.
-
For whole plant assays, enclose individual plants in ventilated cages.
-
Place a pre-weighed larva on each leaf or plant.
4. Data Collection:
-
After a set period (e.g., 3-7 days), carefully remove and re-weigh each larva.
-
If using detached leaves, scan the remaining leaf area to quantify the consumed area using image analysis software.
-
Record larval mortality.
5. Statistical Analysis:
-
Compare the mean larval weight gain, leaf area consumed, and mortality rates between treatment groups using appropriate statistical tests (e.g., t-test, ANOVA).
Measurement of Plant Defense Compounds
This protocol outlines the quantification of defense-related metabolites induced by herbivory or elicitor treatment.
1. Sample Collection and Preparation:
-
Harvest leaf tissue from treated and control plants at specific time points after treatment.
-
Immediately freeze the tissue in liquid nitrogen to halt metabolic activity and store at -80°C.
-
Lyophilize and grind the tissue to a fine powder.
2. Extraction of Defense Compounds:
-
For proteinase inhibitors (PIs) : Extract the powdered tissue with a suitable buffer (e.g., Tris-HCl with 0.1% Triton X-100). Centrifuge to pellet cell debris and collect the supernatant.
-
For secondary metabolites (e.g., nicotine, glucosinolates) : Extract with an appropriate solvent (e.g., 80% methanol for glucosinolates, dichloromethane for nicotine).
3. Quantification:
-
PIs: Measure the inhibitory activity of the extract against a standard protease (e.g., trypsin) using a spectrophotometric assay with a chromogenic substrate.
-
Secondary Metabolites: Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification against known standards.
4. Data Analysis:
-
Express the concentration of defense compounds relative to the fresh or dry weight of the tissue.
-
Compare the levels between different treatments using statistical analysis.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for investigating the role of a specific oxylipin in herbivore resistance.
Caption: A generalized workflow for validating the role of an oxylipin in herbivore resistance.
Conclusion
The experimental evidence strongly supports the pivotal role of this compound in orchestrating herbivore resistance, primarily through its conversion to jasmonic acid. Studies utilizing genetic mutants clearly demonstrate that disruption of the 13-LOX pathway leads to increased susceptibility to a range of herbivores. While the jasmonate branch of the oxylipin pathway appears to be the dominant player in direct defense against chewing insects, the hydroperoxide lyase branch and the 9-LOX pathway also contribute to the complex defensive chemistry of plants, with effects that can be herbivore-specific. For researchers and professionals in drug development, understanding these nuanced signaling pathways offers opportunities to develop novel strategies for crop protection and to identify new bioactive compounds with potential applications. Further research involving direct comparative studies of various purified oxylipins will be invaluable in dissecting the specific contributions of each molecule to the overall defensive capabilities of plants.
References
- 1. Insect Feeding Assays with Spodoptera exigua on Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.mpg.de [pure.mpg.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The 9-lipoxygenase Osr9-LOX1 interacts with the 13-lipoxygenase-mediated pathway to regulate resistance to chewing and piercing-sucking herbivores in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 13-HPOT's Pro-Inflammatory and Anti-Proliferative Functions
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of in vitro and in vivo findings on the function of 13-hydroperoxyoctadecadienoic acid (13-HPOT), also known as 13-hydroperoxyoctadecadienoate (13-HPODE). We delve into the experimental data that validates the pro-inflammatory and anti-proliferative roles of this lipid hydroperoxide and its reduced metabolite, 13-hydroxyoctadecadienoic acid (13-HODE), providing researchers, scientists, and drug development professionals with a clear overview of its biological activities.
Data Presentation: In Vitro vs. In Vivo Findings
The following tables summarize the key quantitative and qualitative findings from in vitro and in vivo studies on the effects of this compound/13-HPODE and its metabolite 13-HODE.
Table 1: Pro-Inflammatory Effects of 13-HPODE
| Finding | In Vitro System | In Vivo Model | Key Quantitative/Qualitative Results |
| Increased Pro-inflammatory Gene Expression | Differentiated Caco-2 intestinal epithelial cells | C57BL/6J mice | In Vitro: Significant induction of TNF-α and MCP-1 mRNA expression.[1][2] In Vivo: Increased expression of pro-inflammatory cytokines in the proximal and distal small intestinal epithelium, Peyer's patches, and peritoneal macrophages after acute and chronic oral administration of 13-HPODE.[1][2][3] |
| Induction of Apoptosis | Caco-2 intestinal cells | Not explicitly demonstrated for 13-HPODE in the reviewed studies. | In Vitro: 13-HPODE induced apoptosis in a dose-dependent manner, as determined by Annexin-V fluorescent staining.[2] |
| Altered Intestinal Permeability | Caco-2 intestinal cells | Not explicitly demonstrated for 13-HPODE in the reviewed studies. | In Vitro: 13-HPODE influenced intestinal permeability, as measured by FITC-dextran flux and Transepithelial Electrical Resistance (TEER).[1][2] |
Table 2: Anti-Proliferative and Pro-Apoptotic Effects of 13(S)-HODE
| Finding | In Vitro System | In Vivo Model | Key Quantitative/Qualitative Results |
| Inhibition of Cancer Cell Growth | MDA-MB-468 breast cancer cells; Colorectal cancer cell lines (HCT116, SW480, HT29) | Immunocompromised mice with MDA-MB-468 tumor xenografts | In Vitro: Reduced proliferation and colony formation of MDA-MB-468 cells.[4] Decreased cell growth and DNA synthesis in non-differentiated Caco-2 cells.[5] In Vivo: Significant inhibition of MDA-MB-468 xenograft tumor growth upon 13(S)-HODE administration.[4] |
| Induction of Apoptosis | MCF-7 and MDA-MB-231 breast cancer cells; Non-differentiated Caco-2 cells | Not explicitly demonstrated for 13(S)-HODE in the reviewed studies. | In Vitro: Induced apoptosis in breast cancer cell lines.[6] The apoptotic effect in Caco-2 cells was reduced by a PPARγ antagonist.[5] |
| Mitogenic Signaling (as 13-HODE) | Not applicable | Male Buffalo rats with hepatoma 7288CTC | In Vivo: Addition of 13-HODE to a linoleic acid-deficient blood perfusate increased the rate of [3H]thymidine incorporation tenfold and nearly doubled tumor DNA content, indicating a mitogenic effect in this specific context.[7] |
Experimental Protocols
In Vitro Pro-Inflammatory Studies with 13-HPODE
-
Cell Culture: Human colorectal adenocarcinoma cells (Caco-2) are cultured and allowed to differentiate for 14 days to form a polarized monolayer that mimics the intestinal epithelium.
-
Treatment: Differentiated Caco-2 cells are incubated with varying concentrations of 13-HPODE (e.g., 50 and 100 µM) for 24 hours.
-
Gene Expression Analysis: Total RNA is isolated from the cells, and quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1).
-
Protein Analysis: Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the secretion of pro-inflammatory proteins into the cell culture medium.
-
Apoptosis Assay: Apoptosis is assessed using Annexin-V fluorescent staining followed by flow cytometry or fluorescence microscopy.
-
Permeability Assay: Intestinal barrier function is evaluated by measuring the flux of Fluorescein isothiocyanate–dextran (FITC-dextran) across the Caco-2 monolayer and by measuring the Transepithelial Electrical Resistance (TEER).
In Vivo Pro-Inflammatory Studies with 13-HPODE in a Mouse Model
-
Animal Model: C57BL/6J mice are used for the in vivo experiments.
-
Administration: 13-HPODE is administered to the mice via oral gavage. Studies can be conducted under acute (single dose, e.g., 4 hours) or chronic (repeated doses, e.g., daily for several weeks) conditions.
-
Tissue Collection: After the treatment period, mice are euthanized, and various tissues are collected, including the proximal and distal small intestine, Peyer's patches, and peritoneal macrophages.
-
Analysis: Pro-inflammatory cytokine expression in the collected tissues is analyzed by qPCR.
In Vitro Anti-Proliferative Studies with 13(S)-HODE
-
Cell Culture: Various cancer cell lines, such as breast cancer cells (MCF-7, MDA-MB-231) or colorectal cancer cells (HCT116, SW480, HT29), are cultured under standard conditions.
-
Treatment: Cells are treated with different concentrations of 13(S)-HODE for specified durations (e.g., 48 hours).
-
Proliferation Assays: Cell proliferation can be measured using assays such as the MTT assay or by direct cell counting. Colony formation assays are used to assess long-term proliferative capacity.
-
Cell Cycle Analysis: Flow cytometry analysis of propidium iodide-stained cells is used to determine the distribution of cells in different phases of the cell cycle.
-
Apoptosis Assays: Apoptosis can be confirmed by methods such as TUNEL staining or Western blot analysis for cleaved caspases.
In Vivo Anti-Proliferative Studies with 13(S)-HODE in a Xenograft Mouse Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human cancer cells (e.g., MDA-MB-468) are injected subcutaneously into the mice to establish tumor xenografts.
-
Treatment: Once tumors are established, mice are treated with 13(S)-HODE, typically via intraperitoneal or intravenous injections, on a regular schedule.
-
Tumor Growth Measurement: Tumor volume is monitored regularly using calipers. At the end of the study, tumors are excised and weighed.
-
Immunohistochemistry: Excised tumors can be analyzed by immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Signaling Pathways and Molecular Mechanisms
The biological effects of this compound and its metabolites are mediated through various signaling pathways. The following diagrams illustrate some of the key pathways that have been investigated.
Caption: 13-HPODE-induced pro-inflammatory signaling pathway in intestinal epithelial cells.
Caption: 13(S)-HODE-mediated inhibition of the mTOR pathway in cancer cells.
Caption: 13(S)-HODE induces apoptosis through PPARγ activation in cancer cells.
References
- 1. Are Fried Foods Unhealthy? The Dietary Peroxidized Fatty Acid, 13-HPODE, Induces Intestinal Inflammation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis Induced by 13-S-hydroxyoctadecadienoic acid in the Breast Cancer Cell Lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13-Hydroxyoctadecadienoic acid is the mitogenic signal for linoleic acid-dependent growth in rat hepatoma 7288CTC in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Plant Responses to 13-HPOT and Pathogens: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate signaling networks that govern plant defense is paramount. This guide provides a comparative analysis of the transcriptomic responses of plants to 13-hydroperoxyoctadecatrienoic acid (13-HPOT), a key signaling molecule, and to pathogenic attack. By dissecting these responses, we can gain valuable insights into the mechanisms of plant immunity and identify potential targets for the development of novel disease control strategies.
Introduction to Plant Defense Signaling
Plants have evolved a sophisticated innate immune system to defend themselves against a wide array of pathogens. This system relies on the recognition of conserved microbial molecules, known as pathogen-associated molecular patterns (PAMPs), by pattern recognition receptors (PRRs) on the plant cell surface. This recognition triggers PAMP-triggered immunity (PTI), a basal defense response that is effective against many potential pathogens.[1] Successful pathogens, however, can deliver effector proteins into the plant cell to suppress PTI. In response, plants have evolved intracellular nucleotide-binding leucine-rich repeat (NLR) proteins that can recognize these effectors, leading to a more robust and specific defense response known as effector-triggered immunity (ETI).
A key signaling molecule in plant defense is jasmonic acid (JA), a lipid-derived hormone that plays a crucial role in regulating responses to necrotrophic pathogens and wounding. The biosynthesis of JA is initiated from α-linolenic acid and proceeds through a series of enzymatic steps, with 13-hydroperoxyoctadecatrienoic acid (this compound) being a critical intermediate.[2][3] As a reactive oxygen species (ROS), this compound itself can also act as a signaling molecule, contributing to the complex network of plant defense responses.
This guide compares the transcriptomic changes induced by direct application of this compound with those elicited by pathogen infection, providing a framework for understanding the similarities and differences in these defense activation pathways.
Signaling Pathways: this compound and Pathogen Recognition
The signaling cascades initiated by this compound and pathogen recognition converge on downstream defense responses, but their initial steps and regulatory nuances differ.
Jasmonate Biosynthesis and Signaling
The biosynthesis of jasmonic acid from α-linolenic acid is a well-characterized pathway involving several enzymatic steps primarily located in the chloroplast and peroxisome. This compound is a key intermediate in this pathway.
Plant Defense Signaling Against Pathogens
Upon pathogen recognition, a complex signaling network is activated, involving calcium influx, reactive oxygen species (ROS) production, and the activation of mitogen-activated protein kinase (MAPK) cascades. These early events lead to the production of defense-related hormones like salicylic acid (SA) and jasmonic acid (JA), which in turn regulate the expression of a large number of defense-related genes.
Comparative Transcriptomic Analysis
Transcriptomic Response to Pseudomonas syringae in Arabidopsis thaliana
Infection of Arabidopsis thaliana with the bacterial pathogen Pseudomonas syringae leads to extensive transcriptional reprogramming. A meta-analysis of RNA-Seq data from several studies identified thousands of differentially expressed genes (DEGs).[4][5] Key upregulated genes are involved in stress response, metabolic processes, and stimulus response, while downregulated genes are often associated with cellular and biosynthetic processes.[4][5]
| Functional Category | Representative Upregulated Genes | Representative Downregulated Genes |
| Defense Response | PR1, PR2, PR5 (Pathogenesis-Related proteins), WRKY33, WRKY40, WRKY53 (Transcription factors), PAL1, PAL2 (Phenylpropanoid biosynthesis) | Genes involved in photosynthesis (e.g., CAB1, RBCS) |
| Hormone Signaling | ICS1 (SA biosynthesis), LOX2, AOS, OPR3 (JA biosynthesis), EIN2, ERF1 (Ethylene signaling) | Genes involved in auxin signaling (e.g., SAUR family genes) |
| Redox & ROS Scavenging | GSTF6, GSTU19 (Glutathione S-transferases), PEROXIDASE family genes | |
| Secondary Metabolism | Genes for phytoalexin biosynthesis (e.g., camalexin) |
Table 1: Summary of differentially expressed genes in Arabidopsis thaliana in response to Pseudomonas syringae infection. (Data compiled from multiple sources, direct quantitative comparison across studies is limited by experimental variability).
Inferred Transcriptomic Response to this compound
As a direct precursor to jasmonic acid, treatment with this compound is expected to primarily activate the JA signaling pathway. Studies on JA-deficient mutants and JA-treated plants provide a strong indication of the genes that would be regulated by this compound.[6][7] The application of this compound would likely lead to the upregulation of genes involved in JA biosynthesis (in a positive feedback loop) and JA-responsive defense genes.
Key expected transcriptomic changes in response to this compound include:
-
Upregulation of JA biosynthesis genes: LOX2, AOS, AOC, OPR3.
-
Upregulation of JA-responsive transcription factors: MYC2, ERF1, ORA59.
-
Upregulation of defense genes: PDF1.2 (Plant Defensin 1.2), VSP2 (Vegetative Storage Protein 2), and genes involved in the production of secondary metabolites like glucosinolates and phytoalexins.
-
Downregulation of genes related to growth and development , reflecting the trade-off between defense and growth.
Comparison of Responses
The transcriptomic response to pathogens is broader and more complex than the expected response to this compound alone. Pathogen infection triggers multiple signaling pathways, including SA and ethylene, in addition to the JA pathway.[8][9] The interaction between these pathways, often antagonistic, results in a fine-tuned defense response tailored to the specific pathogen.
In contrast, the response to this compound is likely to be more specifically channeled through the JA signaling cascade. However, as a reactive oxygen species, this compound could also have broader effects on cellular redox status and potentially activate other stress-responsive pathways.
Experimental Protocols
Accurate and reproducible transcriptomic analysis is crucial for understanding plant-pathogen interactions. The following sections outline the general methodologies for RNA sequencing and microarray analysis.
RNA Sequencing (RNA-Seq) Experimental Workflow
RNA-Seq has become the standard for transcriptomic studies due to its high sensitivity, wide dynamic range, and ability to identify novel transcripts.
Detailed Methodology for RNA-Seq:
-
Plant Growth and Treatment: Arabidopsis thaliana seedlings are grown under controlled conditions. For pathogen treatment, a bacterial suspension (e.g., Pseudomonas syringae) is infiltrated into the leaves. For this compound treatment, a solution of this compound is applied to the leaves. Control plants are treated with a mock solution.
-
RNA Extraction: Total RNA is extracted from leaf tissue at various time points after treatment using a suitable kit, followed by DNase treatment to remove genomic DNA contamination.
-
RNA Quality Control: The integrity and quantity of the extracted RNA are assessed using a spectrophotometer and an automated electrophoresis system to determine the RNA Integrity Number (RIN).
-
Library Preparation: mRNA is typically enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first and second-strand cDNA are synthesized. The cDNA fragments are then adenylated at the 3' ends, and sequencing adapters are ligated.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform, such as Illumina.
-
Data Analysis: The raw sequencing reads are subjected to quality control and trimming. The high-quality reads are then aligned to the reference genome. Gene expression levels are quantified, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in response to the treatment.[10][11][12]
Microarray Experimental Workflow
Microarray analysis is another powerful technique for genome-wide expression profiling, where labeled cDNA is hybridized to a solid surface containing thousands of gene-specific probes.
Detailed Methodology for Microarray Analysis:
-
Plant Growth and Treatment: Similar to the RNA-Seq protocol.
-
RNA Extraction: Total RNA is extracted and purified.
-
cDNA Synthesis and Labeling: The RNA is reverse transcribed into cDNA, and fluorescent dyes (e.g., Cy3 and Cy5) are incorporated into the cDNA.
-
Hybridization: The labeled cDNA from the control and treated samples are hybridized to a microarray chip containing probes for thousands of genes.
-
Washing and Scanning: The microarray is washed to remove unbound cDNA, and the fluorescence signals are detected using a scanner.
-
Data Analysis: The raw signal intensities are extracted from the scanned image, and the data is normalized to correct for technical variations. Statistical analysis is then performed to identify differentially expressed genes.[13][14][15]
Conclusion
The transcriptomic responses of plants to this compound and pathogens, while distinct in their initiation, share common downstream signaling components, particularly the jasmonic acid pathway. Pathogen infection elicits a complex and multi-faceted transcriptomic reprogramming involving the interplay of several hormone signaling pathways. The response to this compound, as a key intermediate in JA biosynthesis, is expected to be more focused on the activation of JA-dependent defense genes.
Further research involving direct comparative transcriptomic analysis of this compound and pathogen responses under identical experimental conditions is needed to fully dissect the specific and overlapping gene regulatory networks. Such studies will be invaluable for a deeper understanding of plant immunity and for the development of innovative strategies to enhance crop resilience.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Plant Biology / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptomic Response of Arabidopsis thaliana to Pseudomonas syringae Infection: An In Silico Approach [sc.journals.umz.ac.ir]
- 5. sc.journals.umz.ac.ir [sc.journals.umz.ac.ir]
- 6. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Regulation of the Arabidopsis Transcriptome by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 11. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]
- 12. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Microarray meta-analysis to explore abiotic stress-specific gene expression patterns in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 13-HPOT
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. 13-HPOT (13(S)-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid), as an organic peroxide, requires specific disposal procedures due to its inherent instability.[1][2][3] Out-of-date or off-specification materials that cannot be reclaimed are considered hazardous waste and must be managed by authorized facilities.[1][3][4]
Organic peroxides are thermally unstable and can be destabilized by contaminants, necessitating that their waste is not mixed with other materials.[2] Due to their potential reactivity, including being explosive, corrosive, and a fire hazard, it is crucial to adhere to strict disposal protocols.[5]
Quantitative Data for this compound
| Property | Value |
| Molecular Formula | C₁₈H₃₀O₄[6] |
| Molecular Weight | 310.4 g/mol [7][8] |
| Purity | >98%[9] |
| Storage Temperature | -80°C[6] |
| Supplied As | A solution in ethanol[6] |
Disposal Protocol for this compound (Liquid Formulation)
The recommended method for the disposal of small quantities of liquid organic peroxides like this compound is through dilution followed by incineration.[1][2][3] This procedure must be carried out in compliance with all federal, state, and local regulations.[1][3]
Experimental Protocol: Dilution and Incineration of this compound
Objective: To safely dispose of small quantities of this compound by reducing its active oxygen content to a non-hazardous level before incineration.
Materials:
-
Waste this compound solution
-
Satisfactory solvent (e.g., Fuel Oil #2 or a common non-flammable, non-polymerizable hydrocarbon that is soluble with the peroxide)[1][3]
-
Appropriate personal protective equipment (PPE): safety goggles, gloves, lab coat
-
Ventilated fume hood
-
Clean, compatible container for dilution
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
Authorized hazardous waste disposal container
Procedure:
-
Preparation: Don all necessary PPE and perform the entire procedure within a properly functioning fume hood.
-
Solvent Preparation: If the this compound is temperature-controlled, cool the dilution solvent to the same temperature as the peroxide solution.[2]
-
Dilution:
-
Measure the required volume of the chosen solvent. The goal is to dilute the this compound to an active oxygen content of less than 1% or to less than 10% by weight, whichever is lower.[2]
-
Slowly and carefully add the this compound waste to the solvent with mild agitation to ensure thorough mixing.[1][3] Caution: Never add the solvent to the peroxide.
-
-
Storage of Diluted Waste: If the original this compound required refrigerated storage, the diluted mixture must also be stored at the recommended temperature until final disposal to prevent potential pressure buildup from gas generation.[2]
-
Final Disposal:
For large quantities of this compound, direct incineration by an approved waste disposal facility is the preferred method.[1][3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. terpconnect.umd.edu [terpconnect.umd.edu]
- 2. americanchemistry.com [americanchemistry.com]
- 3. arkema.com [arkema.com]
- 4. Disposal of Liquid Organic Peroxides - American Chemistry Council [americanchemistry.com]
- 5. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 6. caymanchem.com [caymanchem.com]
- 7. (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid | C18H30O4 | CID 5497123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 13-Hydroperoxy-9,11,15-octadecatrienoic acid | C18H30O4 | CID 6440263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. larodan.com [larodan.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
